molecular formula C26H27N3O5S B606944 Dasabuvir CAS No. 1132935-63-7

Dasabuvir

Numéro de catalogue: B606944
Numéro CAS: 1132935-63-7
Poids moléculaire: 493.6 g/mol
Clé InChI: NBRBXGKOEOGLOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dasabuvir is a direct-acting antiviral (DAA) and a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) . Its mechanism of action involves binding to the palm domain of the NS5B polymerase, inducing a conformational change that inhibits the initiation and elongation of RNA strands, thereby terminating viral genome replication . This inhibitory activity is highly specific to the HCV NS5B enzyme and does not significantly affect human polymerases . The research value of this compound is most prominent in the study of combination therapies for chronic Hepatitis C virus genotype 1 infection . It has been a key component of a highly effective combination regimen with ombitasvir (an NS5A inhibitor), paritaprevir (an NS3/4A protease inhibitor), and ritonavir (a pharmacokinetic enhancer) . This multi-targeted approach demonstrates synergistic activity and a high barrier to resistance, providing a robust model for studying antiviral synergism . In clinical research, this regimen achieved sustained virologic response (SVR) rates exceeding 95% in patients with HCV genotype 1a and 1b, including those with compensated cirrhosis, establishing a high efficacy benchmark for antiviral therapy development . Beyond its primary application in HCV research, emerging in silico and in vitro studies suggest that this compound may also exhibit inhibitory activity against a broader spectrum of flaviviruses, such as the Zika and West Nile viruses, indicating its potential utility in exploring pan-flaviviral therapeutics . Researchers utilize this compound to investigate viral replication mechanisms, treatment optimization strategies, and the emergence of resistance-associated substitutions (RAS), such as S556G and C316Y/N .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025953
Record name Dasabuvir
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Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1132935-63-7
Record name Dasabuvir
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Record name Dasabuvir [USAN:INN]
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Record name Dasabuvir
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URL https://www.drugbank.ca/drugs/DB09183
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Record name Dasabuvir
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Record name DASABUVIR
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dasabuvir's Mechanism of Action on NS5B Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It exerts its antiviral effect through an allosteric mechanism, binding to a distinct site on the enzyme known as the palm I domain. This binding event induces a conformational change in the NS5B polymerase, rendering it incapable of initiating RNA synthesis, a critical step in viral replication. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound is not a competitive inhibitor of the enzyme's active site; instead, it binds to an allosteric pocket within the palm I domain of the NS5B polymerase.[1] This binding is highly specific to HCV genotype 1 polymerases. The interaction induces a conformational change that ultimately prevents the elongation of the viral RNA genome.[2][3][4] This allosteric inhibition is believed to block the initiation steps of RNA chain synthesis.

The binding of this compound stabilizes a β-hairpin loop in the thumb domain, which in turn keeps the polymerase in an auto-inhibitory conformation.[5] In silico modeling studies, utilizing NS5B polymerase structures such as PDB ID: 4MKB, have elucidated the specific molecular interactions.[6][7] These models predict that this compound forms hydrogen bonds with residues such as S288, N291, D318, I447, and Y448.[6][8] The binding pocket is further constituted by residues at positions 316, 414, 448, 553, and 556, which are also key sites for resistance-associated substitutions.[6][8]

Visualization of the Proposed Binding Mechanism

The following diagram illustrates the proposed binding of this compound to the NS5B polymerase and the subsequent inhibition of RNA synthesis.

Dasabuvir_Mechanism cluster_NS5B HCV NS5B Polymerase ActiveSite Active Site PalmDomain Palm I Domain (Allosteric Site) RNA_Synthesis RNA Synthesis (Initiation) ActiveSite->RNA_Synthesis Catalyzes ThumbDomain Thumb Domain (β-hairpin loop) PalmDomain->ThumbDomain Induces conformational change ThumbDomain->ActiveSite Stabilizes auto-inhibitory conformation This compound This compound This compound->PalmDomain Binds to allosteric site RNA_Template RNA Template RNA_Template->ActiveSite NTPs NTPs NTPs->ActiveSite No_Replication Viral Replication Blocked RNA_Synthesis->No_Replication Inhibited by This compound

Figure 1: Proposed mechanism of this compound's allosteric inhibition of NS5B polymerase.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against HCV genotype 1a and 1b in both enzymatic and cell-based replicon assays.[9][10]

Assay Type HCV Genotype/Strain IC50 / EC50 (nM) Condition
Polymerase Enzymatic Assay (IC50)Genotype 1a/1b (clinical isolates)2.2 - 10.7-
HCV Subgenomic Replicon (EC50)Genotype 1a (H77)7.7 ± 3.80% human plasma
HCV Subgenomic Replicon (EC50)Genotype 1b (Con1)1.8 ± 0.980% human plasma
HCV Subgenomic Replicon (EC50)Genotype 1a (H77)99 ± 1340% human plasma
HCV Subgenomic Replicon (EC50)Genotype 1b (Con1)21 ± 1040% human plasma
HCV Subgenomic Replicon (EC50)Genotype 1a (clinical isolates)0.15 - 8.57-

Table 1: In Vitro Inhibitory Activity of this compound against HCV Genotype 1. [9][10]

Pharmacokinetic Properties

This compound exhibits linear pharmacokinetics with a terminal half-life that supports twice-daily dosing.[2]

Parameter Value Note
Terminal Half-life~5-8 hours[2]
MetabolismPrimarily by CYP2C8, minor contribution from CYP3A[2][3]
AbsorptionEnhanced with food[3]
Protein BindingHighly protein-bound (>99%)[3]

Table 2: Key Pharmacokinetic Parameters of this compound.

Resistance Profile

Resistance to this compound is primarily associated with amino acid substitutions in the palm I binding site of the NS5B polymerase.[9][10]

Genotype Key Resistance-Associated Substitutions (RASs)
Genotype 1aC316Y, S556G
Genotype 1bC316Y, M414T

Table 3: Predominant this compound Resistance-Associated Substitutions. [6][7]

Other identified RASs include Y448C, Y448H, and S556G.[10] Notably, this compound retains full activity against replicons with resistance variants to other classes of polymerase inhibitors, such as the S282T variant (a nucleoside inhibitor resistance mutation).[10]

Visualization of Resistance Development Workflow

The following diagram outlines a typical experimental workflow for identifying this compound resistance mutations.

Resistance_Workflow Start HCV Replicon Cell Line Culture Culture with increasing concentrations of this compound Start->Culture Selection Selection of resistant colonies Culture->Selection RNA_Extraction RNA Extraction from resistant cells Selection->RNA_Extraction RT_PCR RT-PCR of NS5B gene RNA_Extraction->RT_PCR Sequencing Sequencing of NS5B amplicon RT_PCR->Sequencing Analysis Sequence analysis to identify mutations Sequencing->Analysis End Identification of Resistance-Associated Substitutions (RASs) Analysis->End

Figure 2: Experimental workflow for the selection and identification of this compound resistance mutations.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • Purified recombinant HCV NS5B protein (e.g., from genotype 1b).

  • RNA template (e.g., poly(A)).

  • RNA primer (e.g., oligo(U)).

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA).

  • This compound dissolved in DMSO.

  • Scintillation counter or phosphorimager.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction plate, combine the assay buffer, NS5B enzyme, RNA template, and primer.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the polymerase reaction by adding the rNTP mix containing the radiolabeled nucleotide.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled nucleotides.

  • Quantify the incorporated radioactivity on the filter using a scintillation counter or phosphorimager.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

HCV Replicon Cell-Based Assay

This assay measures the inhibitory effect of this compound on HCV RNA replication within a cellular context.

Objective: To determine the 50% effective concentration (EC50) of this compound.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound dissolved in DMSO.

  • Luciferase assay reagent or G418 for selection.

  • Luminometer or equipment for colony counting.

Procedure:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For luciferase-based replicons, lyse the cells and measure luciferase activity using a luminometer.

  • For selectable marker-based replicons (for resistance selection), culture the cells in the presence of G418 and the inhibitor, and monitor for the emergence of resistant colonies over several weeks.[11]

  • Calculate the percent inhibition of replication (based on luciferase activity) for each this compound concentration relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Conclusion

This compound is a highly effective, direct-acting antiviral agent that targets the HCV NS5B polymerase through a specific allosteric inhibition mechanism. Its binding to the palm I domain induces a conformational change that prevents the initiation of viral RNA synthesis, thereby halting viral replication. While potent against HCV genotype 1, its efficacy can be compromised by the emergence of resistance-associated substitutions within its binding site. The in-depth understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of novel antiviral strategies and the effective clinical management of chronic hepatitis C.

References

The Genesis of a Direct-Acting Antiviral: A Technical Guide to the Discovery and Synthesis of Dasabuvir (ABT-333)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthesis of Dasabuvir (ABT-333), a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound emerged from a dedicated drug discovery program as a key component of combination therapies that have revolutionized the treatment of chronic HCV infection, offering high cure rates for patients with genotype 1. This document details the pivotal experimental protocols used in its characterization, presents a comprehensive summary of its clinical efficacy through structured data tables, and illustrates its mechanism and discovery workflow through detailed diagrams. The innovative synthetic strategies that enabled its large-scale production, featuring novel metal-catalyzed coupling reactions, are also thoroughly examined.

Introduction: The Dawn of Direct-Acting Antivirals

The treatment of chronic hepatitis C virus (HCV) infection has undergone a paradigm shift with the advent of direct-acting antiviral (DAA) agents.[1] These therapies target specific viral proteins essential for the replication of HCV, a single-stranded RNA virus.[2] A key enzyme in the HCV life cycle is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for replicating the viral genome.[3][4] this compound (formerly ABT-333) was developed as a non-nucleoside inhibitor (NNI) of the NS5B polymerase, representing a significant advancement in the fight against HCV.[5]

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[6] It is a highly potent and selective inhibitor of the HCV NS5B polymerase for genotype 1.[3]

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound is classified as a non-nucleoside inhibitor that binds to a distinct allosteric site on the palm domain of the NS5B polymerase.[7] This binding induces a conformational change in the enzyme, rendering it unable to accommodate the RNA template and thereby inhibiting the initiation of RNA synthesis.[3][8] This allosteric mechanism of action is distinct from that of nucleoside/nucleotide analogue inhibitors, which act as chain terminators.[4] The binding site for this compound is not highly conserved across different HCV genotypes, which accounts for its specific activity against genotype 1.[3]

HCV Replication Cycle and Inhibition by this compound cluster_host_cell Hepatocyte cluster_inhibition Mechanism of this compound HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex Replication Complex Formation (on membranous web) Translation->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Viral_Assembly Viral Assembly RNA_Replication->Viral_Assembly NS5B_Polymerase NS5B Polymerase (RNA-dependent RNA Polymerase) Viral_Release Viral Release Viral_Assembly->Viral_Release This compound This compound (ABT-333) This compound->NS5B_Polymerase Inhibition Allosteric Inhibition NS5B_Polymerase->Inhibition Inhibition->RNA_Replication Blocks RNA Synthesis

Figure 1: HCV Replication Cycle and the inhibitory action of this compound on the NS5B polymerase.

In Vitro Efficacy and Potency

The antiviral activity of this compound was characterized using biochemical and cell-based assays.

Quantitative In Vitro Activity of this compound
Assay TypeHCV Genotype/StrainMetricValue (nM)Reference
Polymerase Enzymatic Assay Genotype 1a (H77)IC₅₀10.7[5]
Genotype 1b (Con1)IC₅₀2.2[5]
HCV Replicon Assay Genotype 1a (H77)EC₅₀7.7[5]
Genotype 1b (Con1)EC₅₀1.8[5]
Genotype 1a (H77) in 40% human plasmaEC₅₀99[5]
Genotype 1b (Con1) in 40% human plasmaEC₅₀21[5]

Clinical Efficacy

This compound is a component of the Viekira Pak® regimen, which also includes ombitasvir, paritaprevir, and ritonavir. Clinical trials have demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), in patients with HCV genotype 1 infection.

Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials
TrialPatient PopulationHCV GenotypeTreatment RegimenSVR12 Rate (%)Reference
TURQUOISE-II Treatment-naïve & experienced with compensated cirrhosis1a3D + RBV (12 weeks)88.6[9]
3D + RBV (24 weeks)94.0[9]
1b3D + RBV (12 weeks)100[10]
3D + RBV (24 weeks)98.5[10]
SAPPHIRE-I Treatment-naïve, non-cirrhotic1a3D + RBV (12 weeks)95.3[10]
1b3D + RBV (12 weeks)98.0[10]
PEARL-III Treatment-naïve, non-cirrhotic1b3D (12 weeks)99.0[11]
3D + RBV (12 weeks)99.5[11]
PEARL-IV Treatment-naïve, non-cirrhotic1a3D (12 weeks)90.2[11]
3D + RBV (12 weeks)97.0[11]

3D refers to the combination of ombitasvir/paritaprevir/ritonavir and this compound. RBV stands for ribavirin.

Experimental Protocols

HCV NS5B Polymerase Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA synthesis activity of purified recombinant HCV NS5B polymerase.

Methodology:

  • Enzyme and Compound Incubation: Purified recombinant HCV NS5B polymerase (genotype 1a or 1b) is pre-incubated with varying concentrations of this compound in an assay buffer for a specified period (e.g., 15 minutes at room temperature) to allow for compound binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a reaction mixture containing a poly(A) template, an oligo(U) primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [³H]UTP).

  • Reaction Incubation: The reaction is allowed to proceed for a defined time (e.g., 2 hours at 22°C).

  • Reaction Termination and Product Capture: The reaction is stopped by the addition of a solution containing EDTA. The newly synthesized radiolabeled RNA is then captured on a filter plate.

  • Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the polymerase activity (IC₅₀) is calculated from the dose-response curve.

HCV Replicon Cell Culture Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon.

Methodology:

  • Cell Seeding: Huh-7 cells containing a subgenomic HCV replicon (genotype 1a or 1b), which often includes a reporter gene like luciferase, are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • Data Analysis: The concentration of this compound that reduces HCV replication by 50% (EC₅₀) is determined from the dose-response curve. A parallel cytotoxicity assay is typically performed to assess the compound's effect on cell viability.

Synthesis of this compound

The commercial synthesis of this compound was enabled by the development of novel and efficient metal-catalyzed cross-coupling reactions. These innovations allowed for a convergent and scalable manufacturing process.[12]

Convergent Synthesis of this compound Uracil Uracil Cu_Coupling Copper-Catalyzed N-Arylation Uracil->Cu_Coupling Aryl_Iodide Aryl Iodide Intermediate Aryl_Iodide->Cu_Coupling Intermediate_A Uracil-Aryl Intermediate Cu_Coupling->Intermediate_A Pd_Coupling Palladium-Catalyzed Sulfonamidation Intermediate_A->Pd_Coupling Naphthyl_Amine Naphthyl Amine Intermediate Sulfonylation Sulfonylation Naphthyl_Amine->Sulfonylation Sulfonamide Naphthyl Sulfonamide Sulfonylation->Sulfonamide Sulfonamide->Pd_Coupling Aryl_Nonaflate Aryl Nonaflate Intermediate This compound This compound Pd_Coupling->this compound

Figure 2: High-level overview of the convergent synthetic strategy for this compound.
Key Synthetic Steps and Protocols

The synthesis of this compound hinges on two pivotal metal-catalyzed reactions: a copper-catalyzed N-arylation of uracil and a palladium-catalyzed sulfonamidation.[12]

This step involves the coupling of uracil with a functionalized aryl iodide.

Protocol:

  • Reactants: Uracil, aryl iodide intermediate.

  • Catalyst system: Copper(I) iodide (CuI) and a picolinamide ligand.

  • Base: Potassium phosphate (K₃PO₄).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of the aryl iodide, uracil, CuI, the picolinamide ligand, and K₃PO₄ in DMSO is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

This key convergent step couples the uracil-containing fragment with the naphthyl sulfonamide portion of the molecule.

Protocol:

  • Reactants: The uracil-aryl intermediate (as an aryl nonaflate) and the naphthyl sulfonamide.

  • Catalyst system: A palladium precursor (e.g., Pd₂(dba)₃) and a biaryl phosphine ligand (e.g., t-BuXPhos).

  • Base: Potassium phosphate (K₃PO₄).

  • Solvent: tert-Amyl alcohol.

  • Procedure: The aryl nonaflate, naphthyl sulfonamide, palladium catalyst, ligand, and base are combined in tert-amyl alcohol and heated under an inert atmosphere. Following reaction completion, the product, this compound, is isolated and purified.

Conclusion

This compound stands as a testament to the power of targeted drug discovery and process chemistry innovation. Its development as a potent allosteric inhibitor of the HCV NS5B polymerase has provided a crucial component for highly effective, interferon-free combination therapies against chronic hepatitis C. The successful large-scale synthesis of this compound, enabled by the pioneering use of novel copper- and palladium-catalyzed coupling reactions, underscores the critical role of synthetic chemistry in bringing life-saving medicines to patients. This technical guide provides a comprehensive overview of the scientific journey of this compound, from its initial discovery to its clinical application and sophisticated synthesis.

References

The Structure-Activity Relationship of Dasabuvir: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) studies of Dasabuvir (formerly ABT-333), a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is a key component of combination therapies for chronic HCV infection, and understanding its SAR is crucial for the development of next-generation antiviral agents.

Introduction to this compound and its Mechanism of Action

This compound is an antiviral medication used in the treatment of chronic Hepatitis C.[1] It functions as a direct-acting antiviral (DAA) by specifically targeting and inhibiting the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the polymerase.[3][4] This binding induces a conformational change in the enzyme, ultimately preventing RNA polymerization and halting viral replication.[4][5] Specifically, this compound binds to the palm I domain of the NS5B polymerase.[5][6]

The chemical structure of this compound is N-{6-[5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-methoxy-3-(2-methyl-2-propanyl)phenyl]-2-naphthyl}methanesulfonamide.[1] Its development marked a significant advancement in the treatment of HCV, particularly for genotype 1.[1]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been evaluated in various in vitro assays, including enzymatic and cell-based replicon systems. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Enzymatic Inhibition of HCV NS5B Polymerase by this compound

HCV Genotype/StrainIC50 (nM)
Genotype 1a (recombinant)2.2 - 10.7
Genotype 1b (recombinant)2.2 - 10.7

Data sourced from Kati et al., 2015.[7]

Table 2: Cell-Based HCV Replicon Inhibition by this compound

HCV Genotype/RepliconEC50 (nM)EC50 in 40% Human Plasma (nM)
Genotype 1a (H77)7.799
Genotype 1b (Con1)1.821

Data sourced from Kati et al., 2015 and MedChemExpress.[7][8]

These data highlight the potent intrinsic activity of this compound against HCV genotype 1. The shift in potency in the presence of human plasma is an important consideration in drug development, indicating the potential for protein binding to affect efficacy.

Core Structure-Activity Relationships of this compound

While a comprehensive public dataset of systematic analog modifications for this compound is limited, key structural features and their contributions to its activity can be inferred from its chemical structure and resistance profile. The core scaffold of this compound can be deconstructed into several key regions:

  • Pyrimidinone Moiety: This group is crucial for interacting with the NS5B polymerase. It is functionally related to uracil, a natural component of RNA.[4][5]

  • Substituted Phenyl Ring: The tert-butyl and methoxy groups on the central phenyl ring are likely important for optimizing hydrophobic and steric interactions within the binding pocket.

  • Naphthalene Group: This large, aromatic system contributes to the overall shape and lipophilicity of the molecule, likely engaging in pi-stacking or other non-covalent interactions with the enzyme.

  • Methanesulfonamide Linker: This group connects the naphthalene and phenyl rings and may be involved in hydrogen bonding or other polar interactions.

The overall three-dimensional arrangement of these components is critical for fitting into the allosteric palm I binding site of the NS5B polymerase.

Resistance Profile and its Implications for SAR

The emergence of drug resistance provides valuable insights into the SAR of this compound by identifying key amino acid residues involved in the drug-target interaction. Maintenance of replicon-containing cells in the presence of this compound has led to the selection of resistant clones with specific mutations in the NS5B polymerase.[7]

Table 3: Key Resistance-Associated Substitutions (RASs) for this compound

GenotypeAmino Acid Substitution
1aC316Y, S556G
1bC316Y, M414T

Data sourced from Akaberi et al., 2018.[6]

Other notable resistance mutations include Y448C/H and G554S.[7] These residues are located in the palm I binding site, and mutations at these positions likely disrupt the binding of this compound through steric hindrance or the loss of favorable interactions. This information is invaluable for the design of new inhibitors that can overcome existing resistance mechanisms.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of SAR. Below are summaries of the key experimental protocols used to evaluate this compound and its analogs.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

  • Enzyme and Template Preparation: Recombinant HCV NS5B polymerase from the desired genotype is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the NS5B enzyme, the RNA template/primer, ribonucleotides (including a radiolabeled or fluorescently tagged nucleotide), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for RNA synthesis.

  • Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured and quantified. The amount of incorporated labeled nucleotide is measured, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated from dose-response curves.

Cell-Based HCV Replicon Assay

This assay evaluates the antiviral activity of a compound in a cellular context, providing a more physiologically relevant measure of efficacy.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase) or a selectable marker.

  • Compound Treatment: The replicon-containing cells are treated with the test compound at various concentrations.

  • Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

  • Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is calculated from dose-response curves. Cell viability assays are also performed in parallel to assess the cytotoxicity of the compound.

Visualizing the SAR Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound's SAR.

SAR_Workflow cluster_Discovery Discovery & Lead Identification cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR_Cycle SAR Cycle: Synthesis of Analogs Lead_ID->SAR_Cycle In_Vitro_Assays In Vitro Assays (Enzymatic & Replicon) SAR_Cycle->In_Vitro_Assays Biological Evaluation In_Vitro_Assays->SAR_Cycle Data Analysis & Design PK_Studies Pharmacokinetic Studies In_Vitro_Assays->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

Caption: A generalized workflow for the discovery and development of a drug like this compound, highlighting the iterative nature of the SAR cycle.

Dasabuvir_SAR_Elements This compound This compound NS5B HCV NS5B Polymerase (Palm I Site) This compound->NS5B Binds to Potency Antiviral Potency (Low nM IC50/EC50) This compound->Potency Structural_Features Key Structural Features This compound->Structural_Features Composed of NS5B->Potency Inhibition leads to Resistance Resistance Mutations (e.g., C316Y, M414T) NS5B->Resistance Mutations in binding site cause Pyrimidinone Pyrimidinone Structural_Features->Pyrimidinone Subst_Phenyl Substituted Phenyl Structural_Features->Subst_Phenyl Naphthalene Naphthalene Structural_Features->Naphthalene Sulfonamide Sulfonamide Linker Structural_Features->Sulfonamide

Caption: A conceptual diagram illustrating the key elements of this compound's structure-activity relationship.

Conclusion

The structure-activity relationship of this compound reveals a highly optimized molecule with potent and selective inhibitory activity against the HCV NS5B polymerase. Its efficacy is derived from the specific interactions of its distinct chemical moieties with the allosteric palm I binding site. The study of its resistance profile has been instrumental in elucidating these interactions and provides a roadmap for the design of future non-nucleoside inhibitors with improved properties, such as broader genotype coverage and a higher barrier to resistance. The experimental protocols detailed herein are fundamental to the continued exploration of SAR in the pursuit of novel anti-HCV therapeutics.

References

Allosteric Inhibition of HCV RNA Polymerase by Dasabuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hepatitis C virus (HCV) nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral therapies.[1][2] Dasabuvir is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[3][4] Unlike nucleoside inhibitors that target the active site, this compound binds to an allosteric site within the palm domain of the enzyme, known as the palm I site.[5][6] This binding induces a conformational change in the polymerase, ultimately hindering the initiation of RNA synthesis and thereby terminating viral replication.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its in vitro activity.

Mechanism of Allosteric Inhibition

This compound functions as a direct-acting antiviral (DAA) by targeting the HCV NS5B polymerase.[8] Its mechanism is distinct from that of nucleoside/nucleotide analogs which compete with natural substrates at the enzyme's active site.[9][10]

This compound binds to a specific, non-catalytic site on the polymerase known as the palm I allosteric site.[5][6] This binding pocket is located within the palm subdomain of the "right-hand" shaped polymerase structure.[11] The interaction of this compound with this site induces a conformational change that is transmitted to the active site of the enzyme.[12][13] This allosteric modulation prevents the polymerase from adopting the correct conformation required for the initiation of RNA synthesis, effectively halting viral genome replication.[3]

The allosteric nature of this compound's inhibition contributes to its high specificity for the HCV polymerase, with minimal off-target effects on human polymerases.[3] However, the binding site is less conserved across different HCV genotypes, which restricts the clinical use of this compound primarily to genotype 1 infections.[12][13]

Allosteric_Inhibition_of_HCV_Polymerase_by_this compound cluster_NS5B HCV NS5B RNA Polymerase cluster_Replication Normal Viral Replication ActiveSite Active Site (Catalytic Center) Replication RNA Replication (Elongation) ActiveSite->Replication Catalyzes NoReplication Inhibition of RNA Synthesis Initiation ActiveSite->NoReplication Leads to PalmSite Palm I Allosteric Site ConformationalChange Conformational Change PalmSite->ConformationalChange Induces This compound This compound This compound->PalmSite Binds to RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds NTPs Ribonucleoside Triphosphates (rNTPs) NTPs->ActiveSite Incorporated at ConformationalChange->ActiveSite Alters structure of

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

Quantitative Data Presentation

The in vitro antiviral activity of this compound has been extensively characterized using various assays. The following tables summarize the 50% inhibitory concentration (IC50) from enzymatic assays and the 50% effective concentration (EC50) from cell-based replicon assays.

Table 1: In Vitro Activity of this compound against HCV Genotype 1 NS5B Polymerases

HCV Genotype/StrainAssay TypeIC50 (nM)Reference(s)
Genotype 1a (H77)Enzymatic7.7[3]
Genotype 1b (Con1)Enzymatic2.2 - 10.7[3]
Genotype 1 Clinical IsolatesEnzymatic2.2 - 10.7[14]

Table 2: In Vitro Activity of this compound in HCV Replicon Assays

HCV Genotype/StrainCell LineEC50 (nM)Reference(s)
Genotype 1a (H77)Huh-77.7[3][14]
Genotype 1b (Con1)Huh-71.8[3][14]
Genotype 1a Clinical IsolatesHuh-70.18 - 8.57[14]
Genotype 1b Clinical IsolatesHuh-70.15 - 2.98[14]

Table 3: Impact of Resistance-Associated Substitutions (RASs) on this compound Activity

GenotypeSubstitutionFold Change in EC50Reference(s)
1aC316Y>900[15]
1aS556G43% of colonies[15]
1bC316Y>900[15]
1bM414TPredominant[15]

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., genotype 1b)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³³P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

  • Test compound (this compound)

  • Scintillation counter or filter-based detection system

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine the assay buffer, RNA template, and RNA primer.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase and the rNTP mix (containing the radiolabeled rNTP).

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter membrane that captures the newly synthesized radiolabeled RNA.

  • Wash the filter to remove unincorporated radiolabeled rNTPs.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Enzymatic_Assay_Workflow A Prepare Reagents: - NS5B Enzyme - RNA Template/Primer - rNTPs (radiolabeled) - this compound dilutions B Reaction Setup: Combine buffer, template, primer, and this compound A->B C Initiate Reaction: Add NS5B and rNTPs B->C D Incubation (e.g., 30°C, 1-2h) C->D E Stop Reaction (add EDTA) D->E F Capture RNA (Filter membrane) E->F G Wash (Remove free rNTPs) F->G H Quantify Radioactivity (Scintillation counting) G->H I Data Analysis: Calculate % inhibition, determine IC50 H->I

Caption: General workflow for an HCV NS5B polymerase enzymatic assay.
HCV Subgenomic Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma (Huh-7) cells.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418)

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., MTS or resazurin)

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted this compound or vehicle control.

  • Incubate the plates at 37°C in a CO₂ incubator for a specified period (e.g., 72 hours).

  • After incubation, perform a cell viability assay to assess the cytotoxicity of the compound.

  • To measure HCV replication, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.

  • Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value (the concentration at which 50% of cell viability is reduced) from the respective dose-response curves.

  • The selectivity index (SI) can be calculated as CC50 / EC50.

Replicon_Assay_Workflow A Seed HCV Replicon Cells (Huh-7) in 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate (37°C, 72h) B->C D Perform Cell Viability Assay (Determine CC50) C->D E Lyse Cells and Measure Luciferase Activity C->E Parallel processing G Calculate Selectivity Index (SI = CC50 / EC50) D->G F Data Analysis: Calculate % inhibition, determine EC50 E->F F->G

Caption: Workflow for an HCV subgenomic replicon assay.
Crystallography and Structural Analysis

Determining the crystal structure of this compound in complex with the HCV NS5B polymerase provides atomic-level insights into its binding mode and mechanism of action.

Generalized Method:

  • Protein Expression and Purification: Express a soluble, truncated form of HCV NS5B polymerase (e.g., lacking the C-terminal transmembrane domain) in a suitable expression system (e.g., E. coli or insect cells). Purify the protein to homogeneity using chromatography techniques.

  • Crystallization: The purified NS5B polymerase is co-crystallized with this compound. This is typically achieved using vapor diffusion methods (sitting-drop or hanging-drop). A range of crystallization conditions (precipitants, pH, temperature) are screened to obtain high-quality crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final three-dimensional structure. This reveals the precise interactions between this compound and the amino acid residues of the palm I allosteric site.

Resistance Profiling

Identifying and characterizing resistance-associated substitutions (RASs) is crucial for understanding the long-term efficacy of an antiviral drug.

Generalized Method:

  • In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of this compound over an extended period.

  • Isolation of Resistant Clones: Colonies that survive and replicate in the presence of high concentrations of the drug are isolated.

  • Genotypic Analysis: The NS5B coding region of the viral RNA from the resistant clones is sequenced to identify mutations that are not present in the wild-type replicon.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to this compound is then determined using the replicon assay to confirm their role in conferring resistance.

Conclusion

This compound represents a significant advancement in the treatment of HCV infection, highlighting the therapeutic potential of allosteric inhibition. Its specific mechanism of action, potent antiviral activity against genotype 1, and the detailed understanding of its interaction with the HCV NS5B polymerase provide a solid foundation for the development of next-generation antiviral agents. The experimental protocols outlined in this guide are fundamental to the discovery and characterization of novel HCV polymerase inhibitors and the ongoing efforts to combat viral resistance.

References

An In-depth Technical Guide to the Dasabuvir Binding Site on the HCV NS5B Palm Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding interaction between Dasabuvir, a non-nucleoside inhibitor (NNI), and the palm domain of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It details the mechanism of inhibition, quantitative potency, resistance profiles, and the experimental protocols used for characterization.

Introduction: HCV NS5B Polymerase as a Therapeutic Target

The Hepatitis C virus nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1][2] Its critical role in the viral life cycle and the absence of a human homolog make it a prime target for direct-acting antiviral (DAA) agents.[1][3] NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that target the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites.[4][5]

This compound is a potent, selective NNI approved for the treatment of HCV genotype 1 infection.[6][7] It acts by binding to a distinct allosteric pocket within the palm domain of NS5B, leading to a non-competitive inhibition of RNA synthesis.[8][9]

The this compound Binding Site: Palm I Allosteric Pocket

This compound specifically targets the "Palm I" allosteric site of the NS5B polymerase.[9][10] This binding pocket is located at the interface of the three main domains of the polymerase: the palm, thumb, and fingers.[11][12][13] Unlike active site inhibitors, this compound does not compete with nucleotide triphosphates (NTPs).[14] Instead, its binding induces a conformational change that ultimately prevents the elongation of the nascent viral RNA strand.[6][15]

While a definitive crystal structure of the this compound-NS5B complex is not publicly available, in silico molecular docking and molecular dynamics (MD) simulations have provided a detailed model of the interaction.[9] These models predict that this compound extends from a β-hairpin loop (residues L443-I454) of the thumb domain towards the enzyme's active site.[9][16] This interaction is believed to stabilize the polymerase in an auto-inhibited, non-functional conformation.[16]

The binding pocket is shaped by several key residues where resistance-associated substitutions (RASs) emerge.[9] The inhibitor forms critical hydrogen bonds with the side chains of residues near the active site, such as N291 and D318, and with the backbone of residues in the β-hairpin loop, including I447 and Y448.[9]

Mechanism of Allosteric Inhibition

The binding of this compound to the Palm I site is a classic example of allosteric inhibition. The process does not block the active site directly but rather transmits a structural change through the enzyme to render it inactive. This mechanism has a key limitation: the allosteric binding sites are often less conserved across different viral genotypes compared to the highly conserved active site.[6] This results in a narrower genotypic spectrum of activity for this compound, limiting its primary use to HCV genotype 1.[6][8]

G This compound's Allosteric Inhibition Mechanism cluster_0 HCV NS5B Polymerase cluster_1 Inhibited State ActiveSite Active Site (Catalytic Center) RNA_Synthesis Viral RNA Synthesis ActiveSite->RNA_Synthesis Catalyzes Palm1 Palm I Allosteric Site InhibitedConformation Auto-Inhibited Conformation Palm1->InhibitedConformation Induces Conformational Change Conformation Elongation-Competent Conformation RNA_Elongation_Blocked RNA Elongation Blocked InhibitedConformation->RNA_Elongation_Blocked Results in RNA_Elongation_Blocked->RNA_Synthesis Prevents This compound This compound This compound->Palm1 Binds

This compound's Allosteric Inhibition Mechanism

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the recombinant NS5B enzyme, yielding a 50% inhibitory concentration (IC50). Cell-based replicon assays measure the drug's effectiveness at halting viral replication within host cells, providing a 50% effective concentration (EC50).

Table 1: In Vitro Potency of this compound

Assay Type HCV Genotype/Strain Potency Metric Value (nM) Reference
Biochemical Assay Genotype 1a (clinical isolates) IC50 2.2 - 10.7 [10]
Biochemical Assay Genotype 1b (clinical isolates) IC50 2.2 - 10.7 [10]
HCV Replicon Assay Genotype 1a (H77) EC50 7.7 [6][10]

| HCV Replicon Assay | Genotype 1b (Con1) | EC50 | 1.8 |[6][10] |

This compound Resistance Profile

The high replication rate and error-prone nature of the NS5B polymerase can lead to the selection of mutations that confer resistance to antiviral drugs.[9] For this compound, these resistance-associated substitutions (RASs) are located within or near the Palm I binding site. The presence of these RASs can significantly reduce the susceptibility of the virus to the drug.

Table 2: Key Resistance-Associated Substitutions (RASs) for this compound

Amino Acid Substitution HCV Genotype Location in NS5B Reference
C316Y 1a, 1b Palm I Binding Pocket [9][10]
M414T 1b Palm I Binding Pocket [9][10]
Y448C / Y448H 1a, 1b Palm I Binding Pocket [10]
A553V 1a C-terminal region, affects pocket conformation [16]
S556G 1a C-terminal region, affects pocket conformation [9][10][17]

| Q556R | 1a, 1b | C-terminal region, affects pocket conformation |[17] |

Experimental Methodologies

The characterization of this compound's binding site and mechanism of action relies on a combination of in silico, biochemical, and cell-based assays.

Due to the absence of a co-crystal structure, computational methods are crucial for visualizing the this compound-NS5B interaction. These methods predict the most likely binding pose and help rationalize the impact of resistance mutations.

Protocol: Predicting this compound's Binding Pose

  • Structure Preparation:

    • Generate the 3D structure of this compound from its SMILES string (PubChem ID: 56640146) using a tool like MolConverter.[9]

    • Retrieve a suitable crystal structure of HCV NS5B polymerase (e.g., PDB ID: 4MKB for genotype 1b) from the Protein Data Bank.[9]

    • Prepare the protein structure for docking by removing solvents, ligands, and adding hydrogen atoms using software such as AutoDockTools.[9]

  • Molecular Docking:

    • Define the search space (grid box) for docking centered on the known Palm I allosteric site.

    • Perform docking simulations using a program like AutoDock Vina to generate multiple potential binding poses.[18]

  • Molecular Dynamics (MD) Simulation:

    • Select the most plausible docking pose based on binding energy and interaction patterns.

    • Place the protein-ligand complex in a simulated aqueous environment.

    • Run MD simulations for an extended period (e.g., nanoseconds) to assess the stability of the binding pose and observe the dynamics of the interaction.

  • Analysis: Analyze the MD trajectory to identify stable hydrogen bonds and key hydrophobic interactions between this compound and NS5B residues.[9]

Workflow for In Silico Modeling of this compound Binding

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B protein.

Protocol: In Vitro RdRp Activity Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing HEPES, MnCl2, DTT, and ammonium acetate.[19]

  • Component Assembly: To the wells of a microplate, add the following components in order:

    • The test compound (this compound) at various concentrations.

    • A mixture of the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]GTP) or fluorescently tagged for detection.

    • A defined RNA template/primer.

    • Purified recombinant HCV NS5B protein to initiate the reaction.[2][19]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60-120 minutes).

  • Termination and Detection: Stop the reaction. Precipitate the newly synthesized, labeled RNA onto a filter plate.

  • Quantification: Measure the incorporated radioactivity or fluorescence using a suitable detector (e.g., scintillation counter or fluorescence reader).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

This assay assesses the antiviral activity of a compound in a cellular context, which is more representative of the in vivo situation.

Protocol: Cell-Based HCV Replicon Assay

  • Cell Culture: Use a stable human hepatoma cell line (e.g., Huh-7) that harbors an HCV subgenomic replicon.[6] These replicons often contain a reporter gene, such as firefly luciferase, for easy quantification of replication.[3]

  • Compound Treatment: Seed the replicon-containing cells in microplates and treat them with serial dilutions of the test compound (this compound).

  • Incubation: Incubate the cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Cytotoxicity Assay (Parallel): In a parallel plate with the same cells and compound concentrations, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in reporter signal is due to antiviral activity and not cell death.

  • Data Analysis: Normalize the replicon reporter signal to the cytotoxicity data. Plot the percentage of replication inhibition against the drug concentration to determine the EC50 value.

G Workflow for Identifying Resistance-Associated Substitutions cluster_selection 1. In Vitro Resistance Selection cluster_analysis 2. Genotypic Analysis cluster_validation 3. Phenotypic Validation A Culture HCV replicon cells with increasing concentrations of this compound B Select for cell colonies that survive and replicate at high drug concentrations A->B C Isolate RNA from resistant colonies B->C D RT-PCR amplify the NS5B coding region C->D E Sequence the NS5B gene D->E F Compare sequences to wild-type to identify mutations (RASs) E->F G Introduce identified mutations into a wild-type replicon (Site-Directed Mutagenesis) F->G H Perform HCV Replicon Assay on mutant replicons G->H I Calculate EC50 shift (Mutant vs. Wild-Type) H->I J Confirm Resistance: Significant increase in EC50 I->J

Workflow for Identifying Resistance-Associated Substitutions

Conclusion

This compound effectively inhibits HCV replication by binding to the highly specific Palm I allosteric site on the NS5B polymerase. This interaction induces a conformational change that locks the enzyme in an inactive state, preventing viral RNA elongation. While potent against HCV genotype 1, its efficacy is limited by the lower conservation of this allosteric site across other genotypes and the potential for the emergence of resistance-associated substitutions. The combination of in silico, biochemical, and cell-based methodologies has been instrumental in elucidating its mechanism of action and provides a robust framework for the discovery and characterization of future allosteric inhibitors.

References

Dasabuvir Free Acid: A Comprehensive Technical Guide on Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility profile of Dasabuvir free acid, a key non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Properties

This compound free acid is a complex organic molecule with distinct physicochemical characteristics that influence its behavior in biological systems and formulation processes. A summary of its key chemical properties is presented below.

PropertyValueSource
IUPAC Name N-[6-[3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide[1]
Chemical Formula C₂₆H₂₇N₃O₅S[1]
Molecular Weight 493.58 g/mol [2]
pKa 8.2 and 9.2[3][4]
Calculated logP 4.0 - 4.3[5]
Melting Point Not explicitly found for the free acid. Drug substance specifications include tests and limits for melting point, but the exact value for the free acid is not publicly available.[3]

Solubility Profile

This compound free acid is characterized by its low aqueous solubility, a critical factor influencing its oral bioavailability and formulation design.[4] The solubility is pH-dependent, with increased solubility observed under conditions that promote ionization.[5]

SolventSolubilitySource
Aqueous Buffer (pH 1-6.8) ≤0.127 µg/mL[4]
Aqueous Buffer Systems 0.13 to 910 µg/mL[5]
Water Insoluble[6]
Ethanol Insoluble[6]
Methanol Very slightly soluble[7][8]
DMSO 98 mg/mL[6]
DMSO 40 mg/mL[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound free acid.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of weakly acidic compounds like this compound.

Principle: A solution of the compound is titrated with a standardized base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.

Apparatus and Reagents:

  • pH meter with a combination glass electrode, calibrated with standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Automated titrator or a magnetic stirrer and a burette.

  • This compound free acid.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Standardized 0.1 M hydrochloric acid (HCl) solution.

  • Potassium chloride (KCl) for maintaining ionic strength.

  • Co-solvent (e.g., methanol or DMSO) for dissolving the poorly soluble this compound.

  • High-purity water.

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of this compound free acid and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO). Dilute the solution with high-purity water to a final concentration of approximately 1-5 mM. The final co-solvent concentration should be kept as low as possible to minimize its effect on the pKa values.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Titration:

    • Immerse the calibrated pH electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence points.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence points from the inflection points of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa values are the pH values at the half-equivalence points. For a diacidic compound like this compound, two pKa values will be determined.

Determination of logP by Shake-Flask Method

This classic method is used to determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient is calculated.

Apparatus and Reagents:

  • This compound free acid.

  • n-Octanol (pre-saturated with water).

  • Water (pre-saturated with n-octanol).

  • Separatory funnels or centrifuge tubes.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound free acid in n-octanol at a known concentration.

  • Partitioning:

    • Add a known volume of the this compound stock solution in n-octanol to a separatory funnel or centrifuge tube.

    • Add a known volume of the n-octanol-saturated water. The volume ratio of the two phases should be chosen based on the expected logP value.

    • Securely cap the container and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to facilitate a clean separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase ([Octanol]) to its concentration in the aqueous phase ([Aqueous]).

    • P = [Octanol] / [Aqueous]

    • The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P).

Determination of Equilibrium Solubility

This method determines the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature.

Principle: An excess amount of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then determined.

Apparatus and Reagents:

  • This compound free acid (solid).

  • Selected solvents (e.g., water, various pH buffers, ethanol, methanol, DMSO).

  • Vials or flasks with screw caps.

  • Constant temperature shaker or incubator.

  • Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solids.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound free acid to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution as necessary with a suitable solvent.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • The equilibrium solubility is reported as the concentration of this compound in the saturated solution (e.g., in µg/mL or mg/mL).

Visualization of this compound's Physicochemical Profile

The following diagram illustrates the relationship between the fundamental chemical properties of this compound free acid and its resulting physicochemical characteristics, which are crucial for its development as a pharmaceutical agent.

Dasabuvir_Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_ionization Ionization cluster_lipophilicity Lipophilicity cluster_solubility Solubility cluster_implications Drug Development Implications Structure This compound Free Acid C₂₆H₂₇N₃O₅S MW: 493.58 g/mol pKa pKa 8.2, 9.2 Structure->pKa logP Calculated logP 4.0 - 4.3 Structure->logP AqueousSolubility Aqueous Solubility ≤0.127 µg/mL (pH 1-6.8) Structure->AqueousSolubility OrganicSolubility Organic Solvents High in DMSO Insoluble in Ethanol Structure->OrganicSolubility pKa->AqueousSolubility pH-dependent Bioavailability Impact on Oral Bioavailability logP->Bioavailability Formulation Formulation Challenges (e.g., use of salt form) AqueousSolubility->Formulation AqueousSolubility->Bioavailability Formulation->Bioavailability

Physicochemical properties of this compound free acid.

References

Pharmacological Classification of Dasabuvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir is a cornerstone in the combination therapy for chronic Hepatitis C Virus (HCV) infection, specifically targeting the viral replication machinery. This document provides a comprehensive overview of its pharmacological classification, mechanism of action, clinical efficacy, and the molecular basis of its antiviral activity. Detailed experimental protocols for key assays and quantitative data from seminal clinical trials are presented to offer a complete technical resource for the scientific community.

Pharmacological Classification and Mechanism of Action

This compound is classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase .[1][2] The NS5B polymerase is a critical enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[3]

Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, this compound employs an allosteric inhibition mechanism.[4] It binds to a distinct site on the NS5B polymerase known as the "palm I" domain, which is located away from the enzyme's active site.[1][5] This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the elongation of the viral RNA strand.[6] This targeted action effectively halts HCV replication.

The allosteric nature of this compound's binding site contributes to its high specificity for the HCV polymerase, with minimal off-target effects on human polymerases.[1][5] However, this binding site is less conserved across different HCV genotypes, which restricts the clinical utility of this compound primarily to HCV genotype 1.[7]

In Vitro Antiviral Activity

The potency of this compound has been extensively characterized in various in vitro systems, including enzymatic assays and cell-based replicon systems.

Table 1: In Vitro Potency of this compound
Assay TypeHCV Genotype/StrainPotency MetricValue (nM)Reference
NS5B Polymerase InhibitionGenotype 1aIC₅₀2.2 - 10.7[1][5][8]
NS5B Polymerase InhibitionGenotype 1bIC₅₀2.2 - 10.7[1][5][8]
HCV Replicon AssayGenotype 1a (H77)EC₅₀7.7[1][5][8]
HCV Replicon AssayGenotype 1b (Con1)EC₅₀1.8[1][5][8]
HCV Replicon Assay (40% Human Plasma)Genotype 1a (H77)EC₅₀99[1][2]
HCV Replicon Assay (40% Human Plasma)Genotype 1b (Con1)EC₅₀21[1][2]

Clinical Efficacy: Sustained Virologic Response

This compound is a key component of combination therapies, most notably in regimens with ombitasvir, paritaprevir, and ritonavir. These combinations have demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).

Table 2: Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials
Trial NameHCV GenotypePatient PopulationTreatment RegimenSVR12 Rate (%)Reference
SAPPHIRE-I1aTreatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin95.3[7]
SAPPHIRE-I1bTreatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin98.0[9]
SAPPHIRE-II1aTreatment-Experienced, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin96.0[7][9]
SAPPHIRE-II1bTreatment-Experienced, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin96.7[7][9]
PEARL-III1bTreatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir99.0[7]
PEARL-IV1aTreatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin90.2[10]
TURQUOISE-II1aCompensated CirrhosisThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (12 weeks)88.6[9]
TURQUOISE-II1aCompensated CirrhosisThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (24 weeks)94.2[9]
TURQUOISE-II1bCompensated CirrhosisThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (12 weeks)100[9]
TURQUOISE-III1bTreatment-Experienced, Compensated CirrhosisThis compound + Ombitasvir/Paritaprevir/Ritonavir100[9]

Resistance Profile

The emergence of drug resistance is a key consideration in antiviral therapy. For this compound, specific amino acid substitutions in the NS5B polymerase can reduce its binding affinity and consequently its inhibitory activity.

Table 3: this compound Resistance-Associated Substitutions (RASs) in NS5B
Amino Acid SubstitutionHCV GenotypeFold Change in EC₅₀Reference
C316Y1a/1b>1000[7]
M414T1b>10[7]
Y448H/C1a>100[7]
S556G1a<10[7]

Experimental Protocols

NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

  • Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase and a synthetic RNA template (e.g., a poly(A) template with a UTP primer) are prepared.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), divalent cations (e.g., 5 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³³P]GTP or fluorescently tagged UTP).[11][12]

  • Compound Incubation: The test compound (this compound) is serially diluted and added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the NS5B polymerase.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a filter membrane). The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis: The percentage of inhibition is calculated relative to a no-compound control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a more physiologically relevant context by using human hepatoma cells (e.g., Huh-7) that harbor a self-replicating HCV subgenomic RNA (a replicon).[13][14]

Methodology:

  • Cell Culture: Huh-7 cells containing an HCV replicon are cultured in a suitable medium. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[15]

  • Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound).

  • Incubation: The treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.[15]

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve. The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, is determined to assess the therapeutic window of the compound.

Visualized Pathways and Workflows

HCV Replication Cycle and Polyprotein Processing

HCV_Replication_Cycle cluster_entry Cell Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release HCV Virion HCV Virion Receptor Binding Receptor Binding HCV Virion->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Fusion and Uncoating Fusion and Uncoating Endocytosis->Fusion and Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Fusion and Uncoating->Translation & Polyprotein Processing RNA Replication Complex (NS3-NS5B) RNA Replication Complex (NS3-NS5B) Translation & Polyprotein Processing->RNA Replication Complex (NS3-NS5B) Negative-sense RNA Negative-sense RNA RNA Replication Complex (NS3-NS5B)->Negative-sense RNA synthesizes Positive-sense RNA Positive-sense RNA Negative-sense RNA->Positive-sense RNA template for Positive-sense RNA->Translation & Polyprotein Processing new genomes for Virion Assembly Virion Assembly Positive-sense RNA->Virion Assembly Maturation Maturation Virion Assembly->Maturation Release Release Maturation->Release

Caption: Overview of the Hepatitis C Virus replication cycle within a hepatocyte.

Mechanism of this compound Action

Dasabuvir_Mechanism cluster_polymerase HCV NS5B Polymerase Active Site Active Site RNA Elongation RNA Elongation Active Site->RNA Elongation catalyzes Palm I Allosteric Site Palm I Allosteric Site Palm I Allosteric Site->Active Site induces conformational change in Palm I Allosteric Site->RNA Elongation prevents This compound This compound This compound->Palm I Allosteric Site binds to rNTPs rNTPs rNTPs->Active Site bind to Inhibition of RNA Synthesis Inhibition of RNA Synthesis

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

Experimental Workflow for HCV Replicon Assay

Replicon_Assay_Workflow cluster_measurement Quantification Culture Huh-7 Replicon Cells Culture Huh-7 Replicon Cells Seed Cells in 96-well Plates Seed Cells in 96-well Plates Culture Huh-7 Replicon Cells->Seed Cells in 96-well Plates Treat Cells with this compound Treat Cells with this compound Seed Cells in 96-well Plates->Treat Cells with this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound->Treat Cells with this compound Incubate for 48-72 hours Incubate for 48-72 hours Treat Cells with this compound->Incubate for 48-72 hours Luciferase Assay (Replication) Luciferase Assay (Replication) Incubate for 48-72 hours->Luciferase Assay (Replication) Cytotoxicity Assay (Cell Viability) Cytotoxicity Assay (Cell Viability) Incubate for 48-72 hours->Cytotoxicity Assay (Cell Viability) Data Analysis Data Analysis Luciferase Assay (Replication)->Data Analysis Cytotoxicity Assay (Cell Viability)->Data Analysis Determine EC50 and CC50 Determine EC50 and CC50 Data Analysis->Determine EC50 and CC50

Caption: Workflow for determining the efficacy and cytotoxicity of this compound.

References

Early-Phase Clinical Trial Design for Dasabuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir (formerly ABT-333) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a key component of combination therapies for chronic HCV infection, particularly genotype 1.[2] This technical guide provides an in-depth overview of the essential elements of early-phase clinical trial design for this compound research, focusing on preclinical evaluation, Phase 1 and Phase 2 studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the advancement of antiviral therapeutics.

Preclinical Evaluation

Before advancing to human trials, a robust preclinical data package is essential to establish the initial safety and antiviral activity of a compound like this compound.

In Vitro Antiviral Activity

The primary in vitro measure of an antiviral agent's potency is its 50% effective concentration (EC50). For this compound, this was determined using HCV subgenomic replicon systems. In these assays, this compound demonstrated potent inhibition of HCV replication, with EC50 values of 7.7 nM against genotype 1a (H77) and 1.8 nM against genotype 1b (Con1).[1][3] The presence of 40% human plasma resulted in a 12- to 13-fold decrease in potency, highlighting the importance of considering protein binding in early assessments.[3]

Table 1: In Vitro Activity of this compound

HCV GenotypeReplicon StrainEC50 (nM)EC50 in 40% Human Plasma (nM)
1aH777.799
1bCon11.821
Mechanism of Action

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the palm domain of the HCV NS5B polymerase.[4][5] This binding induces a conformational change in the enzyme, rendering it unable to elongate the viral RNA chain, thus terminating replication.[4][5] This allosteric mechanism of action is distinct from that of nucleoside inhibitors, which act as chain terminators after being incorporated into the growing RNA strand.

Early-Phase Clinical Development

Early-phase clinical trials for this compound were designed to assess its safety, tolerability, pharmacokinetics, and preliminary antiviral activity in humans.

Phase 1 Clinical Trials

Phase 1 studies are typically conducted in healthy volunteers to establish the initial safety and pharmacokinetic profile of a new drug. These studies often involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6][7]

A Phase 1 SAD study of this compound in healthy adult volunteers evaluated single oral doses ranging from 10 mg to 2000 mg. The study found that this compound was safe and well-tolerated across all dose groups.[8] The mean terminal half-life (t1/2) ranged from 5 to 8 hours, supporting twice-daily dosing.[8] Food had a minimal effect on the bioavailability of this compound.[8]

Table 2: Summary of this compound Phase 1 Single Ascending Dose Study in Healthy Volunteers

ParameterFinding
Dose Range 10 mg to 2000 mg
Safety Safe and well-tolerated
Most Frequent Adverse Events Nausea, abdominal pain/discomfort, headache
Pharmacokinetics Dose-proportional from 10 to 1200 mg
Mean Half-life (t1/2) 5-8 hours
Food Effect Minimal

Further Phase 1 studies also explored drug-drug interactions. For instance, co-administration with strong CYP2C8 inhibitors significantly increased this compound exposure, while strong CYP3A inducers decreased its exposure.[9][10] These findings are crucial for guiding dosing recommendations when this compound is used in combination with other medications.

Phase 2 Clinical Trials

Phase 2 trials are designed to evaluate the preliminary efficacy and further assess the safety of a new drug in patients with the target disease. For this compound, Phase 2 studies were crucial in determining the optimal dose and its contribution to combination therapy regimens.

One key Phase 2a study evaluated this compound in combination with peginterferon and ribavirin in treatment-naive HCV genotype 1-infected patients. In this trial, patients received this compound at doses of 300 mg, 600 mg, or 1200 mg twice daily.[11] The study demonstrated a significant dose-dependent antiviral response.[11]

The AVIATOR study, a large Phase 2b trial, was instrumental in establishing the efficacy of an all-oral, interferon-free regimen. This study evaluated various combinations of this compound, ombitasvir (an NS5A inhibitor), and paritaprevir/ritonavir (an NS3/4A protease inhibitor), with or without ribavirin, for 8, 12, or 24 weeks in HCV genotype 1-infected patients. The results showed high rates of sustained virologic response (SVR), a marker of cure, laying the groundwork for the pivotal Phase 3 trials.

Table 3: Selected Efficacy Data from Early this compound Combination Studies

StudyTreatment RegimenPatient PopulationSVR Rate
Phase 2aThis compound (400 mg BID) + PegIFN/RBVTreatment-naive, GT187.5% (Group 1)
Phase 2aThis compound (800 mg BID) + PegIFN/RBVTreatment-naive, GT162.5% (Group 2)
SAPPHIRE-IIParitaprevir/r-ombitasvir + this compound + RBVTreatment-experienced, GT196.3%
TURQUOISE-IVIEKIRA PAK + RBV (12 weeks)HCV GT1/HIV-1 co-infected94%
TURQUOISE-IVIEKIRA PAK + RBV (24 weeks)HCV GT1/HIV-1 co-infected91%

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

The in vitro antiviral activity of this compound is determined using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA that can replicate autonomously.

Methodology:

  • Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time RT-PCR for HCV RNA

This assay is used to quantify the amount of HCV RNA in plasma samples from clinical trial participants, providing a measure of viral load and response to treatment.

Methodology:

  • RNA Extraction: Viral RNA is extracted from plasma samples using a commercially available kit. An internal control is typically added during this step to monitor the efficiency of the extraction process.[12][13]

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HCV-specific primers.[12][13]

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using HCV-specific primers and a fluorescently labeled probe. The instrument monitors the fluorescence signal in real-time as the PCR product accumulates.[12][13]

  • Quantification: A standard curve is generated using known concentrations of HCV RNA standards. The HCV RNA concentration in the patient samples is determined by comparing their amplification signal to the standard curve.

Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices like human plasma, providing key pharmacokinetic data.

Methodology:

  • Sample Preparation: Plasma samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (a molecule with similar chemical properties to this compound) is added to each sample for accurate quantification.[14][15][16]

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. This compound and the internal standard are separated from other plasma components on a C18 analytical column using a mobile phase gradient.[14][15][16]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard, allowing for highly selective and sensitive detection.[14][15][16]

  • Data Analysis: A calibration curve is constructed by analyzing standards with known concentrations of this compound. The concentration of this compound in the study samples is then calculated from this calibration curve.

Visualizations

HCV_Replication_Cycle cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_entry 1. Entry cluster_translation_processing 2. Translation & Polyprotein Processing cluster_replication 3. RNA Replication cluster_assembly_release 4. Assembly & Release HCV_Virion HCV Virion Receptor_Binding Receptor Binding HCV_Virion->Receptor_Binding Attachment Endocytosis Endocytosis Receptor_Binding->Endocytosis Fusion_Uncoating Fusion & Uncoating Endocytosis->Fusion_Uncoating Viral_RNA Viral RNA Genome Fusion_Uncoating->Viral_RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Replication_Complex Replication Complex (Membranous Web) Viral_RNA->Replication_Complex Polyprotein Polyprotein Ribosome->Polyprotein Proteases Viral & Host Proteases Polyprotein->Proteases Cleavage Structural_Proteins Structural Proteins (Core, E1, E2) Proteases->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) Proteases->NonStructural_Proteins Assembly Virion Assembly Structural_Proteins->Assembly NonStructural_Proteins->Replication_Complex Negative_Strand_RNA (-) strand RNA Replication_Complex->Negative_Strand_RNA Synthesis via NS5B NS5B_Polymerase NS5B Polymerase Positive_Strand_RNA Progeny (+) strand RNA Negative_Strand_RNA->Positive_Strand_RNA Synthesis via NS5B Positive_Strand_RNA->Assembly Budding_Release Budding & Release Assembly->Budding_Release New_Virion New HCV Virion Budding_Release->New_Virion

Caption: Simplified overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Dasabuvir_MOA cluster_replication HCV RNA Replication NS5B_Polymerase NS5B RNA Polymerase RNA_Elongation RNA Elongation NS5B_Polymerase->RNA_Elongation Catalyzes RNA_Template Viral RNA Template RNA_Template->NS5B_Polymerase Binds to active site New_RNA New Viral RNA RNA_Elongation->New_RNA This compound This compound This compound->NS5B_Polymerase Binds to allosteric palm site Inhibition Inhibition Inhibition->RNA_Elongation Blocks conformational change

Caption: Mechanism of action of this compound on the HCV NS5B polymerase.

Early_Phase_Trial_Workflow Preclinical Preclinical Studies (In Vitro Activity, Toxicology) IND_Filing Investigational New Drug (IND) Application Preclinical->IND_Filing Phase1 Phase 1 Clinical Trial (Healthy Volunteers) IND_Filing->Phase1 SAD Single Ascending Dose (Safety, PK) Phase1->SAD MAD Multiple Ascending Dose (Safety, PK, Tolerability) SAD->MAD Phase2 Phase 2 Clinical Trial (HCV Patients) MAD->Phase2 Dose_Ranging Dose-Ranging & Regimen Optimization Phase2->Dose_Ranging Proof_of_Concept Proof of Concept (Efficacy) Dose_Ranging->Proof_of_Concept Go_NoGo Go/No-Go Decision for Phase 3 Proof_of_Concept->Go_NoGo

Caption: General workflow for early-phase clinical development of an antiviral drug like this compound.

References

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Antiviral Activity of Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antiviral activity of Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Introduction

This compound (formerly ABT-333) is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral genome.[1][2] It is a non-nucleoside inhibitor that binds to an allosteric site known as the palm I pocket of the polymerase, inducing a conformational change that halts RNA synthesis.[3][4][5][6] this compound is primarily active against HCV genotype 1.[7][8] The following protocols describe two key in vitro assays used to characterize the potency and mechanism of action of this compound: the HCV replicon assay and the NS5B polymerase enzymatic assay.

Data Presentation

The antiviral activity of this compound has been quantified in various in vitro systems. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

HCV Genotype/StrainAssay SystemEC50 (nM)Reference(s)
Genotype 1a (H77)Subgenomic Replicon7.7[1][3][7]
Genotype 1b (Con1)Subgenomic Replicon1.8[1][3][7]
Genotype 1a (H77) in 40% human plasmaSubgenomic Replicon99[7]
Genotype 1b (Con1) in 40% human plasmaSubgenomic Replicon21[7]
Genotype 1a Clinical Isolates (n=11)Chimeric Subgenomic Replicons0.18 - 8.57[3][7]
Genotype 1b Clinical Isolates (n=11)Chimeric Subgenomic Replicons0.15 - 2.98[7]

Table 2: Inhibitory Activity of this compound in NS5B Polymerase Enzymatic Assays

HCV Genotype/StrainEnzyme SourceIC50 (nM)Reference(s)
Genotype 1a and 1b Laboratory StrainsRecombinant NS5B2.2 - 10.7[3][7][9]
Genotype 1a and 1b Clinical IsolatesRecombinant NS5B2.2 - 10.7[3][7][9]

Experimental Protocols

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

Objective: To determine the EC50 of this compound against HCV replication in a cellular environment.

Materials:

  • Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a or 1b)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin solution

  • G418 (Geneticin) for selection

  • This compound

  • 96-well plates

  • Luciferase assay reagent (if using a luciferase reporter replicon)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Culture: Maintain Huh-7 cells containing the HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • For Luciferase Reporter Replicons: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions. The luciferase signal is proportional to the level of HCV RNA replication.

    • For Non-Reporter Replicons: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels.

  • Cytotoxicity Assessment: In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Data Analysis: Plot the percentage of inhibition of HCV replication against the log concentration of this compound. Use a non-linear regression model to calculate the EC50 value. The therapeutic index can be calculated as CC50/EC50.

NS5B Polymerase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.

Objective: To determine the IC50 of this compound against the RNA polymerase activity of HCV NS5B.

Materials:

  • Purified recombinant HCV NS5B polymerase (e.g., from genotype 1a or 1b)

  • RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template)

  • Primer (if required by the template)

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [³H]UTP or [α-³²P]GTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)

  • This compound

  • Scintillation counter or phosphorimager

  • Filter plates (e.g., GF/B filter plates)

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), and the RNA template/primer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to the mixture.

  • Incubation: Incubate the reaction at 30°C for 1 to 3 hours.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measurement of RNA Synthesis:

    • Transfer the reaction products to a filter plate to capture the newly synthesized radiolabeled RNA.

    • Wash the filter plate to remove unincorporated radiolabeled rNTPs.

    • Measure the radioactivity retained on the filter using a scintillation counter or phosphorimager. The amount of incorporated radioactivity is directly proportional to the polymerase activity.

  • Data Analysis: Calculate the percentage of inhibition of NS5B polymerase activity for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Visualizations

HCV Replication Cycle and the Target of this compound

Caption: HCV replication cycle and the inhibitory action of this compound on NS5B polymerase.

Experimental Workflow for this compound Antiviral Activity Assays

Dasabuvir_Assay_Workflow cluster_assays In Vitro Assays cluster_replicon HCV Replicon Assay cluster_enzymatic NS5B Enzymatic Assay Seed Seed Replicon Cells Treat Treat with this compound Seed->Treat Incubate Incubate (72h) Treat->Incubate Measure Measure Replication (Luciferase/qRT-PCR) Incubate->Measure Data_Analysis Data Analysis (EC50 / IC50 Determination) Measure->Data_Analysis Setup Setup Reaction Mix Add_this compound Add this compound Setup->Add_this compound Add_NS5B Add NS5B Polymerase Add_this compound->Add_NS5B Incubate_Enzyme Incubate (1-3h) Add_NS5B->Incubate_Enzyme Measure_Activity Measure RNA Synthesis Incubate_Enzyme->Measure_Activity Measure_Activity->Data_Analysis

References

Application Notes and Protocols for HCV Replicon Cell Culture Models in Dasabuvir Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health issue, and the development of direct-acting antivirals (DAAs) has transformed its treatment.[1][2] Dasabuvir is a non-nucleoside inhibitor that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][3][4][5][6][7][8] This document provides detailed protocols and application notes for utilizing HCV replicon cell culture models to assess the antiviral efficacy of this compound.

HCV replicon systems are invaluable tools in antiviral drug discovery.[2][9] These systems utilize human hepatoma cell lines, such as Huh-7, that harbor autonomously replicating subgenomic HCV RNA molecules.[2][10][11][12] This allows for the specific investigation of viral replication inhibitors without the need to handle infectious virus particles, making them a safer and more manageable research tool.[13]

Mechanism of Action of this compound

This compound is a highly specific inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase crucial for the replication of the HCV genome.[4][5][6][14] It is classified as a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the palm domain of the NS5B polymerase.[6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the elongation of the viral RNA strand.[6] This targeted action effectively halts HCV replication.[1]

Quantitative Analysis of this compound Activity

The antiviral activity of this compound has been extensively characterized in various HCV replicon systems. The following tables summarize the key quantitative data regarding its efficacy and resistance profile.

Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays

HCV Genotype/StrainAssay SystemParameterValue (nM)Notes
Genotype 1a (H77)Subgenomic RepliconEC507.7[4][5][6]
Genotype 1b (Con1)Subgenomic RepliconEC501.8[4][5][6]
Genotype 1a (H77)Subgenomic RepliconEC5099In the presence of 40% human plasma.[4]
Genotype 1b (Con1)Subgenomic RepliconEC5021In the presence of 40% human plasma.[4]
Genotype 1 Clinical IsolatesChimeric Subgenomic RepliconsEC500.15 - 8.57Panel of 22 isolates.[4][5]
Genotype 1a and 1bRecombinant NS5B PolymeraseIC502.2 - 10.7[4][5]
-Huh-7 CellsCC5010,360[4]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Key Resistance-Associated Substitutions (RASs) for this compound in NS5B

Amino Acid SubstitutionHCV GenotypeFold-Increase in EC50
C316Y1a>1,000
M414T1a>1,000
Y448C1b>1,000
Y448H1b>1,000
S556G1a43% of resistant colonies
S556G1b11

Data compiled from studies on resistant replicon clones.[4][5][15]

Experimental Protocols

This section provides a detailed methodology for assessing the antiviral activity of this compound using an HCV subgenomic replicon cell line expressing a reporter gene, such as luciferase.

Materials and Reagents
  • HCV subgenomic replicon-harboring Huh-7 cell line (e.g., genotype 1b with a luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well opaque plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Cell Culture Maintenance
  • Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Maintain the cell line under selection with an appropriate concentration of G418 (e.g., 500 µg/mL) to ensure the retention of the replicon.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days, or when they reach 80-90% confluency.

Antiviral Assay Protocol
  • Cell Seeding:

    • One day prior to the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in G418-free complete culture medium.

    • Seed the cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in a volume of 100 µL.[2]

    • Incubate the plates for 24 hours at 37°C to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM).

    • Ensure the final DMSO concentration in all wells, including controls, does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the culture medium from the seeded plates and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Endpoint Measurement (Luciferase Assay):

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Aspirate the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.[2]

    • Read the luminescence signal using a plate luminometer.[2]

Cytotoxicity Assay Protocol
  • Follow the same procedure for cell seeding and compound treatment as in the antiviral assay.

  • After the 72-hour incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.[2]

  • Measure the luminescence using a plate luminometer.[2]

Data Analysis
  • EC50 Calculation:

    • Subtract the background luminescence from all readings.

    • Normalize the data by expressing the luciferase signal in the this compound-treated wells as a percentage of the signal from the DMSO-treated control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[2]

  • CC50 Calculation:

    • Normalize the data by expressing the luminescence signal in the this compound-treated wells as a percentage of the signal from the DMSO-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the CC50 value.[2]

Visualizations

HCV Replication and this compound's Mechanism of Action

cluster_cell Hepatocyte HCV_RNA HCV RNA (+) Translation Translation HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolytic_Processing->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex NS5B NS5B Polymerase Membranous_Web Membranous Web Replication_Complex->Membranous_Web RNA_Replication RNA Replication (+)RNA -> (-)RNA -> (+)RNA Membranous_Web->RNA_Replication NS5B->RNA_Replication Catalyzes New_HCV_RNA New HCV RNA (+) RNA_Replication->New_HCV_RNA This compound This compound This compound->NS5B Inhibits cluster_assays Endpoint Assays Start Start: Maintain HCV Replicon Huh-7 Cell Culture Seed_Cells Seed Cells in 96-well Plates (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with this compound Incubate_24h_1->Treat_Cells Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Antiviral_Assay Measure Luciferase Activity (Antiviral Efficacy) Incubate_72h->Antiviral_Assay Cytotoxicity_Assay Measure Cell Viability (Cytotoxicity) Incubate_72h->Cytotoxicity_Assay Analyze_Data Data Analysis Antiviral_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data Calculate_EC50 Calculate EC50 Analyze_Data->Calculate_EC50 Calculate_CC50 Calculate CC50 Analyze_Data->Calculate_CC50 End End: Determine this compound Potency and Therapeutic Index Calculate_EC50->End Calculate_CC50->End

References

Application Note: HPLC-DAD Method for the Simultaneous Determination of Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous determination of Dasabuvir in pharmaceutical formulations using a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method.

Introduction

This compound is a direct-acting antiviral agent used in combination with other drugs for the treatment of chronic hepatitis C virus (HCV) infection.[1] It functions as a non-nucleoside inhibitor of the NS5B polymerase, an enzyme essential for the replication of the viral genome.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note details a robust HPLC-DAD method for the simultaneous determination of this compound, often alongside other antiviral drugs such as Ombitasvir, Paritaprevir, and Ritonavir, in tablet dosage forms.[2][3][4][5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a diode array detector is employed for this analysis. The chromatographic separation is achieved on a C18 column under isocratic elution conditions.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 series or equivalent with DAD
Column Symmetry® C18 (4.6 x 75 mm, 3.5 µm) or RPC18 (150 x 4.5 mm, 3.5 µ)[1][3]
Mobile Phase Acetonitrile and 10 mM Phosphate Buffer (pH 7) (65:35, v/v)[2][3][5]
Flow Rate 1.0 mL/min[1][2][3][5]
Injection Volume 10 µL[1]
Column Temperature 25°C (Ambient)[1]
Detection Wavelength 254 nm[2][3][5]
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO) (analytical grade)

  • Potassium dihydrogen orthophosphate

  • Sodium hydroxide

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (10 mM, pH 7): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 10 mM solution. Adjust the pH to 7.0 with sodium hydroxide.

  • Mobile Phase: Mix the prepared 10 mM phosphate buffer (pH 7) and acetonitrile in a ratio of 35:65 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes before use.[2]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it into a 10 mL volumetric flask.

  • Add a few drops of DMSO to dissolve the standard.[3]

  • Add acetonitrile to the mark to obtain a concentration of 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to prepare working standard solutions within the linear range (e.g., 1.25–30 µg/mL).[3][5]

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder a representative number of tablets (e.g., ten tablets containing 250 mg of this compound).[3]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add a few drops of DMSO to aid dissolution.[3]

  • Add acetonitrile and sonicate for 20 minutes to ensure complete dissolution of the drug.[2][3]

  • Make up the volume to the mark with acetonitrile to get a concentration of 1000 µg/mL.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 15 µg/mL).[3]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and measure the peak area for this compound.

Data and Results

The developed method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] A summary of the method validation data is presented below.

Table 2: Summary of Method Validation Data for this compound

Validation ParameterResult
Linearity Range (µg/mL) 1.25 - 30[3][5]
Correlation Coefficient (r²) > 0.999[3][5]
Accuracy (% Recovery) 99.16 - 100.86%[1]
Precision (% RSD) 1.02 - 2.89%[1]
Retention Time (min) Approximately 2.84[4]

Workflow and Diagrams

The overall experimental workflow for the determination of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Tablet Powdering, Dissolution, Filtration, Dilution) Injection Inject Samples & Standards Sample_Prep->Injection Standard_Prep Standard Preparation (Dissolution, Serial Dilution) Standard_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Sep Chromatographic Separation (C18 Column) Injection->Chrom_Sep Detection DAD Detection (@ 254 nm) Chrom_Sep->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Quantification Quantification (Peak Area Integration) Data_Acq->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

Conclusion

The described HPLC-DAD method is simple, rapid, accurate, and precise for the simultaneous determination of this compound in pharmaceutical dosage forms.[2][3] The method is suitable for routine quality control analysis of this compound in the pharmaceutical industry.[3]

References

Application Notes and Protocols for Studying Dasabuvir in Combination with Other Direct-Acting Antivirals (DAAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical and clinical evaluation of Dasabuvir, a non-nucleoside NS5B polymerase inhibitor, when used in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. The protocols outlined below are essential for assessing antiviral efficacy, synergy, and the emergence of resistance.

Introduction to this compound and Combination Therapy

This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for the replication of the viral genome.[1][2] It binds to an allosteric site in the palm domain of the NS5B polymerase, inducing a conformational change that inhibits RNA synthesis.[2][3] Due to its mechanism of action, this compound is active against HCV genotype 1.[4][5]

To enhance efficacy and mitigate the development of resistance, this compound is exclusively used in combination with other classes of DAAs that target different viral proteins.[6][7] The most notable combination is the "3D" regimen (marketed as Viekira Pak), which includes the NS5A inhibitor ombitasvir, the NS3/4A protease inhibitor paritaprevir (boosted with ritonavir), and this compound.[8][9] This multi-targeted approach has demonstrated high rates of sustained virologic response (SVR) in patients with HCV genotype 1 infection.[6][9]

Preclinical Evaluation: In Vitro Assays

HCV Replicon Assay for Antiviral Potency (EC50)

The HCV replicon system is a cornerstone for the in vitro evaluation of antiviral compounds.[10][11] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons), which often contain a reporter gene like luciferase for easy quantification of viral replication.[12][13]

Objective: To determine the 50% effective concentration (EC50) of this compound alone and in combination with other DAAs.

Experimental Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV genotype 1a or 1b replicon (e.g., with a luciferase reporter) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight in a humidified 37°C incubator with 5% CO2.[12]

  • Compound Preparation: Prepare serial dilutions of this compound and other DAAs (e.g., ombitasvir, paritaprevir) in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture medium should be kept constant and non-toxic (e.g., ≤0.5%).

  • Compound Treatment: Remove the cell culture medium and add fresh medium containing the serially diluted compounds. For combination studies, a matrix of concentrations of both drugs should be prepared.[3] Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[2][12]

  • Quantification of HCV Replication:

    • Remove the medium and lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol. The luciferase signal is directly proportional to the level of HCV replicon RNA.[12]

  • Data Analysis: Calculate the percentage of replication inhibition for each drug concentration relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a four-parameter logistic regression model.

Data Presentation:

CompoundHCV GenotypeAssay TypeEC50 (nM)Reference
This compoundGenotype 1a (H77)Replicon7.7[4][5]
This compoundGenotype 1b (Con1)Replicon1.8[4][5]
This compoundGenotype 1a Clinical IsolatesChimeric Replicon0.18 - 8.57[4]
This compoundGenotype 1b Clinical IsolatesChimeric Replicon0.15 - 2.98[4]
Synergy Analysis of DAA Combinations

Objective: To determine if the combination of this compound with other DAAs results in synergistic, additive, or antagonistic antiviral effects.

Experimental Protocol:

The experimental setup is similar to the replicon assay described above, with a checkerboard titration of two or more drugs.

Data Analysis:

The interaction between the drugs can be quantified using software packages like MacSynergy™ II or CalcuSyn.[3][14] These programs analyze the dose-response matrix and calculate synergy scores or combination indices (CI).

  • Synergy: The combined effect is greater than the sum of the individual effects (CI < 1).

  • Additivity: The combined effect is equal to the sum of the individual effects (CI = 1).

  • Antagonism: The combined effect is less than the sum of the individual effects (CI > 1).

Studies have shown that combinations of DAAs from different classes, such as an NS5B inhibitor (this compound) and an NS5A inhibitor, are often synergistic.[3][14]

Cytotoxicity Assay (CC50)

Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds to assess their therapeutic index (Selectivity Index, SI = CC50/EC50).

Experimental Protocol:

  • Cell Seeding: Seed Huh-7 cells (or other relevant cell lines) in 96-well plates at the same density as the replicon assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the replicon assay.

  • Incubation: Incubate for the same duration as the replicon assay (48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (Promega), which measures ATP levels, or an MTS/MTT assay.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 values by fitting the data to a dose-response curve.

Resistance Analysis

The emergence of resistance-associated substitutions (RASs) is a potential cause of treatment failure.[7] In vitro resistance selection studies and analysis of viral populations from clinical trials are crucial for understanding the resistance profile of this compound.

In Vitro Resistance Selection

Objective: To identify the genetic substitutions in the HCV NS5B gene that confer resistance to this compound.

Experimental Protocol:

  • Long-term Culture: Culture HCV replicon-containing cells in the presence of a fixed concentration of this compound (typically 10- to 100-fold the EC50).[4][5]

  • Colony Selection: Maintain the cultures for several weeks, monitoring for the outgrowth of resistant cell colonies.

  • RNA Extraction and Sequencing: Isolate total RNA from the resistant colonies.

  • RT-PCR and Sequencing: Amplify the NS5B coding region using reverse transcription-polymerase chain reaction (RT-PCR) and sequence the PCR products.[15]

  • Sequence Analysis: Compare the NS5B sequences from the resistant clones to the wild-type sequence to identify amino acid substitutions.

Genotypic and Phenotypic Resistance Analysis

Objective: To characterize the impact of identified RASs on this compound susceptibility.

Experimental Protocol:

  • Site-Directed Mutagenesis: Introduce the identified RASs into a wild-type HCV replicon plasmid using site-directed mutagenesis.[4]

  • Transient Replicon Assay: Transfect Huh-7 cells with the in vitro transcribed RNA from the wild-type and mutant replicon plasmids.

  • EC50 Determination: Perform the HCV replicon assay as described in section 2.1 to determine the EC50 of this compound against each mutant. The fold-change in EC50 relative to wild-type indicates the level of resistance.

  • Replication Capacity: Assess the replication fitness of the mutant replicons by measuring luciferase activity at various time points in the absence of the drug.[4]

Data Presentation: Key Resistance-Associated Substitutions for this compound

HCV GenotypeRASFold-Resistance to this compoundReference
Genotype 1aC316Y>900[4]
Genotype 1aY448C/H>900[4]
Genotype 1aS556GLow-level[4]
Genotype 1bC316Y>900[4]
Genotype 1bM414TLow-level[4]

Clinical Trial Protocols: A Framework

Clinical trials evaluating this compound in combination with other DAAs follow a structured protocol to ensure patient safety and to accurately assess treatment efficacy.

Patient Population and Study Design
  • Inclusion Criteria: Adults with chronic HCV genotype 1 infection, with or without compensated cirrhosis.[9][16] Patients can be treatment-naïve or treatment-experienced.

  • Exclusion Criteria: Decompensated liver disease (Child-Pugh B or C), co-infection with HBV or HIV (unless specifically studied), and contraindications to any of the drugs in the regimen.[16][17]

  • Study Design: Phase 3 clinical trials are typically randomized, open-label or double-blind, and controlled studies.[18][19]

Treatment Regimen

A common regimen is the Viekira Pak:

  • Ombitasvir/Paritaprevir/Ritonavir: Two 12.5 mg/75 mg/50 mg fixed-dose combination tablets once daily in the morning with a meal.[9]

  • This compound: One 250 mg tablet twice daily (morning and evening) with a meal.[9]

  • Ribavirin: May be added, particularly for genotype 1a patients, with dosing based on weight.[19]

  • Treatment Duration: Typically 12 or 24 weeks, depending on the patient's genotype, cirrhosis status, and prior treatment history.[9][19]

Efficacy and Safety Monitoring

Objective: To assess the SVR rate and monitor for adverse events.

Protocol for Monitoring:

  • Baseline Assessment:

    • Confirm HCV genotype and subtype.[17]

    • Quantify baseline HCV RNA levels (viral load).[20][21]

    • Assess liver function (e.g., ALT, AST, bilirubin, albumin) and complete blood count.

    • Test for HBV and HIV co-infection.

    • Baseline resistance testing for NS5A RASs may be considered in certain populations.[22][23]

  • On-Treatment Monitoring:

    • HCV RNA quantification at weeks 4 and at the end of treatment. A significant drop in viral load at week 4 is an early indicator of treatment response.[20][21]

    • Regular monitoring of liver function tests and for clinical signs of adverse events.

  • Post-Treatment Follow-up:

    • HCV RNA quantification at 12 weeks post-treatment (SVR12). Undetectable HCV RNA at this time point is the primary endpoint for cure.[20][21]

    • Long-term follow-up may be conducted to assess the durability of the response.[18]

  • Virologic Failure Analysis:

    • For patients who fail to achieve SVR, perform population or deep sequencing of the NS3/4A, NS5A, and NS5B coding regions to identify treatment-emergent RASs.[1][24]

Data Presentation: Virological Response Milestones

Time PointAssessmentDefinition of Response
Week 4Quantitative HCV RNARapid Virologic Response (RVR): Undetectable HCV RNA
End of TreatmentQuantitative HCV RNAEnd-of-Treatment Response (ETR): Undetectable HCV RNA
12 Weeks Post-TreatmentQuantitative HCV RNASustained Virologic Response (SVR12): Undetectable HCV RNA

Visualizations

dasabuvir_moa cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS5B NS5B Polymerase Polyprotein->NS5B Replication RNA Replication NS5B->Replication Catalyzes New_Virus New Virus Particles Replication->New_Virus This compound This compound This compound->NS5B Binds to allosteric palm site & inhibits

Caption: Mechanism of action of this compound on the HCV NS5B polymerase.

experimental_workflow cluster_invitro In Vitro Analysis cluster_resistance Resistance Studies seed_cells Seed Huh-7 Replicon Cells treat_compounds Treat with this compound +/- Other DAAs seed_cells->treat_compounds incubate Incubate 48-72h treat_compounds->incubate measure_rep Measure HCV Replication (Luciferase Assay) incubate->measure_rep measure_tox Measure Cell Viability (Cytotoxicity Assay) incubate->measure_tox calc_ec50 Calculate EC50 measure_rep->calc_ec50 calc_synergy Calculate Synergy measure_rep->calc_synergy calc_cc50 Calculate CC50 measure_tox->calc_cc50 long_culture Long-term Culture with this compound select_colonies Select Resistant Colonies long_culture->select_colonies sequence_ns5b Sequence NS5B Gene select_colonies->sequence_ns5b identify_ras Identify RASs sequence_ns5b->identify_ras

Caption: Workflow for preclinical evaluation of this compound.

clinical_trial_flow Patient Patient with HCV Genotype 1 Baseline Baseline Assessment (HCV RNA, Genotype, LFTs) Patient->Baseline Treatment Treatment with this compound Combination Regimen (12 or 24 weeks) Baseline->Treatment OnTreatment On-Treatment Monitoring (HCV RNA at Week 4, EOT) Treatment->OnTreatment PostTreatment Post-Treatment Follow-up OnTreatment->PostTreatment SVR12 SVR12 Assessment (HCV RNA at 12 weeks post-treatment) PostTreatment->SVR12 Cured Cured SVR12->Cured Undetectable Failure Virologic Failure SVR12->Failure Detectable ResistanceTest Resistance Testing (RAS analysis) Failure->ResistanceTest

Caption: Logical flow of a clinical trial for this compound combination therapy.

References

Application Notes and Protocols for Inducing Dasabuvir Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing resistance to Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, in in vitro settings. The protocols are designed for use with HCV subgenomic replicon systems, a standard tool for studying HCV replication and drug resistance.

Introduction to this compound and Resistance

This compound is a direct-acting antiviral (DAA) that specifically targets the palm I allosteric site of the HCV NS5B polymerase, an enzyme critical for the replication of the viral genome.[1][2][3] By binding to this site, this compound induces a conformational change that prevents RNA polymerization.[3] However, the high mutation rate of HCV can lead to the emergence of resistance-associated substitutions (RASs) in the NS5B protein, reducing the efficacy of this compound.[4][5][6] Studying these resistance mechanisms in vitro is crucial for understanding treatment failure and developing next-generation antivirals.

Key Concepts in this compound Resistance

  • Mechanism of Action: this compound is a non-nucleoside inhibitor that binds to the palm I domain of the HCV NS5B polymerase.[3] This allosteric inhibition prevents the conformational changes necessary for viral RNA replication.[7]

  • Resistance-Associated Substitutions (RASs): Specific amino acid changes in the NS5B polymerase can confer resistance to this compound. Commonly observed RASs in vitro and in clinical settings include C316Y, M414T, Y448H, and S556G for HCV genotype 1.[1][4][5][8]

  • HCV Replicon System: This is the primary in vitro tool for studying this compound resistance.[9][10] Subgenomic replicons are RNA molecules that can autonomously replicate within hepatoma cell lines (e.g., Huh7.5), but they lack the structural genes to produce infectious virus particles, making them a safe and effective model system.[10][11]

Quantitative Data Summary

The following table summarizes the key resistance-associated substitutions for this compound and the corresponding fold-change in EC50 values observed in in vitro studies.

HCV GenotypeAmino Acid SubstitutionFold Increase in EC50 (Resistance Level)Reference
1bC316Y>900 to 1,569-fold (High)[12][13]
1bY448C/H>900-fold (High)[13]
1bM414TLow to Moderate[4][12]
1aC316Y>900-fold (High)[13]
1a/1bS556GLow to Moderate[1][4][8]
1bA553V>100-fold (High)[4][5]
1bC445F16-fold (Low)[4][5]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HCV Replicon Cell Lines by Dose Escalation

This protocol describes the generation of this compound-resistant cell lines by culturing HCV replicon-containing cells in the presence of gradually increasing concentrations of the drug.

Materials:

  • HCV subgenomic replicon-containing Huh7.5 cells (e.g., genotype 1a or 1b)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • G418 (Neomycin) for selection of replicon-containing cells

  • This compound (analytical grade)

  • DMSO (for stock solution preparation)

  • Cell culture plates (6-well and 150 mm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the HCV replicon-containing Huh7.5 cells in a 150 mm cell culture plate at a density of 1 x 10^4 to 1 x 10^5 cells per plate.[12]

  • Drug Addition: Prepare a stock solution of this compound in DMSO. Add this compound to the complete cell culture medium to achieve a starting concentration that is 10-fold to 100-fold the EC50 value for the specific replicon cell line.[1][12] The medium should also contain G418 (typically 400 µg/ml) to maintain the replicon.[12]

  • Selection of Resistant Colonies: Culture the cells in the presence of this compound. Replace the medium with fresh this compound-containing medium every 3-4 days. Monitor the plates for the formation of resistant cell colonies, which may take several weeks.

  • Isolation and Expansion of Resistant Clones: Once colonies are visible, isolate them using cloning cylinders or by manual picking. Transfer each colony to a separate well of a 6-well plate and expand the cell population in the presence of the same concentration of this compound.

  • Dose Escalation: For the expanded clones that show robust growth, gradually increase the concentration of this compound in the culture medium. A recommended approach is to increase the concentration by 1.5 to 2-fold at each step, allowing the cells to adapt before the next increase.[14]

  • Characterization of Resistant Phenotype: At various stages of dose escalation, determine the EC50 of this compound for the resistant cell lines using a standard replicon assay and compare it to the parental cell line to quantify the level of resistance.

  • Genotypic Analysis: Extract total RNA from the resistant cell lines and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR product to identify the amino acid substitutions responsible for the resistant phenotype.

Protocol 2: Phenotypic Characterization of this compound Resistance using Site-Directed Mutagenesis

This protocol is used to confirm that a specific amino acid substitution confers resistance to this compound.

Materials:

  • Plasmid DNA containing the wild-type HCV subgenomic replicon

  • Site-directed mutagenesis kit

  • Primers designed to introduce the desired mutation

  • Competent E. coli for plasmid transformation and amplification

  • Plasmid purification kit

  • In vitro transcription kit

  • Huh7.5 cells

  • Electroporation system

  • Reagents for HCV replicon assay (e.g., luciferase assay reagents if the replicon contains a reporter gene)

Procedure:

  • Introduce Mutation: Use a site-directed mutagenesis kit to introduce the specific amino acid substitution (e.g., C316Y) into the NS5B coding region of the wild-type replicon plasmid.

  • Sequence Verification: Sequence the entire NS5B gene of the mutated plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use an in vitro transcription kit to synthesize replicon RNA.

  • RNA Transfection: Transfect the in vitro-transcribed wild-type and mutant replicon RNAs into Huh7.5 cells via electroporation.

  • EC50 Determination: Plate the transfected cells in 96-well plates and add varying concentrations of this compound. After 72 hours of incubation, measure the level of replicon replication (e.g., via luciferase activity or RT-qPCR of HCV RNA).

  • Data Analysis: Calculate the EC50 values for both the wild-type and mutant replicons. The fold-change in EC50 for the mutant replicon compared to the wild-type indicates the level of resistance conferred by the specific mutation.

Visualizations

experimental_workflow cluster_generation Protocol 1: Generation of Resistant Clones cluster_confirmation Protocol 2: Confirmation of Resistance start Seed HCV Replicon Cells add_drug Add this compound (10-100x EC50) start->add_drug select_colonies Select for Resistant Colonies add_drug->select_colonies isolate_expand Isolate and Expand Clones select_colonies->isolate_expand dose_escalate Gradual Dose Escalation isolate_expand->dose_escalate characterize Phenotypic & Genotypic Characterization dose_escalate->characterize mutagenesis Site-Directed Mutagenesis transcription In Vitro Transcription mutagenesis->transcription transfection RNA Transfection into Huh7.5 transcription->transfection ec50_determination Determine EC50 transfection->ec50_determination analyze Analyze Fold-Change ec50_determination->analyze

Caption: Experimental workflow for inducing and confirming this compound resistance.

dasabuvir_resistance_pathway cluster_hcv HCV Replication Cycle cluster_drug_action This compound Action & Resistance rna_replication HCV RNA Replication ns5b NS5B Polymerase rna_replication->ns5b essential for binding_site Palm I Allosteric Site ns5b->binding_site contains This compound This compound This compound->binding_site binds to inhibition Inhibition of RNA Synthesis binding_site->inhibition reduced_binding Reduced this compound Binding binding_site->reduced_binding leads to resistance_mutations Resistance Mutations (e.g., C316Y, S556G) resistance_mutations->binding_site alter continued_replication Continued RNA Replication reduced_binding->continued_replication

Caption: Mechanism of this compound action and resistance pathway.

References

Application Note and Protocol: Caco-2 Permeability Assays for Dasabuvir Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust and widely accepted in vitro model that simulates human intestinal absorption.[1] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2] This model is invaluable for predicting the oral bioavailability of drug candidates, identifying substrates for efflux transporters, and understanding the mechanisms of drug transport across the intestinal barrier.[1]

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase and is a component of combination therapies for chronic HCV infection.[3] Understanding its intestinal absorption is crucial for optimizing its therapeutic efficacy. This document provides a detailed protocol for utilizing the Caco-2 permeability assay to investigate the intestinal transport of this compound, including its potential interaction with key efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5][6]

Principle of the Caco-2 Permeability Assay

Caco-2 cells are cultured on semi-permeable inserts, creating two distinct compartments: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood circulation.[4] The transport of a test compound, such as this compound, is measured in both directions: from apical to basolateral (A→B), simulating absorption, and from basolateral to apical (B→A), assessing efflux.[1][7]

The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).[1] These values help classify the compound's permeability and determine if it is a substrate of efflux transporters.[1][4]

Data Presentation

Quantitative data from Caco-2 permeability assays are crucial for interpreting a compound's absorption potential. The following tables provide a framework for presenting and interpreting such data.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)[1]
Moderate1 - 10Moderately absorbed (50-85%)[1]
Low< 1Poorly absorbed (<50%)[1]

Table 2: Interpretation of Efflux Ratio (ER)

Efflux Ratio (ER)Interpretation
ER > 2Indicates active efflux[4]
ER ≤ 2Active efflux is not significant

Table 3: Sample Data for this compound Caco-2 Permeability Assay

CompoundDirectionPapp (x 10⁻⁶ cm/s)Mean Papp (± SD)Efflux Ratio (ER)
This compoundA→B[Insert Value][Insert Value][Insert Value]
B→A[Insert Value][Insert Value]
This compound + Verapamil (P-gp inhibitor)A→B[Insert Value][Insert Value][Insert Value]
B→A[Insert Value][Insert Value]
This compound + Fumitremorgin C (BCRP inhibitor)A→B[Insert Value][Insert Value][Insert Value]
B→A[Insert Value][Insert Value]
Atenolol (Low Permeability Control)A→B[Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability Control)A→B[Insert Value][Insert Value][Insert Value]

Note: This table is a template. Actual values would be obtained from experimental measurements.

Experimental Protocols

This section provides a detailed methodology for conducting Caco-2 permeability assays for this compound.

Materials and Reagents
  • Caco-2 cells (passage number 20-50)[8]

  • Dulbecco's Modified Eagle's Medium (DMEM)[1]

  • Fetal Bovine Serum (FBS)[1]

  • Non-Essential Amino Acids (NEAA)[6]

  • Penicillin-Streptomycin[1]

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)[1]

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (Transport Buffer)[1]

  • This compound

  • Atenolol (low permeability control)

  • Propranolol or Antipyrine (high permeability control)[5][9]

  • Verapamil (P-gp inhibitor)[4]

  • Fumitremorgin C (BCRP inhibitor)[5]

  • Lucifer Yellow (for monolayer integrity testing)[4]

  • LC-MS/MS system for sample analysis[7]

Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[1][6]

  • Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.[10]

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]

  • Differentiation: Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer.[1][4] Change the culture medium every 2-3 days.[1]

Monolayer Integrity Assessment

Before the transport experiment, it is crucial to confirm the integrity of the Caco-2 monolayer.[4]

  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayer using a voltmeter. TEER values should be between 300-500 Ω·cm² to ensure monolayer integrity.[4]

  • Lucifer Yellow Permeability: Alternatively, assess the permeability of the paracellular marker Lucifer Yellow. A low transport rate indicates a tight monolayer.[4]

Bidirectional Permeability Assay
  • Preparation of Transport Buffer: Prepare the transport buffer (HBSS with HEPES) and warm it to 37°C.[1]

  • Washing: Wash the Caco-2 monolayers twice with the pre-warmed transport buffer to remove any residual culture medium.[1]

  • Pre-incubation: Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.[1]

  • Preparation of Dosing Solutions:

    • Dissolve this compound in the transport buffer to the desired final concentration (e.g., 10 µM).[1]

    • Prepare separate dosing solutions containing this compound with a P-gp inhibitor (e.g., Verapamil) or a BCRP inhibitor (e.g., Fumitremorgin C).[4][5]

    • Prepare dosing solutions for the control compounds (Atenolol and Propranolol).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.[1]

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.[6]

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[1]

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments for analysis.[1][6]

  • Sample Analysis: Analyze the concentration of this compound and control compounds in the samples using a validated LC-MS/MS method.[7]

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:[1] Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer (µmol/s).[1]

    • A is the surface area of the membrane (cm²).[1]

    • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).[5]

  • Calculate the Efflux Ratio (ER): The ER is calculated as:[4] ER = Papp (B→A) / Papp (A→B)

Visualizations

Diagrams created using Graphviz to illustrate workflows and relationships.

Caco2_Workflow cluster_prep Preparation Phase cluster_assay Transport Assay cluster_analysis Data Analysis Caco-2_Culture Caco-2 Cell Culture (T-75 Flasks) Seeding Seeding on Transwell Inserts Differentiation Differentiation (21-28 days) Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER / Lucifer Yellow) Differentiation->Integrity_Test Dosing_Solutions Prepare Dosing Solutions (this compound +/- Inhibitors) Integrity_Test->Dosing_Solutions Transport_Experiment Bidirectional Transport (A->B and B->A) Dosing_Solutions->Transport_Experiment Incubation Incubation (2h, 37°C) Transport_Experiment->Incubation Sampling Sample Collection (Donor & Receiver) Incubation->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis Calculate_Papp Calculate Papp LCMS_Analysis->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER Data_Interpretation Data Interpretation Calculate_ER->Data_Interpretation Dasabuvir_Transport_Hypothesis Apical Apical (Lumen) Basolateral Basolateral (Blood) Caco2_Cell Caco-2 Enterocyte Pgp P-gp Dasabuvir_Apical This compound Pgp->Dasabuvir_Apical Efflux BCRP BCRP BCRP->Dasabuvir_Apical Efflux Dasabuvir_Intracellular This compound Dasabuvir_Apical->Dasabuvir_Intracellular Passive Diffusion Dasabuvir_Basolateral This compound Dasabuvir_Intracellular->Dasabuvir_Basolateral Passive Diffusion Verapamil Verapamil Verapamil->Pgp Inhibits FumitremorginC Fumitremorgin C FumitremorginC->BCRP Inhibits

References

Experimental Setup for Dasabuvir Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[1][2] It is a component of the approved combination therapy Viekira Pak for the treatment of chronic HCV genotype 1 infection.[3][4] Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development and safe clinical use. This compound is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A4.[5] Furthermore, at clinically relevant concentrations, this compound has been shown to be an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4]

These application notes provide a comprehensive overview of the experimental setups required to investigate the DDI potential of this compound, focusing on its role as a victim (substrate) of metabolizing enzymes and as a perpetrator (inhibitor) of drug transporters. The provided protocols are based on established in vitro methodologies and are intended to guide researchers in designing and executing robust DDI studies.

Data Presentation: Summary of In Vitro DDI Parameters for this compound

Table 1: this compound as a Substrate of Cytochrome P450 Enzymes

EnzymeRole in MetabolismKm (µM)Vmax (pmol/min/mg protein)Source
CYP2C8PrimaryNot Publicly AvailableNot Publicly Available[5]
CYP3A4MinorNot Publicly AvailableNot Publicly Available[5]

Table 2: this compound as an Inhibitor of Drug Transporters

TransporterInhibition PotentialIC50 (µM)Assay SystemSource
P-glycoprotein (P-gp)InhibitorNot Publicly Availablee.g., Caco-2 cells, MDCK-MDR1 cells, membrane vesicles[4]
Breast Cancer Resistance Protein (BCRP)InhibitorNot Publicly Availablee.g., Caco-2 cells, MDCK-BCRP cells, membrane vesicles[4]

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound.

Dasabuvir_Metabolism This compound This compound CYP2C8 CYP2C8 (Major Pathway) This compound->CYP2C8 CYP3A4 CYP3A4 (Minor Pathway) This compound->CYP3A4 M1_Metabolite M1 Metabolite (Active) CYP2C8->M1_Metabolite CYP3A4->M1_Metabolite

Caption: Metabolic conversion of this compound to its M1 metabolite.

Experimental Workflow for In Vitro DDI Studies

The logical flow for assessing the DDI potential of a compound like this compound is depicted below.

DDI_Workflow cluster_victim This compound as a Victim cluster_perpetrator This compound as a Perpetrator Metabolism Metabolism Studies (CYP2C8 & CYP3A4) Enzyme_Kinetics Determine Km and Vmax Metabolism->Enzyme_Kinetics Transporter_Inhibition Transporter Inhibition Assays (P-gp & BCRP) IC50_Determination Determine IC50 values Transporter_Inhibition->IC50_Determination

Caption: Workflow for characterizing this compound's DDI potential.

Experimental Protocols

Protocol 1: Determination of this compound's Kinetic Parameters (Km and Vmax) for CYP2C8 and CYP3A4 Metabolism

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the metabolism of this compound by human liver microsomes (HLMs) or recombinant human CYP2C8 and CYP3A4 enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant human CYP2C8 and CYP3A4 enzymes

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution in the incubation buffer. The final concentration range should bracket the expected Km value.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • HLMs or recombinant CYP enzyme (at a predetermined optimal protein concentration)

      • This compound at various concentrations

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined linear time period (e.g., 10-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the M1 metabolite of this compound.

    • Analyze the samples to determine the concentration of the formed metabolite.

  • Data Analysis:

    • Calculate the rate of metabolite formation (velocity) at each this compound concentration.

    • Plot the velocity against the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: In Vitro Inhibition of P-glycoprotein (P-gp) by this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for P-gp mediated transport.

Materials:

  • This compound

  • P-gp expressing cells (e.g., Caco-2, MDCK-MDR1) or P-gp membrane vesicles

  • A fluorescent or radiolabeled P-gp substrate (e.g., Digoxin, Rhodamine 123)

  • Positive control inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Scintillation counter or fluorescence plate reader

  • LC-MS/MS system (if using a non-labeled substrate)

Procedure (using a cell-based assay):

  • Cell Culture:

    • Culture Caco-2 or MDCK-MDR1 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.

    • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Transport Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • In the donor (basolateral) compartment, add the P-gp substrate with varying concentrations of this compound or the positive control inhibitor.

    • In the receiver (apical) compartment, add fresh HBSS.

    • Incubate at 37°C for a defined period (e.g., 60-120 minutes).

  • Sample Analysis:

    • Collect samples from both the donor and receiver compartments at the end of the incubation period.

    • Quantify the amount of substrate in each compartment using a scintillation counter, fluorescence plate reader, or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) of the substrate in the presence and absence of this compound.

    • Determine the efflux ratio (Papp B-A / Papp A-B).

    • Calculate the percent inhibition of P-gp mediated transport at each this compound concentration.

    • Plot the percent inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Inhibition of Breast Cancer Resistance Protein (BCRP) by this compound

Objective: To determine the IC50 of this compound for BCRP-mediated transport.

Materials:

  • This compound

  • BCRP expressing cells (e.g., MDCK-BCRP) or BCRP membrane vesicles

  • A fluorescent or radiolabeled BCRP substrate (e.g., Prazosin, Estrone-3-sulfate)

  • Positive control inhibitor (e.g., Ko143)

  • Assay buffer

  • Scintillation counter or fluorescence plate reader

  • LC-MS/MS system (if using a non-labeled substrate)

Procedure (using a membrane vesicle assay):

  • Vesicle Preparation:

    • Use commercially available inside-out membrane vesicles from cells overexpressing BCRP.

  • Uptake Assay:

    • In a 96-well plate, add the BCRP substrate, varying concentrations of this compound or the positive control inhibitor, and the membrane vesicles.

    • Initiate the transport by adding ATP-containing buffer. Use AMP-containing buffer as a negative control for ATP-dependent transport.

    • Incubate at 37°C for a short, linear time period (e.g., 2-5 minutes).

  • Reaction Termination and Sample Analysis:

    • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.

    • Wash the filters to remove unbound substrate.

    • Quantify the amount of substrate trapped inside the vesicles using a scintillation counter, fluorescence plate reader, or by lysing the vesicles and analyzing the lysate by LC-MS/MS.

  • Data Analysis:

    • Calculate the ATP-dependent uptake of the substrate at each this compound concentration.

    • Calculate the percent inhibition of BCRP-mediated transport.

    • Plot the percent inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a framework for the systematic in vitro evaluation of this compound's DDI potential. By determining the kinetic parameters of its metabolism and its inhibitory potency against key drug transporters, researchers can generate crucial data to inform preclinical and clinical DDI studies. This information is vital for predicting and mitigating the risk of adverse drug interactions, thereby ensuring the safe and effective use of this compound in combination with other therapeutic agents. It is important to note that the absence of publicly available IC50 and Km/Vmax values for this compound necessitates their experimental determination as a primary step in any DDI investigation.

References

Application Notes & Protocols: Utilizing Dasabuvir in Comparative Studies of HCV Genotype 1a and 1b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, with genotypes 1a and 1b being the most prevalent in Western countries.[1] The development of direct-acting antivirals (DAAs) has transformed HCV treatment.[2][3] Dasabuvir (formerly ABT-333) is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[4] It is a key component of approved combination therapies, such as Viekira Pak, for chronic HCV genotype 1 infection.[5][6][7]

These notes provide a detailed overview of the comparative use of this compound against HCV genotypes 1a and 1b, summarizing key efficacy data and outlining relevant experimental protocols for research and development. A notable distinction in its clinical application is the frequent requirement of co-administered ribavirin for optimal efficacy against genotype 1a, a requirement not typically seen for genotype 1b.[8][9]

2.0 Mechanism of Action

This compound is a highly specific inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as the "palm I" domain.[10][11] This binding induces a conformational change in the enzyme, ultimately preventing RNA polymerization and halting viral replication.[2][5] Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the active site, this compound's allosteric mechanism provides a different mode of action.

cluster_replication HCV Replication Cycle HCV_RNA HCV Genomic RNA NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template Replication Viral RNA Synthesis (Replication) NS5B->Replication Catalyzes This compound This compound (NS5B Inhibitor) This compound->NS5B Binds to Palm I Allosteric Site Block->Replication

Caption: Mechanism of this compound action on the HCV NS5B polymerase.

3.0 Comparative Efficacy: Genotype 1a vs. 1b

Clinical studies have consistently demonstrated high sustained virologic response (SVR) rates for this compound-containing regimens in patients with HCV genotype 1. However, subtle but important differences exist in the treatment approach and outcomes between subtypes 1a and 1b. The addition of ribavirin (RBV) is generally necessary to achieve optimal SVR rates in patients with genotype 1a, whereas genotype 1b shows excellent response rates even without RBV.[3][9]

Table 1: Efficacy of this compound-Based Regimens in Treatment-Naïve, Non-Cirrhotic Patients

Clinical Trial Genotype Treatment Regimen Duration (Weeks) N SVR12 Rate (%) Citation(s)
SAPPHIRE-I 1a Ombitasvir/Paritaprevir/Ritonavir + this compound + RBV 12 306 95.3% [3]
1b Ombitasvir/Paritaprevir/Ritonavir + this compound + RBV 12 169 98.0% [3]
PEARL-IV 1a Ombitasvir/Paritaprevir/Ritonavir + this compound + RBV 12 209 97.0% [9]

| PEARL-III | 1b | Ombitasvir/Paritaprevir/Ritonavir + this compound (No RBV) | 12 | 209 | 99.0% |[9] |

Table 2: Efficacy of this compound-Based Regimens in Treatment-Experienced Patients

Clinical Trial Genotype Prior Treatment Response Treatment Regimen Duration (Weeks) N (approx.) SVR12 Rate (%) Citation(s)
SAPPHIRE-II 1a PegIFN/RBV Failure Ombitasvir/Paritaprevir/Ritonavir + this compound + RBV 12 171 96.0% [3]

| | 1b | PegIFN/RBV Failure | Ombitasvir/Paritaprevir/Ritonavir + this compound + RBV | 12 | 84 | 96.7% |[3] |

4.0 Resistance Profiles

The genetic barrier to resistance for this compound is relatively low, and resistance-associated substitutions (RASs) can emerge, particularly in patients who fail therapy.[3][8] The specific RASs observed can differ between genotypes 1a and 1b. In vitro studies using HCV replicons are crucial for characterizing the impact of these substitutions.

Table 3: Key this compound Resistance-Associated Substitutions (RASs) in NS5B

Genotype Amino Acid Substitution In Vitro Fold-Change in EC₅₀ Citation(s)
1a M414T >300 [12]
Y448H >20 [1]
S556G 13 - 100 [12]
1b C316Y >1,000 [12]
M414T >1,000 [12]
Y448H >500 [12]

| | S556G | >1,000 |[12] |

Note: Fold-change values can vary based on the specific replicon system and assay conditions.

5.0 Experimental Protocols

5.1 Protocol 1: In Vitro Evaluation of this compound Potency using HCV Replicon Assay

This protocol describes a standard method for determining the 50% effective concentration (EC₅₀) of this compound against HCV genotype 1a and 1b subgenomic replicons in a cell-based assay.

Methodology:

  • Cell Culture: Maintain Huh-7 or Huh-7.5 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Replicon RNA: Use subgenomic replicon constructs for both HCV genotype 1a (e.g., H77-based) and 1b (e.g., Con1-based) that contain a reporter gene, such as firefly luciferase.

  • Electroporation: Linearize the replicon plasmids and generate RNA transcripts via in vitro transcription. Electroporate 10 µg of replicon RNA into 1x10⁷ Huh-7.5 cells.

  • Drug Treatment: 24 hours post-electroporation, seed the cells into 96-well plates. Add serial dilutions of this compound (e.g., from 0.01 nM to 100 nM) in DMEM to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to the DMSO control. Plot the normalized values against the log of this compound concentration and fit the data to a four-parameter logistic curve to calculate the EC₅₀ value.

start Start culture 1. Culture Huh-7.5 Hepatoma Cells start->culture transfect 2. Transfect Cells with HCV GT-1a or 1b Replicon RNA culture->transfect seed 3. Seed Transfected Cells into 96-well Plates transfect->seed treat 4. Add Serial Dilutions of this compound seed->treat incubate 5. Incubate for 72 hours treat->incubate lyse 6. Lyse Cells & Measure Luciferase Activity incubate->lyse analyze 7. Calculate EC50 Value lyse->analyze end_node End analyze->end_node

Caption: Workflow for in vitro HCV replicon assay.

5.2 Protocol 2: Generalized Clinical Trial Design for Evaluating this compound Regimens

This protocol outlines a generalized framework for a Phase 3 clinical trial to assess the efficacy and safety of a this compound-based regimen in treatment-naïve, non-cirrhotic patients with HCV genotype 1.

Methodology:

  • Patient Screening & Enrollment:

    • Inclusion Criteria: Adults with chronic HCV genotype 1 infection, detectable HCV RNA, treatment-naïve, no evidence of cirrhosis (e.g., FibroScan <12.5 kPa).

    • Exclusion Criteria: Decompensated liver disease, co-infection with HBV or HIV, prior DAA treatment.

  • Baseline Assessments:

    • Confirm HCV genotype and subtype (1a vs. 1b) using a validated assay.

    • Measure baseline HCV RNA viral load.

    • Perform standard blood work, including liver function tests.

    • Assess for baseline RASs in the NS5B region (optional, for exploratory analysis).

  • Stratification & Randomization: Stratify patients by HCV genotype subtype (1a or 1b).

  • Treatment Arms:

    • Arm A (Genotype 1a): Ombitasvir/Paritaprevir/Ritonavir once daily + this compound twice daily + weight-based Ribavirin for 12 weeks.

    • Arm B (Genotype 1b): Ombitasvir/Paritaprevir/Ritonavir once daily + this compound twice daily for 12 weeks.

  • Monitoring:

    • Assess safety and tolerability at weeks 2, 4, 8, and 12.

    • Monitor HCV RNA levels at weeks 4 and 12 (end of treatment).

  • Primary Endpoint Assessment:

    • Measure HCV RNA 12 weeks after completion of therapy.

    • The primary efficacy endpoint is Sustained Virologic Response (SVR12), defined as undetectable HCV RNA at this time point.

  • Data Analysis: Compare SVR12 rates between the two arms. Analyze virologic failures for the emergence of RASs.

cluster_pre Pre-Treatment cluster_treat Treatment Phase (12 Weeks) cluster_post Post-Treatment Screening Patient Screening (Chronic HCV GT1) Baseline Baseline Assessment (Genotyping, Viral Load) Screening->Baseline Stratify Stratify by Genotype (1a vs 1b) Baseline->Stratify ArmA Arm A (GT-1a): This compound Regimen + RBV Stratify->ArmA GT-1a ArmB Arm B (GT-1b): This compound Regimen Stratify->ArmB GT-1b EOT End of Treatment (Week 12) ArmA->EOT ArmB->EOT SVR12 Primary Endpoint: SVR12 Assessment (Week 24) EOT->SVR12 12-week Follow-up Analysis Efficacy & Safety Analysis SVR12->Analysis

Caption: Generalized workflow for a clinical trial of this compound.

This compound is a highly effective component of combination therapy for HCV genotype 1. However, its application must be tailored to the specific subtype. Research and clinical data show that while SVR rates are high for both subtypes, genotype 1a infections require the addition of ribavirin to the this compound-containing regimen to achieve outcomes comparable to those seen in genotype 1b without ribavirin.[3][9] Furthermore, the resistance profiles differ, which is a critical consideration in cases of treatment failure. The protocols outlined here provide a framework for researchers to further investigate these subtype-specific differences and to evaluate new this compound-based combinations in the drug development pipeline.

References

Application Notes and Protocols for Molecular Modeling of the Dasabuvir-NS5B Polymerase Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] It binds to an allosteric site in the palm I domain of the enzyme, inducing a conformational change that ultimately inhibits its function.[2][3] Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the intricate interactions between this compound and the NS5B polymerase at an atomic level. These computational methods can elucidate the binding mode, predict binding affinities, and rationalize the effects of resistance-associated substitutions (RASs).

These application notes provide a summary of key quantitative data related to the this compound-NS5B interaction and detailed protocols for performing molecular docking and MD simulations to study this complex.

Data Presentation

The following tables summarize key quantitative data from various studies on the interaction between this compound and the HCV NS5B polymerase.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueGenotypeReference
NS5B PolymeraseBiochemical IC502.2 - 10.7 nM1a/1b[4]
HCV RepliconCell-based EC507.7 nM1a (H77)[4]
HCV RepliconCell-based EC501.8 nM1b (Con1)[4]
HCV Replicon with S556G RASCell-based EC505.17 nM1a[4]
HCV Replicon with M414I RASCell-based EC508.57 nM1a[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; RAS: Resistance-Associated Substitution.

Table 2: Computational Binding and Simulation Data for this compound-NS5B Complex

MetricValueMethodNotesReference
Binding Energy-8.86 kcal/molMolecular Docking (AutoDock 4.0)Predicted binding affinity[5]
Binding Free Energy (ΔG_bind)-52.28 ± 2.91 kcal/molMM-GBSACalculated from MD simulation trajectories[5]
RMSD of this compound~0.08 nm (average)Molecular DynamicsIndicates high stability of the ligand during simulation[2]
Consensus Docking RMSD0.63 ÅAutoDock Vina & AutoDockToolsLow RMSD between poses from two different docking programs indicates a reliable binding pose.[2]

MM-GBSA: Molecular Mechanics/Generalized Born Surface Area; RMSD: Root Mean Square Deviation.

Experimental Protocols

Protocol 1: Molecular Docking of this compound to NS5B Polymerase

This protocol outlines the steps for performing molecular docking of this compound into the palm I allosteric site of the HCV NS5B polymerase using AutoDock Vina.

1. Preparation of the Receptor (NS5B Polymerase): a. Obtain the crystal structure of HCV NS5B polymerase (e.g., PDB ID: 4MKB) from the Protein Data Bank.[2] b. Prepare the protein for docking using software like AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound. This can be done by generating it from its SMILES string using software like MolConverter. b. Optimize the ligand's geometry using a suitable force field. c. Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Docking Simulation: a. Define the binding site on the NS5B polymerase. For this compound, this is the palm I allosteric pocket. The grid box should encompass the key interacting residues such as S288, N291, D318, I447, and Y448.[2] b. Perform the docking simulation using AutoDock Vina. This will generate multiple binding poses of this compound ranked by their predicted binding affinities.

4. Analysis of Results: a. Analyze the top-ranked docking poses to identify the one that is most energetically favorable and consistent with known structure-activity relationship data. b. Visualize the interactions between this compound and the NS5B polymerase, paying close attention to hydrogen bonds and hydrophobic interactions with key residues.

Protocol 2: Molecular Dynamics Simulation of the this compound-NS5B Complex

This protocol describes the setup and execution of a molecular dynamics simulation to assess the stability and dynamics of the this compound-NS5B complex using GROMACS.

1. System Preparation: a. Start with the best-ranked docked complex of this compound and NS5B polymerase obtained from the molecular docking protocol. b. Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges). c. Solvate the system with an explicit water model (e.g., TIP3P). d. Add counter-ions to neutralize the system.

2. Energy Minimization: a. Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

3. Equilibration: a. Perform a two-phase equilibration process: i. NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to relax around the protein-ligand complex while restraining the positions of the heavy atoms of the complex. ii. NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant temperature and pressure (e.g., 300 K and 1 bar) to ensure the system reaches the correct density. The restraints on the protein-ligand complex can be gradually released during this phase.

4. Production MD Simulation: a. Run the production MD simulation for a desired length of time (e.g., 40 ns or longer) with the appropriate force field (e.g., OPLS-AA).[2] Trajectories and energy data should be saved at regular intervals.

5. Trajectory Analysis: a. Analyze the MD trajectory to assess the stability and dynamics of the complex. Key analyses include: i. Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein and the ligand over time. ii. Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues. iii. Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and NS5B. iv. Binding Free Energy Calculations: Use methods like MM-PBSA or MM-GBSA to estimate the binding free energy of the complex from the simulation snapshots.

Mandatory Visualization

Molecular_Modeling_Workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Post-Simulation Analysis PDB NS5B PDB Structure (e.g., 4MKB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand This compound 3D Structure PrepLigand Prepare Ligand (Optimize geometry) Ligand->PrepLigand Docking Perform Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analyze Docking Poses Docking->Analysis SystemSetup System Setup (Solvation, Ionization) Analysis->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run (e.g., 40 ns) Equilibration->Production TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) Production->TrajectoryAnalysis EnergyCalc Binding Free Energy Calculation (MM-GBSA) Production->EnergyCalc Visualization Visualize Interactions TrajectoryAnalysis->Visualization EnergyCalc->Visualization

Caption: Workflow for molecular modeling of the this compound-NS5B complex.

Dasabuvir_NS5B_Interactions cluster_palm1 NS5B Palm I Domain This compound This compound S288 Ser288 This compound->S288 H-bond N291 Asn291 This compound->N291 H-bond D318 Asp318 This compound->D318 H-bond I447 Ile447 This compound->I447 H-bond (backbone) Y448 Tyr448 This compound->Y448 H-bond (backbone) C316 Cys316 This compound->C316 van der Waals M414 Met414 This compound->M414 van der Waals S556 Ser556 This compound->S556 van der Waals

Caption: Key interactions between this compound and the NS5B polymerase.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome the challenges associated with the low aqueous solubility of Dasabuvir in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has exceedingly low aqueous solubility. Published data indicates its solubility is less than or equal to 0.127 µg/mL over a pH range of 1 to 6.8.[1] For practical laboratory purposes, it is considered insoluble in water and ethanol.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO.

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A3: This phenomenon, known as "precipitation" or "crashing out," is common for hydrophobic compounds like this compound. It occurs because the highly concentrated drug solution in a good organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is poor. The sudden change in solvent polarity causes the drug to fall out of solution.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based or enzymatic assay?

A4: The tolerance of biological assays to DMSO varies. A general guideline is to keep the final DMSO concentration at or below 1%, with 0.1% being considered safe for most cell lines.[3] However, it is crucial to perform a solvent tolerance study for your specific experimental system to determine the highest concentration of DMSO that does not affect the results.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

If you observe immediate cloudiness or precipitation after diluting your this compound stock solution into an aqueous buffer, follow this troubleshooting workflow.

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock reprepare_stock Re-prepare stock solution. Ensure complete dissolution. Consider gentle warming or sonication. check_stock->reprepare_stock No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes reprepare_stock->check_stock optimize_dilution Optimize dilution technique: - Add stock to buffer dropwise while vortexing. - Pre-warm the buffer. check_dilution->optimize_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes optimize_dilution->check_dilution lower_concentration Lower the final working concentration of this compound. check_concentration->lower_concentration Yes use_solubilizer Employ a solubilization technique: - Co-solvents - Surfactants - Cyclodextrins - Solid Dispersion check_concentration->use_solubilizer No lower_concentration->use_solubilizer end_success Clear Solution Achieved use_solubilizer->end_success G cluster_workflow Stock Solution Preparation Workflow weigh 1. Accurately weigh this compound powder. add_dmso 2. Add anhydrous DMSO to the desired concentration. weigh->add_dmso dissolve 3. Vortex until completely dissolved. (Gentle warming to 37°C or sonication can be used if needed) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes. dissolve->aliquot store 5. Store at -20°C or -80°C, protected from light. aliquot->store

References

Technical Support Center: Managing Dasabuvir Salt Disproportionation in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Dasabuvir formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the disproportionation of this compound sodium salt in pharmaceutical formulations.

Understanding this compound and Salt Disproportionation

This compound is an antiviral medication used to treat hepatitis C.[1] It is a weak diacidic drug with two pKa values of 8.2 and 9.2, and it exhibits very low aqueous solubility (≤0.127 μg/mL at a pH range of 1-6.8).[2] To enhance its dissolution and oral absorption, this compound is often formulated as its monosodium monohydrate salt.[2] However, as a salt of a very weak acid, this compound sodium is susceptible to salt disproportionation, a phenomenon where the salt converts back to its less soluble free acid form.[2] This conversion can negatively impact the stability, dissolution, and bioavailability of the drug product.[3]

Factors that can trigger or accelerate salt disproportionation include:

  • Microenvironmental pH: Excipients can alter the pH in the immediate vicinity of the drug particles within the formulation.[4]

  • Humidity and Moisture: The presence of water can facilitate the proton exchange that leads to disproportionation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including disproportionation.[5]

  • Excipient Interactions: Certain excipients can directly interact with the salt form, promoting its conversion to the free acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is salt disproportionation and why is it a concern for this compound sodium formulations?

A1: Salt disproportionation is the conversion of an ionized salt form of a drug back to its neutral, less soluble free acid or base form. For this compound, the sodium salt is significantly more soluble than the free acid. If disproportionation occurs, the resulting formulation will contain the less soluble free acid, which can lead to decreased dissolution rates and reduced bioavailability, ultimately compromising the therapeutic efficacy of the drug.[3]

Q2: What are the key indicators of this compound salt disproportionation in my formulation?

A2: Key indicators include:

  • Changes in physical appearance: Such as changes in color or the appearance of new solid forms.

  • Failed dissolution tests: A decrease in the dissolution rate is a common sign of the formation of the less soluble free acid.

  • Altered solid-state characterization: Techniques like X-ray powder diffraction (XRPD), Raman spectroscopy, or Fourier-transform infrared spectroscopy (FTIR) can detect the presence of the crystalline free acid form alongside the salt form.

Q3: Which excipients are known to promote the disproportionation of weak acid salts like this compound sodium?

A3: Excipients with a basic character or those that can increase the microenvironmental pH are more likely to induce disproportionation. Examples include certain lubricants like magnesium stearate and disintegrants such as sodium croscarmellose.[6] It is crucial to perform compatibility studies with all chosen excipients.

Q4: How can I prevent this compound salt disproportionation during formulation development?

A4: Strategies to prevent disproportionation include:

  • Careful excipient selection: Choose neutral or acidic excipients that do not raise the microenvironmental pH.[5]

  • Control of moisture content: Use manufacturing processes that minimize exposure to humidity and consider including desiccants in the packaging.[5]

  • Inclusion of pH modifiers: Incorporating acidic stabilizers can help maintain a low microenvironmental pH, thus preventing the conversion of the salt to the free acid.[7]

  • Polymeric carriers: Dispersing the salt in a polymeric matrix can physically separate it from problematic excipients.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low dissolution results for this compound tablets. Salt disproportionation to the less soluble free acid form during storage or the dissolution process itself.1. Verify the solid form: Use Raman spectroscopy or XRPD to check for the presence of this compound free acid in the tablets. 2. Review formulation components: Assess the potential of the excipients to increase the microenvironmental pH. Consider replacing basic excipients with neutral or acidic alternatives. 3. Evaluate moisture content: Determine the water content of the tablets. If high, review the manufacturing process and storage conditions for sources of moisture.
Appearance of a new crystalline form in the formulation upon stability testing. Conversion of this compound sodium to its free acid form.1. Characterize the new form: Use solid-state analytical techniques to confirm the identity of the new crystalline form as this compound free acid. 2. Investigate the trigger: Analyze the stability conditions (temperature, humidity) and excipient interactions that may have caused the disproportionation. 3. Reformulate: Consider the addition of a pH-modifying excipient (e.g., an organic acid) to stabilize the salt form.[7]
High variability in dissolution profiles between batches. Inconsistent levels of disproportionation due to variations in raw materials or manufacturing processes.1. Audit raw materials: Ensure consistent quality and properties of incoming excipients, particularly their pH and moisture content. 2. Standardize manufacturing process: Tightly control parameters such as granulation time, drying temperature, and compression force, which can influence the microenvironment within the tablet. 3. Implement in-process controls: Use techniques like near-infrared (NIR) or Raman spectroscopy to monitor the solid form of this compound during and after manufacturing.

Quantitative Data

Table 1: Solubility of this compound Free Acid and Sodium Salt

FormpHSolubilityReference
This compound Free Acid1 - 6.8≤0.127 µg/mL[2]
This compound Sodium Monohydrate1 - 110.0001 - 1 mg/mL (pH-dependent)

Note: The solubility of this compound sodium monohydrate is described as "slightly soluble in water" and is pH-dependent. The provided range is based on regulatory documentation.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Quantification of this compound

This method is suitable for the quantification of this compound in bulk and pharmaceutical preparations.

  • Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: RPC18 column (150 x 4.5 mm, 3.5 µm).

  • Mobile Phase: 10 mM phosphate buffer (pH 7) and acetonitrile (35:65, v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in a small amount of DMSO.

    • Dilute to the final volume with the mobile phase to achieve a concentration within the calibration range (e.g., 1.25–30 µg/ml).

    • Filter the solution through a 0.45-µm membrane filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is used to determine its concentration based on the calibration curve.

Protocol 2: Raman Spectroscopy for Detection of this compound Salt Disproportionation

This non-destructive technique can be used to analyze the solid form of this compound directly in tablets.

  • Instrumentation: Raman Spectrometer equipped with a microscope.

  • Laser Wavelength: e.g., 785 nm.

  • Procedure:

    • Obtain reference Raman spectra of pure this compound sodium monohydrate and pure this compound free acid.

    • Identify characteristic peaks that differentiate the salt from the free acid.

    • Place an intact tablet under the microscope of the Raman spectrometer.

    • Acquire Raman spectra from multiple points on the tablet surface to assess homogeneity.

    • Compare the spectra from the tablet with the reference spectra. The presence of peaks corresponding to the free acid indicates that disproportionation has occurred.

  • Data Analysis: The presence and intensity of the characteristic free acid peaks can be used to qualitatively and semi-quantitatively assess the extent of disproportionation.

Visualizations

Mechanism of Action of this compound

Dasabuvir_Mechanism cluster_HCV Hepatitis C Virus (HCV) cluster_HostCell Host Cell (Hepatocyte) HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Catalyzes NS5B->Replication Inhibition New_Virus New HCV Virions Replication->New_Virus This compound This compound This compound->NS5B Binds to allosteric site

Caption: this compound inhibits HCV replication by binding to the NS5B polymerase.

Workflow for Managing this compound Salt Disproportionation Risk

Disproportionation_Workflow Start Start: this compound Sodium Salt as API Screening Excipient Compatibility Screening (Assess pHeq and moisture effects) Start->Screening Risk_Assessment Risk Assessment for Disproportionation (Consider pKa, solubility, excipient properties) Screening->Risk_Assessment Low_Risk Low Risk Identified Risk_Assessment->Low_Risk Low High_Risk High Risk Identified Risk_Assessment->High_Risk High Formulation_Dev Proceed with Formulation Development Low_Risk->Formulation_Dev Mitigation Implement Mitigation Strategy High_Risk->Mitigation Stability_Testing Accelerated Stability Testing (Monitor solid form with Raman/XRPD) Formulation_Dev->Stability_Testing Mitigation->Formulation_Dev Mitigation_Options Options: - Add acidic stabilizer - Select alternative excipients - Control moisture Mitigation->Mitigation_Options Analysis Analyze for Disproportionation Stability_Testing->Analysis Stable Formulation is Stable Analysis->Stable No Unstable Disproportionation Detected Analysis->Unstable Yes End Final Formulation Stable->End Unstable->Mitigation

Caption: A systematic approach to mitigate this compound salt disproportionation.

References

Technical Support Center: Identifying and Characterizing Dasabuvir Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification and characterization of Dasabuvir resistance mutations in the Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to an allosteric site on the enzyme known as the palm I site, inducing a conformational change that ultimately blocks viral RNA synthesis.[2][4] this compound is primarily active against HCV genotype 1.[1][2]

Q2: Which are the most common this compound resistance-associated substitutions (RASs)?

Several key RASs in the NS5B polymerase have been identified that confer resistance to this compound. For genotype 1a, predominant RASs include C316Y and S556G.[5] In genotype 1b, the most common RASs are C316Y and M414T.[5] Other notable mutations include Y448C and Y448H.[2]

Q3: What is the HCV replicon system and why is it used to study this compound resistance?

The HCV replicon system is a cell-based model that allows for the study of HCV RNA replication in a controlled laboratory setting.[6][7][8] It utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.[7][8] This system is instrumental for in vitro resistance studies because it allows for the selection of drug-resistant viral populations and the characterization of the phenotypic effect of specific mutations on drug susceptibility (i.e., determining EC50 values).[6][9]

Q4: What is the difference between genotypic and phenotypic resistance testing?

Genotypic testing involves sequencing the viral gene of interest (in this case, NS5B) to identify specific mutations (RASs) that are known to be associated with drug resistance.[9] Phenotypic testing, on the other hand, measures the actual level of resistance conferred by these mutations.[10] This is typically done using the HCV replicon system by introducing the mutation of interest and then determining the concentration of the drug required to inhibit viral replication by 50% (EC50).[10]

Q5: What is the clinical significance of this compound resistance mutations?

The presence of baseline RASs can potentially impact the efficacy of this compound-containing treatment regimens, although this compound is always used in combination with other direct-acting antivirals (DAAs) to provide a high barrier to resistance.[11][12] In patients who experience treatment failure, the emergence of RASs is common.[12] Understanding the resistance profile can help guide retreatment strategies.

Troubleshooting Guides

HCV Replicon Assay for EC50 Determination
Problem Possible Cause(s) Troubleshooting Steps
High variability in EC50 values between experiments Inconsistent cell health or passage number.Use low-passage Huh-7 cells and ensure consistent cell seeding density.
Variability in replicon RNA transfection efficiency.Optimize electroporation or lipid-based transfection parameters. Use a reporter replicon (e.g., luciferase) for easier quantification of replication.
Inaccurate drug concentration preparation.Prepare fresh drug dilutions for each experiment and verify the stock concentration.
No significant inhibition of replication at high drug concentrations Presence of pre-existing resistance mutations in the replicon.Sequence the NS5B region of your wild-type replicon to confirm the absence of known RASs.
The introduced mutation confers very high-level resistance.Extend the range of drug concentrations tested.
Low signal-to-noise ratio in reporter assay (e.g., luciferase) Low replicon replication efficiency.Use a highly permissive cell clone (e.g., Huh-7.5) or a replicon with adaptive mutations that enhance replication.
Suboptimal reporter assay conditions.Optimize the lysis buffer and substrate concentration for the reporter enzyme.
Site-Directed Mutagenesis of HCV Replicon Plasmids
Problem Possible Cause(s) Troubleshooting Steps
No PCR product or very low yield Suboptimal PCR conditions for a large plasmid.Use a high-fidelity polymerase suitable for large templates. Optimize annealing temperature and extension time (generally 30-60 seconds per kb).
Poor primer design.Ensure primers are 25-45 bases long with the mutation in the center, have a Tm ≥ 78°C, and a GC content of at least 40%.
Poor quality template DNA.Use freshly prepared, high-purity plasmid DNA.
High number of wild-type colonies after transformation Incomplete DpnI digestion of the parental template DNA.Increase DpnI digestion time (e.g., 2-4 hours) or use a higher concentration of the enzyme.
Too much template DNA in the PCR reaction.Reduce the amount of template plasmid to 1-25 ng per reaction.
Introduction of unintended mutations Low-fidelity polymerase.Use a high-fidelity DNA polymerase with proofreading activity.
Too many PCR cycles.Limit the number of PCR cycles to 12-18 to reduce the risk of random mutations.
Sequencing of HCV NS5B Gene
Problem Possible Cause(s) Troubleshooting Steps
Poor quality Sanger sequencing reads (low signal, high background) Low quantity or quality of the PCR product.Quantify the PCR product and ensure it is a single, clean band on an agarose gel. Purify the PCR product before sequencing.
Inefficient sequencing primer binding.Design sequencing primers with a Tm of 50-60°C. Ensure there is only one priming site on the template.
Presence of residual PCR primers or dNTPs.Ensure thorough purification of the PCR product.
Ambiguous or mixed peaks in Sanger sequencing chromatogram Presence of a mixed viral population (quasispecies).Consider subcloning the PCR product into a plasmid vector and sequencing individual clones, or use Next-Generation Sequencing (NGS) for deep sequencing.
Low coverage or amplification bias in NGS Highly variable regions in the viral genome.Design multiple overlapping amplicons to cover the entire NS5B region.
Low viral load in the sample.NGS for resistance testing typically requires a viral load of at least 1,000 IU/mL.

Quantitative Data on this compound Resistance Mutations

The following table summarizes the in vitro fold resistance data for common this compound resistance-associated substitutions in the HCV NS5B polymerase. The fold change in EC50 is relative to the wild-type virus.

Mutation HCV Genotype Fold Change in EC50 (vs. Wild-Type) Reference(s)
C316Y1a>900[13]
C316Y1b1,569[13]
C316N1b5[13]
M414T1b47 - 139[13]
Y448C1a>900[13]
Y448H1a>900[13]
S556G1a43[13]
S556G1b11[13][14]
A553V1b>100[14]
C445F1b16[14]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of an HCV NS5B Replicon Plasmid

This protocol describes the introduction of a specific point mutation into an HCV replicon plasmid using a PCR-based method.

Materials:

  • High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)

  • HCV replicon plasmid DNA (template)

  • Custom mutagenic primers (forward and reverse)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction with 1-25 ng of plasmid template, primers, dNTPs, and high-fidelity polymerase.

    • Use a thermal cycler with the following parameters:

      • Initial denaturation: 95°C for 2 minutes.

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-68°C for 1 minute (optimize based on primer Tm).

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells via heat shock.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.

Protocol 2: HCV Replicon Assay for EC50 Determination

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against a wild-type or mutant HCV replicon.

Materials:

  • Huh-7 cells harboring a luciferase-reporter HCV replicon.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay (e.g., 5,000-10,000 cells per well). Incubate for 16-24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Include a vehicle-only control (DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle-only control (representing 100% replication).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Visualizations

Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_rna_prep In Vitro Transcription cluster_cell_culture Cell Culture & Transfection cluster_assay EC50 Determination pWT Wild-Type HCV Replicon Plasmid SDM Site-Directed Mutagenesis pWT->SDM rWT Wild-Type Replicon RNA pWT->rWT T7 Polymerase pMut Mutant HCV Replicon Plasmid rMut Mutant Replicon RNA pMut->rMut T7 Polymerase SDM->pMut Transfection Electroporation rWT->Transfection rMut->Transfection Huh7 Huh-7 Cells Huh7->Transfection RepliconCellsWT Cells with WT Replicon Transfection->RepliconCellsWT RepliconCellsMut Cells with Mutant Replicon Transfection->RepliconCellsMut AssayWT Treat with this compound (Dose-Response) RepliconCellsWT->AssayWT AssayMut Treat with this compound (Dose-Response) RepliconCellsMut->AssayMut Readout Luciferase Assay AssayWT->Readout AssayMut->Readout EC50 Calculate EC50 & Fold Resistance Readout->EC50

Caption: Workflow for phenotypic characterization of this compound resistance mutations.

Genotypic_Analysis_Workflow Sample Patient Sample (Plasma/Serum) RNA_Extraction HCV RNA Extraction Sample->RNA_Extraction RT_PCR Reverse Transcription & PCR (Amplify NS5B Region) RNA_Extraction->RT_PCR Sequencing Sequencing RT_PCR->Sequencing Sanger Sanger Sequencing Sequencing->Sanger Population-based NGS Next-Generation Sequencing (NGS) Sequencing->NGS Deep sequencing Analysis Sequence Analysis Sanger->Analysis NGS->Analysis RAS_ID Identify Resistance- Associated Substitutions (RASs) Analysis->RAS_ID

Caption: Workflow for genotypic identification of this compound resistance mutations.

References

Technical Support Center: Addressing the Narrow Genotypic Activity of Dasabuvir in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasabuvir. The content is designed to address specific issues that may arise during experiments due to its narrow genotypic activity against Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is its activity genotypically restricted?

A1: this compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] It binds to an allosteric site known as the palm I pocket of the NS5B polymerase, inducing a conformational change that halts RNA synthesis.[1] The narrow genotypic activity, primarily against genotype 1 (1a and 1b), is due to the low conservation of this allosteric binding site across different HCV genotypes. Variations in the amino acid sequence of the palm I pocket in other genotypes prevent effective binding of this compound, rendering it less active.

Q2: I am not observing the expected anti-HCV activity of this compound in my in vitro assay. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected activity:

  • HCV Genotype: Confirm that you are using an HCV genotype 1a or 1b strain or replicon. This compound has significantly lower or no activity against other genotypes.

  • Resistance-Associated Substitutions (RASs): The viral strain you are using may harbor pre-existing RASs in the NS5B polymerase gene that confer resistance to this compound. Refer to the this compound Resistance Profile table below for common RASs.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, reagent concentrations, or incubation times, can affect the outcome. Refer to the detailed experimental protocols provided in this guide.

  • Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.

  • High Variability: High variability in your assay can mask the true effect of the compound. See the troubleshooting guide for tips on reducing variability.

Q3: How can I determine if my HCV strain is resistant to this compound?

A3: To determine if your HCV strain is resistant, you should perform genotypic and phenotypic analysis.

  • Genotypic Analysis: Sequence the NS5B polymerase gene of your viral strain to identify any known RASs.[2]

  • Phenotypic Analysis: Conduct a dose-response experiment using an HCV replicon assay to determine the 50% effective concentration (EC50) of this compound against your viral strain. Compare this EC50 value to that of a known sensitive, wild-type strain. A significant increase in the EC50 value indicates resistance.[3]

Q4: Can I use this compound in combination with other direct-acting antivirals (DAAs) in my experiments?

A4: Yes, this compound is often used in combination with other DAAs. In clinical settings, it is part of a regimen that includes an NS3/4A protease inhibitor (paritaprevir) and an NS5A inhibitor (ombitasvir).[4] When designing combination experiments, it is important to assess for synergistic, additive, or antagonistic effects.

Data Presentation

Table 1: In Vitro Activity of this compound Against HCV Genotypes
HCV Genotype/SubtypeAssay TypeMetricValue (nM)Reference(s)
Genotype 1a (H77)Replicon AssayEC507.7[1][5][6]
Genotype 1b (Con1)Replicon AssayEC501.8[1][5][6]
Genotype 1a clinical isolatesReplicon AssayEC500.4 - 2.1[4]
Genotype 1b clinical isolatesReplicon AssayEC500.2 - 2.0[4]
Genotype 1aPolymerase AssayIC502.2 - 10.7[5]
Genotype 1bPolymerase AssayIC502.2 - 10.7[5]
Table 2: this compound Resistance-Associated Substitutions (RASs) in HCV Genotype 1
GenotypeNS5B SubstitutionFold Change in EC50 vs. Wild-TypeReference(s)
1aC316Y>100[6]
1aM414T>100[6]
1aY448H>100[6]
1aS556G11 - 100[2]
1bC316N5[2]
1bC316Y>100[6]
1bM414T>100[6]
1bY448H>100[6]
1bS556G11[2]

Experimental Protocols

Detailed Methodology: HCV Replicon Assay (Luciferase-Based)

This protocol is for determining the in vitro efficacy of this compound against HCV genotype 1 replicons.

Materials:

  • Huh-7 cells harboring an HCV genotype 1 subgenomic replicon expressing luciferase.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for cell line maintenance.

  • Assay medium: DMEM with 5% FBS and penicillin/streptomycin.

  • This compound compound.

  • DMSO (vehicle control).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay (typically 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in assay medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Remove the culture medium from the cells and add the medium containing the diluted this compound or DMSO control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase readings of the compound-treated wells to the DMSO control wells (representing 100% replication).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).[5]

Detailed Methodology: NS5B Polymerase Enzymatic Assay

This protocol measures the direct inhibitory effect of this compound on the RNA-dependent RNA polymerase activity of NS5B.

Materials:

  • Purified recombinant HCV NS5B polymerase (genotype 1).

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM NaCl).

  • RNA template/primer (e.g., poly(A)/oligo(dT)).

  • Ribonucleotides (ATP, CTP, GTP, UTP).

  • Radiolabeled nucleotide (e.g., [α-33P]UTP).

  • This compound compound.

  • DMSO (vehicle control).

  • EDTA (for stopping the reaction).

  • Filter mats and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, RNA template/primer, and all ribonucleotides, including the radiolabeled one.

  • Compound Addition: Add serial dilutions of this compound (in DMSO) to the reaction wells. Include DMSO-only wells as a control.

  • Enzyme Initiation: Initiate the reaction by adding the purified NS5B polymerase.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours) that is within the linear range of the enzyme kinetics.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Quantification: Spot the reaction mixtures onto filter mats, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Troubleshooting Guides

Problem: High variability in my HCV replicon assay results.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density and viability before each experiment.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. Ensure even temperature distribution in the incubator.
Compound Precipitation Visually inspect the compound dilutions for any signs of precipitation. If necessary, adjust the solvent or reduce the highest concentration tested.
Inconsistent Incubation Times Standardize the incubation time for all plates in an experiment.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Problem: My selected resistant colonies are not growing well after picking.

Potential Cause Troubleshooting Step
Low Fitness of Resistant Mutant Some resistance mutations can reduce the replication fitness of the virus. Try expanding the colonies in a larger culture vessel with fresh medium containing a slightly lower concentration of this compound initially.
Cell Clonal Variability Not all selected cell colonies will expand efficiently. Pick multiple colonies to increase the chances of obtaining a viable resistant cell line.
Contamination Ensure aseptic techniques are strictly followed during colony picking and expansion.

Mandatory Visualizations

HCV_Replication_Cycle cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_entry Entry cluster_replication Replication cluster_assembly_release Assembly & Release HCV HCV Virion Receptor Host Receptors HCV->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Uncoating Uncoating & RNA Release Endocytosis->Uncoating 3. Fusion Translation Translation & Polyprotein Processing Uncoating->Translation 4. Translation ReplicationComplex Replication Complex Formation (Membranous Web) Translation->ReplicationComplex 5. Replication Complex RNA_Synthesis RNA Synthesis ReplicationComplex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly 7. Packaging NS5B NS5B Polymerase NS5B->RNA_Synthesis 6. Catalyzes This compound This compound This compound->NS5B Inhibits Release Egress Assembly->Release 8. Release Release->HCV New Virions

Caption: HCV replication cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_antiviral_testing Antiviral Activity Testing cluster_resistance_selection Resistance Selection start Start: HCV Replicon Cells seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate measure_luciferase Measure luciferase activity incubate->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 start_resistance Start: HCV Replicon Cells culture_with_this compound Culture cells with increasing concentrations of this compound start_resistance->culture_with_this compound select_colonies Select and expand resistant colonies culture_with_this compound->select_colonies extract_rna Extract viral RNA select_colonies->extract_rna sequence_ns5b Sequence NS5B gene extract_rna->sequence_ns5b identify_mutations Identify resistance-associated substitutions (RASs) sequence_ns5b->identify_mutations

Caption: Workflow for in vitro testing of this compound's antiviral activity and resistance.

References

Technical Support Center: Optimizing Dasabuvir Dosage in Combination Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasabuvir in combination antiviral studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site in the palm domain of the NS5B polymerase, inducing a conformational change that prevents the elongation of the viral RNA genome.[1][2] This inhibition is specific to HCV, and this compound has shown high selectivity for HCV polymerases over human and other mammalian polymerases.

Q2: In which experimental systems can this compound's activity be evaluated?

This compound's antiviral activity is typically evaluated in in-vitro systems such as HCV replicon assays.[3][4] These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating HCV subgenomic RNA.[4][5] The inhibitory effect of this compound is measured by the reduction in viral RNA replication, often quantified using a reporter gene like luciferase.[6]

Q3: What are the known resistance-associated substitutions (RASs) for this compound?

Resistance to this compound is primarily associated with amino acid substitutions in the palm I binding site of the NS5B polymerase.[7] Common RASs for genotype 1a include C316Y and S556G, while for genotype 1b, C316Y and M414T are predominant.[8] Other reported substitutions conferring resistance include C445F, A553V, Y448C/H, and S556G.[8]

Troubleshooting Guides

Problem 1: High Variability in EC50 Values for this compound

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Cell Health and Passage Number The permissiveness of host cells (e.g., Huh-7) to HCV replication can vary with high passage numbers, leading to inconsistent results. Senescent or unhealthy cells also contribute to variability.Use low-passage cells (ideally below passage 20) for all experiments. Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase when seeding for assays.
Inconsistent Cell Seeding Density Uneven cell numbers across wells of an assay plate will lead to variability in viral replication and, consequently, the measured antiviral effect.Ensure the cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette for seeding. Standardize the seeding density to achieve consistent cell confluence at the time of compound addition.
Compound Solubility Issues This compound has exceedingly low aqueous solubility.[9] If not properly dissolved, the actual concentration in the assay may be lower or more variable than intended.Prepare stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution before further dilution in culture medium. Visually inspect for any precipitation. Consider the use of polymers to inhibit crystallization if issues persist.[9]
Assay Readout Timing The time point at which the antiviral effect is measured can influence the EC50 value.Optimize the incubation time for your specific assay. The duration should be sufficient for robust viral replication in untreated controls but not so long that cytopathic effects or other confounding factors arise.
Problem 2: Apparent Low Potency or Lack of this compound Activity

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Presence of Pre-existing Resistance-Associated Substitutions (RASs) The HCV replicon cell line may harbor baseline mutations in the NS5B polymerase that confer resistance to this compound.Sequence the NS5B region of your replicon to check for known RASs. If resistance is detected, consider using a fresh, wild-type replicon for your assays.
High Viral Inoculum or Replicon Levels A higher viral load may require a higher concentration of the drug to achieve a 50% reduction in replication.Standardize the multiplicity of infection (MOI) or the amount of replicon RNA used for transfection in your experiments.
Drug-Drug Interactions in Combination Studies When testing this compound in combination with other drugs, unforeseen interactions can affect its activity. For example, strong inducers of CYP3A can decrease this compound exposure.[10]Be aware of the metabolic pathways of all compounds in your combination. This compound is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A.[10] Avoid co-administration with strong CYP2C8 inhibitors (e.g., gemfibrozil) or strong CYP3A/CYP2C8 inducers.[10]
Problem 3: Observed Cytotoxicity at Active Concentrations

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Off-Target Effects At higher concentrations, compounds may exhibit off-target effects that lead to cell death, confounding the interpretation of antiviral activity.Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation time, but without the virus. This will allow you to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the culture medium is well below its toxic level (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) in all experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against HCV Genotypes

HCV Genotype/SubtypeReplicon SystemEC50 (nM)Reference
1a (H77)Subgenomic Replicon7.7[3]
1b (Con1)Subgenomic Replicon1.8[3]

Table 2: this compound Combination Studies with Other Direct-Acting Antivirals (DAAs)

Combination AgentsHCV GenotypeAssay TypeSynergy/AntagonismReference
Ombitasvir (NS5A Inhibitor) + Paritaprevir (NS3/4A Protease Inhibitor)1Clinical TrialsHigh Sustained Virologic Response (SVR) rates indicate effective combination[3]
Ombitasvir + Paritaprevir/ritonavir1Clinical TrialsHigh SVR rates[3]
Note: In vitro synergy data from peer-reviewed publications is limited. The clinical efficacy of the Viekira Pak (ombitasvir, paritaprevir, ritonavir, and this compound) suggests a synergistic or additive effect.

Experimental Protocols

Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication in a cell-based replicon assay.

Materials:

  • Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: a. Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in complete medium. b. Perform a cell count and adjust the cell density to an optimized concentration (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution and Addition: a. Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO). b. Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: a. After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: a. Normalize the luciferase readings to the vehicle control (representing 100% replication). b. Plot the percentage of inhibition against the log of the this compound concentration. c. Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well clear tissue culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Compound Addition: Follow the same procedure as in Protocol 1.

  • Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).

  • MTT Assay: a. Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. b. Remove the medium and add 100-200 µL of solubilization solution to each well. c. Mix thoroughly to dissolve the formazan crystals.

  • Data Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm). b. Normalize the absorbance values to the vehicle control (representing 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration. d. Calculate the CC50 value using a non-linear regression analysis.

Visualizations

HCV_Lifecycle_and_Dasabuvir_Action cluster_cell Hepatocyte cluster_entry 1. Entry cluster_translation_replication 2. Translation & Replication cluster_assembly_release 3. Assembly & Release Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Clathrin-mediated Uncoating Uncoating Endocytosis->Uncoating pH-dependent fusion Translation Translation of viral RNA into polyprotein Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Host & Viral Proteases Replication_Complex_Formation Formation of Replication Complex Polyprotein_Processing->Replication_Complex_Formation NS3, NS4A, NS4B, NS5A, NS5B RNA_Replication RNA_Replication Replication_Complex_Formation->RNA_Replication Viral RNA Synthesis Assembly Virion Assembly Release Release Assembly->Release Exocytosis New_Virions New_Virions Release->New_Virions Release of new virions This compound This compound This compound->RNA_Replication Inhibits NS5B Polymerase Extracellular_Virion HCV Virion Extracellular_Virion->Attachment

Caption: HCV lifecycle and the point of this compound's inhibitory action.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Seed_Cells Seed Huh-7 Replicon Cells in 96-well plates Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound to cells Incubate_24h->Add_Compound Prepare_Dilutions Prepare serial dilutions of this compound Prepare_Dilutions->Add_Compound Incubate_72h Incubate 48-72h Add_Compound->Incubate_72h Measure_Replication Measure Luciferase Activity (EC50 Assay) Incubate_72h->Measure_Replication Measure_Viability Measure Cell Viability (CC50 Assay) Incubate_72h->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Experimental workflow for determining this compound's EC50 and CC50.

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway HCV_Infection HCV Infection PI3K PI3K HCV_Infection->PI3K Activates Ras Ras HCV_Infection->Ras Activates Akt Akt PI3K->Akt Pro_Survival Pro_Survival Akt->Pro_Survival Promotes Cell Survival & Proliferation HCV_Replication HCV Replication Pro_Survival->HCV_Replication Supports Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Replication_Support Replication_Support ERK->Replication_Support Modulates HCV Replication Replication_Support->HCV_Replication Supports HCV_NS5A HCV NS5A Protein HCV_NS5A->Akt Interacts & Modulates HCV_NS5A->ERK Can Inhibit Activation

Caption: Key host cell signaling pathways modulated by HCV infection.

References

Troubleshooting virologic failure in Dasabuvir treatment models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dasabuvir treatment models and investigating virologic failure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an antiviral medication used to treat Hepatitis C virus (HCV) infection.[1] It functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] this compound binds to a distinct allosteric site on the NS5B polymerase, known as the palm I site, inducing a conformational change that inhibits the enzyme's ability to replicate the viral RNA genome.[3][4] This action effectively stops the virus from multiplying and infecting new cells.[1]

Q2: What are the primary mechanisms of virologic failure in this compound treatment?

A2: Virologic failure during this compound treatment is primarily associated with the selection of specific amino acid substitutions in the NS5B polymerase, known as resistance-associated substitutions (RASs).[3][4] These substitutions can reduce the binding affinity of this compound to the NS5B protein, thereby diminishing its inhibitory effect. The high replication rate and lack of proofreading activity of the HCV NS5B polymerase contribute to the frequent emergence of these mutations.[5][6]

Q3: Which HCV genotypes is this compound active against?

A3: this compound's activity is largely restricted to HCV genotype 1.[4] The binding site for this compound on the NS5B polymerase is not well-conserved across different HCV genotypes, which limits its cross-genotypic activity.[4] It is primarily active against genotypes 1a and 1b.[3]

Q4: What are the most common Resistance-Associated Substitutions (RASs) for this compound?

A4: The predominant RASs that emerge under this compound pressure differ between HCV subtypes. For genotype 1a, the most common RAS is S556G.[7] For genotype 1b, the predominant RASs are C316Y and M414T.[3][7] Other substitutions at various positions within the NS5B palm I binding pocket have also been identified.[3]

Q5: What experimental models are commonly used to study this compound resistance?

A5: The most common in vitro model for studying HCV replication and drug resistance is the HCV replicon system.[8][9] This system uses human hepatoma cell lines (e.g., Huh7) that harbor autonomously replicating subgenomic or full-length HCV RNA.[8][10] HCV replicons are invaluable for identifying RASs, determining the level of resistance they confer (phenotypic analysis), and assessing viral fitness.[11]

Troubleshooting Guides

Scenario 1: Unexpected Lack of this compound Efficacy in a Replicon Assay

Q: My wild-type HCV replicon cells are not showing the expected sensitivity to this compound. What could be the cause?

A:

  • Cell Line Integrity: Ensure you are using a well-characterized and low-passage number Huh7 cell line or its derivatives, as these are highly permissive for HCV replication.[10] Over-passaged cells may lose their permissiveness.

  • Replicon Integrity: Verify the sequence of your wild-type replicon to ensure no pre-existing polymorphisms in the NS5B region could confer reduced susceptibility.

  • Compound Potency: Confirm the concentration and integrity of your this compound stock solution. Perform a dose-response curve to accurately determine the EC50 value. In the presence of 40% human plasma, a 12- to 13-fold decrease in inhibitory potency can be expected.[12]

  • Assay Conditions: Optimize your assay conditions, including cell seeding density and incubation times. Ensure that the reporter signal (e.g., luciferase) is within the linear range of detection.

Scenario 2: Difficulty Selecting for this compound-Resistant Replicon Colonies

Q: I am treating my replicon cells with this compound, but I am not observing the emergence of resistant colonies. What should I do?

A:

  • Drug Concentration: The concentration of this compound used for selection is critical. A concentration that is too high may be cytotoxic or completely inhibit replication, preventing the emergence of any colonies. A concentration that is too low may not provide sufficient selective pressure. It is recommended to use a concentration around 10-fold greater than the wild-type EC50.[7]

  • Selection Period: The selection of resistant colonies can take several weeks (typically 3-4 weeks) of continuous culture in the presence of the drug and a selection agent like G418.[9]

  • Initial Cell Population: Ensure you start with a sufficiently large and healthy population of replicon cells to increase the probability that pre-existing resistant variants are present within the quasispecies.

  • Viral Fitness of RASs: Some RASs may have a significant fitness cost, meaning they replicate less efficiently than the wild-type virus.[13] This can make their selection and expansion in cell culture challenging.

Scenario 3: Virologic Breakthrough in a Long-Term Culture Experiment

Q: After an initial reduction in HCV RNA levels, I am observing a rebound in replication despite continuous this compound treatment. How do I confirm and characterize this?

A:

  • Confirmation of Resistance: The observed rebound is likely due to the emergence of drug-resistant variants. To confirm this, you should isolate RNA from the cells at the time of breakthrough and sequence the NS5B region. Compare the sequence to your baseline wild-type to identify any amino acid substitutions.

  • Characterization of Novel RASs: If you identify novel substitutions, you will need to perform phenotypic analysis. This involves introducing the identified mutation(s) into a wild-type replicon backbone using site-directed mutagenesis and then performing a dose-response assay to determine the fold-change in EC50 compared to the wild-type.[13][14]

  • Assess Viral Fitness: The replication capacity of the mutant replicon should be assessed in the absence of the drug to determine the fitness cost associated with the resistance mutation.[13]

Quantitative Data on this compound Resistance

The following table summarizes the in vitro phenotypic data for common this compound resistance-associated substitutions in HCV genotypes 1a and 1b. The fold change in EC50 indicates the level of resistance conferred by the substitution compared to the wild-type virus.

HCV GenotypeNS5B SubstitutionFold Change in this compound EC50 vs. Wild-Type
1a C316N9.3
M414T2.5
Y448H4.3
A553T2.6
G554S1.8
S556G390
D559G3.6
Y561H3.3
1b C316Y2,700
M414T12
Y448H2.6
S556G6.5
D559G1.5
D559N4.5

Data synthesized from in vitro replicon studies.[7]

Key Experimental Protocols

HCV Replicon Assay for Phenotypic Analysis

This protocol outlines the general steps for determining the susceptibility of HCV replicons to an antiviral compound like this compound.

Methodology:

  • Cell Seeding: Seed Huh7 cells or a suitable derivative in 96-well plates at a density that will ensure they are in the logarithmic growth phase during the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a "no drug" control (vehicle only, e.g., DMSO).

  • Treatment: Add the diluted this compound to the plated cells.

  • Incubation: Incubate the plates for a period that allows for several rounds of viral replication (typically 48-72 hours).

  • Quantification of Replication: Lyse the cells and measure the reporter signal (e.g., luciferase activity) or quantify HCV RNA levels using RT-qPCR.

  • Data Analysis: Plot the reporter signal or RNA levels against the drug concentration. Use a non-linear regression model to calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of HCV replication.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same compound concentrations to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).

Site-Directed Mutagenesis to Generate Resistant Replicons

This protocol describes how to introduce specific resistance-associated substitutions into an HCV replicon plasmid.

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length. The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.[15][16]

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase with the replicon plasmid as the template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.[15] Use a thermocycling program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15]

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (non-mutated) plasmid DNA template, leaving the newly synthesized, mutated plasmid intact.[15][16] Incubate for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on selective agar plates. Isolate plasmid DNA from several resulting colonies and confirm the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.

Visualizations

TroubleshootingWorkflow start Virologic Failure Observed (e.g., Viral Breakthrough, No Response) check_adherence Clinical Setting: Confirm Patient Adherence & Dosing start->check_adherence Clinical check_assay In Vitro Model: Verify Assay Integrity & Parameters start->check_assay Experimental sequence_ns5b Sequence NS5B Region of Viral Population check_adherence->sequence_ns5b check_assay->sequence_ns5b ras_present RAS Identified? sequence_ns5b->ras_present phenotype Perform Phenotypic Analysis: - Site-Directed Mutagenesis - Replicon Assay ras_present->phenotype Yes no_ras No Known RAS Identified ras_present->no_ras No fold_change Determine Fold-Change in this compound EC50 phenotype->fold_change fitness Assess Viral Fitness of Mutant Replicon phenotype->fitness report Report Findings: - Confirmed Resistance - Fitness Cost - Novel RAS fold_change->report fitness->report investigate_other Investigate Other Mechanisms: - Different Target Gene Mutations - Host Factors - Assay Artifact no_ras->investigate_other investigate_other->report ResistanceGenerationWorkflow start Start: Wild-Type (WT) HCV Replicon Plasmid sdm Site-Directed Mutagenesis (Introduce Target RAS) start->sdm transform Transform E. coli & Select Colonies sdm->transform sequence Sequence Plasmid to Confirm Mutation transform->sequence transcribe In Vitro Transcription to Generate Replicon RNA sequence->transcribe transfect Electroporate RNA into Huh7 Cells transcribe->transfect assay Perform Phenotypic Assay: - Treat with this compound Dilutions - Measure Replication (e.g., Luciferase) transfect->assay analyze Analyze Data: Calculate EC50 Fold-Change vs. WT assay->analyze DasabuvirResistanceMechanism cluster_0 HCV Replication Cycle NS5B NS5B Polymerase (Wild-Type) Replication Viral RNA Replication NS5B->Replication catalyzes Inhibition Inhibition of Replication NS5B->Inhibition inhibited by this compound Failure Virologic Failure Replication->Failure This compound This compound This compound->NS5B binds to allosteric site Selection Selective Pressure This compound->Selection RAS_NS5B NS5B Polymerase with RAS (e.g., S556G) This compound->RAS_NS5B reduced binding Selection->RAS_NS5B selects for RAS_NS5B->Replication continues replication despite drug presence

References

Technical Support Center: Strategies to Inhibit Crystallization of Dasabuvir in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the crystallization of Dasabuvir in solution.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during dissolution of its sodium salt.

Question: My this compound sodium salt formulation is showing poor dissolution and precipitation. What could be the cause and how can I fix it?

Answer:

This issue, known as salt disproportionation, is common for salts of weakly acidic drugs like this compound (pKa1 = 8.2, pKa2 = 9.2)[1]. In an aqueous environment, especially under acidic or neutral pH conditions, the sodium salt can convert back to the less soluble free acid form, leading to precipitation.

Troubleshooting Steps:

  • pH Control: The stability of the this compound salt is highly pH-dependent. Ensure the pH of your dissolution medium is sufficiently high to prevent the formation of the free acid. The critical pH for disproportionation (pHmax) can be theoretically estimated and experimentally verified.

  • Incorporate Crystallization Inhibitors: The addition of polymers can inhibit the crystallization of the this compound free acid. These polymers can work by increasing the viscosity of the medium, sterically hindering the formation of crystal lattices, and through specific molecular interactions with this compound.

    • Recommended Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and hydroxypropyl cellulose (HPC) are commonly used as crystallization inhibitors[2].

    • Screening: A screening study to evaluate the effectiveness of different polymers and their concentrations is recommended.

  • Formulate as an Amorphous Solid Dispersion (ASD): Creating an ASD of this compound with a suitable polymer can significantly enhance its apparent solubility and inhibit crystallization.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed During Dissolution of this compound Sodium Salt check_ph Is the dissolution medium pH sufficiently basic? start->check_ph adjust_ph Adjust pH of the medium to be above the pKa of this compound. check_ph->adjust_ph No add_inhibitor Incorporate a crystallization-inhibiting polymer (e.g., HPMC, PVP). check_ph->add_inhibitor Yes adjust_ph->add_inhibitor screen_polymers Screen different polymers and concentrations for optimal performance. add_inhibitor->screen_polymers formulate_asd Consider formulating as an Amorphous Solid Dispersion (ASD). screen_polymers->formulate_asd resolution Precipitation Inhibited formulate_asd->resolution

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Amorphous Solid Dispersion (ASD) of this compound shows signs of crystallization upon storage.

Question: I have prepared an amorphous solid dispersion of this compound, but it is not physically stable and shows recrystallization over time. How can I improve the stability of my ASD?

Answer:

The stability of an ASD depends on several factors, including the choice of polymer, drug-polymer miscibility, drug loading, and storage conditions.

Troubleshooting Steps:

  • Polymer Selection: The polymer's properties are crucial for stabilizing the amorphous drug.

    • Glass Transition Temperature (Tg): A polymer with a high Tg can reduce the molecular mobility of the drug, thus hindering crystallization.

    • Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between the drug and the polymer, can significantly stabilize the amorphous form. Techniques like FTIR can be used to study these interactions.

  • Drug-Polymer Miscibility: Ensure that this compound and the chosen polymer are miscible at the intended drug loading. Modulated Differential Scanning Calorimetry (mDSC) can be used to assess miscibility by observing a single Tg for the dispersion.

  • Drug Loading: High drug loading can increase the propensity for crystallization. If stability is an issue, consider reducing the drug-to-polymer ratio.

  • Manufacturing Process: The method of ASD preparation (e.g., spray drying, hot-melt extrusion) can influence its stability. Ensure the process parameters are optimized to achieve a homogeneous molecular dispersion.

  • Storage Conditions: Protect the ASD from high temperature and humidity, as these can act as plasticizers and promote crystallization. Store in a desiccated and temperature-controlled environment.

Signaling Pathway for ASD Stability

G cluster_factors Factors Influencing ASD Stability cluster_outcome Outcome polymer_choice Polymer Properties (Tg, Interactions) stable_asd Stable Amorphous Solid Dispersion polymer_choice->stable_asd miscibility Drug-Polymer Miscibility miscibility->stable_asd drug_loading Drug Loading unstable_asd Crystallization drug_loading->unstable_asd High process Manufacturing Process process->stable_asd Optimized storage Storage Conditions (Temp, Humidity) storage->unstable_asd High T/RH G prep_solutions Prepare Polymer Stock Solutions and this compound Solution generate_ss Generate Supersaturated this compound Solution in Polymer-Containing Buffer prep_solutions->generate_ss monitor_uv Monitor Absorbance at 37°C using UV-Vis Spectroscopy generate_ss->monitor_uv plot_data Plot this compound Concentration vs. Time monitor_uv->plot_data analyze Identify Most Effective Polymer and Concentration plot_data->analyze

References

Technical Support Center: Analytical Methods for Dasabuvir and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of analytical methods for Dasabuvir and its major active metabolite, M1. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-DAD is often employed for the analysis of bulk drug and pharmaceutical formulations, while LC-MS/MS is the preferred method for quantifying this compound and its metabolites in biological matrices like human plasma due to its high sensitivity and selectivity.[3][4]

Q2: What is the major metabolite of this compound and why is it important to monitor?

A2: The primary metabolite of this compound is the M1 metabolite, formed by the hydroxylation of the tert-butyl group.[5] It is crucial to monitor the M1 metabolite as it is a significant circulating component in plasma, accounting for approximately 21% of the total radioactivity after administration of radiolabeled this compound.[5] Understanding its concentration is important for comprehensive pharmacokinetic assessments.

Q3: What are the typical chromatographic conditions for HPLC analysis of this compound?

A3: A common approach involves reversed-phase HPLC using a C18 column.[1][6] A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like acetonitrile.[1][7] Isocratic elution is often sufficient for the analysis of the bulk drug, while gradient elution may be necessary for separating this compound from its metabolites or other co-administered drugs.[1][3] Detection is typically performed at a wavelength of around 244-254 nm.[1][6]

Q4: How should I prepare this compound samples from human plasma for LC-MS/MS analysis?

A4: Common sample preparation techniques for this compound in human plasma include protein precipitation (PPT) and solid-phase extraction (SPE).[3][8] PPT, often using methanol or acetonitrile, is a simpler and faster method.[8] SPE, typically with a C18 sorbent, provides a cleaner extract, which can minimize matrix effects and improve assay sensitivity.[3]

Q5: What are the key validation parameters to consider when developing a new analytical method for this compound?

A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][9] For bioanalytical methods, stability of the analyte in the biological matrix under different storage and processing conditions is also a critical parameter.[10]

Troubleshooting Guides

HPLC-DAD Method Development and Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase. - Reduce the injection volume or sample concentration.
Poor resolution between this compound and its degradation products/metabolites - Inadequate mobile phase composition. - Suboptimal column chemistry. - Isocratic elution not providing enough separation power.- Optimize the organic-to-aqueous ratio in the mobile phase. - Try a different column (e.g., C8, phenyl-hexyl). - Develop a gradient elution method.[3]
Baseline drift or noise - Contaminated mobile phase or column. - Detector lamp aging. - Inadequate mobile phase degassing.- Prepare fresh mobile phase and flush the system. - Replace the detector lamp. - Ensure proper degassing of the mobile phase by sonication or online degasser.[6]
Inconsistent retention times - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Pump malfunction.- Use a column oven to maintain a constant temperature. - Prepare mobile phase accurately and ensure proper mixing. - Check the pump for leaks and perform maintenance.
LC-MS/MS Method Development and Analysis
Issue Potential Cause(s) Recommended Solution(s)
Low signal intensity or sensitivity - Inefficient ionization. - Suboptimal mass spectrometer parameters. - Matrix suppression.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow). - Perform tuning and optimization of collision energy and other MS parameters. - Improve sample cleanup using SPE or a more effective protein precipitation solvent.[3]
High background noise - Contamination in the LC-MS system. - Co-elution of interfering compounds from the matrix.- Clean the ion source and mass spectrometer inlet. - Optimize the chromatographic separation to resolve the analyte from interferences.
Matrix effects (ion suppression or enhancement) - Co-eluting endogenous components from the biological matrix.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound. - Dilute the sample extract. - Optimize the sample preparation method to remove interfering components.
Inconsistent results between batches - Variability in sample preparation. - Instrument performance drift.- Ensure consistent and precise execution of the sample preparation protocol. - Run quality control (QC) samples at the beginning and end of each batch to monitor instrument performance.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method for this compound in Bulk Drug

This protocol is based on a validated stability-indicating method.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode-Array Detector (DAD).

  • Column: Symmetry® C18 (4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 244 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-140 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the bulk drug in the mobile phase to achieve a concentration within the calibration range.

3. Method Validation Parameters:

  • Linearity: The method showed linearity in the range of 9.78 to 136.92 µg/mL.[1]

  • Accuracy: Recovery was found to be between 99.16% and 100.86%.[1]

  • Precision: The relative standard deviation (RSD) was between 1.02% and 2.89%.[1]

Protocol 2: LC-MS/MS Method for Quantification of this compound and M1 Metabolite in Human Plasma

This protocol is a representative method based on published literature.[3][4]

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium acetate in water (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A suitable gradient to separate this compound and its M1 metabolite.

  • Ionization Mode: Positive ESI.

2. Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE C18 cartridge with methanol followed by water.

  • Load 200 µL of plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water).

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. Mass Spectrometric Detection:

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its M1 metabolite need to be optimized.

Quantitative Data Summary

Table 1: HPLC-DAD Method Validation Parameters for this compound

ParameterResultReference
Linearity Range9.78 - 136.92 µg/mL[1]
Correlation Coefficient (r²)> 0.999[6]
Accuracy (% Recovery)99.16 - 100.86%[1]
Precision (% RSD)1.02 - 2.89%[1]
Limit of Detection (LOD)0.0415 µg/mL[6]
Limit of Quantification (LOQ)0.1384 µg/mL[6]

Table 2: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterResultReference
Linearity Range4.58 - 3100 ng/mL[4]
Intra-day and Inter-day Imprecision< 15%[3]
Intra-day and Inter-day Inaccuracy< 15%[3]
RecoveryWithin acceptance criteria[3]

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Weigh this compound Bulk Drug dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detect at 244 nm (DAD) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the analysis of this compound by HPLC-DAD.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_lcms LC-MS/MS Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape resolution Poor Resolution start->resolution baseline Baseline Noise start->baseline sensitivity Low Sensitivity start->sensitivity matrix_effect Matrix Effects start->matrix_effect reproducibility Poor Reproducibility start->reproducibility sol_mobile_phase Optimize Mobile Phase peak_shape->sol_mobile_phase sol_column Change/Check Column peak_shape->sol_column resolution->sol_mobile_phase resolution->sol_column baseline->sol_mobile_phase sol_sample_prep Improve Sample Prep sensitivity->sol_sample_prep sol_ms_params Optimize MS Parameters sensitivity->sol_ms_params matrix_effect->sol_sample_prep reproducibility->sol_sample_prep

Caption: Troubleshooting logic for common analytical issues.

References

Validation & Comparative

Comparative Efficacy of Dasabuvir and Sofosbuvir in the Treatment of Hepatitis C Virus Genotype 1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two pivotal NS5B polymerase inhibitors, Dasabuvir and Sofosbuvir, for the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the methodologies of key clinical trials, tailored for researchers, scientists, and drug development professionals.

This publication offers an objective comparison of this compound and Sofosbuvir, two direct-acting antiviral agents that target the HCV NS5B polymerase, a critical enzyme for viral replication. While both drugs are potent inhibitors, they exhibit different mechanisms of action and are utilized in distinct combination therapies. This guide synthesizes data from key clinical trials to provide a clear overview of their performance in various patient populations.

Mechanism of Action: Targeting the HCV NS5B Polymerase

The hepatitis C virus relies on the NS5B RNA-dependent RNA polymerase for the replication of its genome. Both this compound and Sofosbuvir inhibit this enzyme, but through different mechanisms.[1][2]

Sofosbuvir is a nucleotide analog prodrug.[3] It is metabolized in hepatocytes to its active triphosphate form, which mimics the natural uridine triphosphate. This active metabolite is then incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to chain termination and halting viral replication.[1]

This compound , on the other hand, is a non-nucleoside inhibitor (NNI).[1] It binds to an allosteric site on the NS5B polymerase, inducing a conformational change in the enzyme that renders it inactive.[1] This prevents the polymerase from initiating RNA synthesis.

Efficacy: Sustained Virologic Response (SVR) Rates

The primary measure of efficacy in HCV treatment is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. The following table summarizes the SVR rates for this compound- and Sofosbuvir-based regimens in patients with HCV genotype 1, based on data from pivotal clinical trials.

Treatment RegimenHCV GenotypePatient PopulationSVR12 RateKey Clinical Trial(s)
This compound-based Regimen
Ombitasvir/Paritaprevir/Ritonavir + this compound ± Ribavirin (Viekira Pak)Genotype 1aTreatment-Naïve, Non-Cirrhotic95.3% (with Ribavirin)SAPPHIRE-I[4][5]
Ombitasvir/Paritaprevir/Ritonavir + this compoundGenotype 1bTreatment-Naïve, Non-Cirrhotic98.0%SAPPHIRE-I[4][5]
Ombitasvir/Paritaprevir/Ritonavir + this compound + RibavirinGenotype 1aTreatment-Experienced, Non-Cirrhotic96%SAPPHIRE-II
Ombitasvir/Paritaprevir/Ritonavir + this compound + RibavirinGenotype 1bTreatment-Experienced, Non-Cirrhotic96.7%SAPPHIRE-II[6]
Ombitasvir/Paritaprevir/Ritonavir + this compound + RibavirinGenotype 1aCompensated Cirrhosis91.8% (12 weeks), 95.9% (24 weeks)TURQUOISE-II[4]
Ombitasvir/Paritaprevir/Ritonavir + this compoundGenotype 1bCompensated Cirrhosis100%TURQUOISE-III[7]
Sofosbuvir-based Regimens
Sofosbuvir + Peginterferon alfa + RibavirinGenotype 1Treatment-Naïve89%NEUTRINO[8]
Sofosbuvir + Ledipasvir (Harvoni)Genotype 1Treatment-Naïve, Non-Cirrhotic99% (12 weeks)ION-1[7]
Sofosbuvir + Ledipasvir (Harvoni)Genotype 1Treatment-Naïve, with Cirrhosis94% (12 weeks)ION-1[7]
Sofosbuvir + Ledipasvir (Harvoni)Genotype 1Treatment-Experienced, Non-Cirrhotic94% (12 weeks)ION-2[7]
Sofosbuvir + Ledipasvir (Harvoni)Genotype 1Treatment-Experienced, with Cirrhosis99% (12 weeks)ION-2[7]
Sofosbuvir + Velpatasvir (Epclusa)Genotype 1Treatment-Naïve and -Experienced98%ASTRAL-1[9]

Experimental Protocols

The following sections provide an overview of the methodologies for key clinical trials that evaluated the efficacy and safety of this compound and Sofosbuvir-based regimens.

This compound: The SAPPHIRE-I Trial

The SAPPHIRE-I study was a Phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of ombitasvir/paritaprevir/ritonavir and this compound with or without ribavirin in treatment-naïve, non-cirrhotic patients with HCV genotype 1.[4][5]

  • Inclusion Criteria:

    • Adults with chronic HCV genotype 1 infection.

    • Treatment-naïve.

    • No evidence of cirrhosis.

    • HCV RNA levels ≥10,000 IU/mL.

  • Exclusion Criteria:

    • Decompensated liver disease.

    • Co-infection with hepatitis B virus (HBV) or HIV.

    • Prior treatment with a direct-acting antiviral.

  • Treatment Regimens:

    • Genotype 1a: Ombitasvir/paritaprevir/ritonavir (25/150/100 mg once daily) and this compound (250 mg twice daily) with weight-based ribavirin for 12 weeks.

    • Genotype 1b: Ombitasvir/paritaprevir/ritonavir (25/150/100 mg once daily) and this compound (250 mg twice daily) for 12 weeks.

  • Primary Endpoint: The primary endpoint was the percentage of patients with a sustained virologic response at 12 weeks post-treatment (SVR12).[4]

Sofosbuvir: The NEUTRINO Trial

The NEUTRINO trial was a Phase 3, single-arm, open-label study that evaluated the efficacy and safety of sofosbuvir in combination with peginterferon alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1, 4, 5, or 6.[10][8]

  • Inclusion Criteria:

    • Adults with chronic HCV genotype 1, 4, 5, or 6 infection.

    • Treatment-naïve.

    • HCV RNA levels ≥10,000 IU/mL.

  • Exclusion Criteria:

    • Decompensated liver disease.

    • Prior treatment for HCV.

  • Treatment Regimen: Sofosbuvir (400 mg once daily), peginterferon alfa-2a (180 µg weekly), and weight-based ribavirin for 12 weeks.[11]

  • Primary Endpoint: The primary endpoint was the proportion of patients with SVR12.[10]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

hcv_replication_and_inhibition cluster_host_cell Hepatocyte cluster_drugs Drug Intervention HCV_RNA HCV RNA (+) Polyprotein Polyprotein HCV_RNA->Polyprotein Translation ReplicationComplex Replication Complex (including NS5B) HCV_RNA->ReplicationComplex Polyprotein->ReplicationComplex Processing NegativeStrand HCV RNA (-) ReplicationComplex->NegativeStrand RNA Synthesis New_HCV_RNA New HCV RNA (+) NegativeStrand->New_HCV_RNA RNA Synthesis VirionAssembly Virion Assembly New_HCV_RNA->VirionAssembly ReleasedVirion Released Virion VirionAssembly->ReleasedVirion Release Sofosbuvir Sofosbuvir (Nucleotide Analog) Sofosbuvir->ReplicationComplex Chain Termination This compound This compound (Non-Nucleoside Inhibitor) This compound->ReplicationComplex Allosteric Inhibition

HCV Replication Cycle and Drug Inhibition

clinical_trial_workflow Start Patient Screening InclusionCriteria Inclusion Criteria Met? Start->InclusionCriteria ExclusionCriteria Exclusion Criteria Absent? InclusionCriteria->ExclusionCriteria Yes End End of Study InclusionCriteria->End No Enrollment Patient Enrollment ExclusionCriteria->Enrollment Yes ExclusionCriteria->End No Randomization Randomization (if applicable) Enrollment->Randomization TreatmentArmA Treatment Arm A (e.g., this compound regimen) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Sofosbuvir regimen) Randomization->TreatmentArmB TreatmentPeriod Treatment Period (e.g., 12 or 24 weeks) TreatmentArmA->TreatmentPeriod TreatmentArmB->TreatmentPeriod FollowUp Post-Treatment Follow-up TreatmentPeriod->FollowUp SVR_Assessment SVR Assessment (12 or 24 weeks post-treatment) FollowUp->SVR_Assessment Success Sustained Virologic Response SVR_Assessment->Success HCV RNA Undetectable Failure Treatment Failure SVR_Assessment->Failure HCV RNA Detectable Success->End Failure->End

Typical Clinical Trial Workflow for HCV Antivirals

Resistance Profiles

Resistance to direct-acting antivirals is an important consideration in treatment selection.

This compound: Resistance to this compound is associated with specific amino acid substitutions in the NS5B polymerase, such as C316Y, M414T, Y448C/H, and S556G.[12][13] These variants can be selected for during treatment.[12]

Sofosbuvir: Sofosbuvir has a high barrier to resistance. The primary resistance-associated substitution is S282T in the NS5B active site.[3][14] However, this mutation is rarely observed in clinical practice as it can impair viral fitness.[14]

Conclusion

Both this compound and Sofosbuvir, as inhibitors of the HCV NS5B polymerase, have been instrumental in revolutionizing the treatment of chronic hepatitis C genotype 1. This compound, as part of a combination regimen (Viekira Pak), has demonstrated high efficacy, particularly in genotype 1b patients. Sofosbuvir, a cornerstone of several highly effective combination therapies, offers a pangenotypic activity and a high barrier to resistance. The choice of therapy depends on various factors, including HCV genotype subtype, prior treatment history, and the presence or absence of cirrhosis. The data presented in this guide, derived from key clinical trials, provides a foundation for informed decision-making in the research and development of future anti-HCV therapeutics.

References

Dasabuvir's Efficacy Against NS5B Resistance-Associated Substitutions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dasabuvir's in vitro activity against common resistance-associated substitutions (RASs) in the Hepatitis C Virus (HCV) NS5B polymerase. Its performance is benchmarked against other key NS5B inhibitors, Sofosbuvir and Beclabuvir, with supporting experimental data to inform research and drug development efforts in the field of HCV therapeutics.

Executive Summary

This compound is a non-nucleoside inhibitor (NNI) that targets the palm I site of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] The emergence of resistance-associated substitutions (RASs) can significantly impact the efficacy of direct-acting antivirals (DAAs). This guide details the in vitro activity of this compound against clinically relevant NS5B RASs and compares it to the nucleoside inhibitor (NI) Sofosbuvir and another NNI, Beclabuvir, which binds to the thumb site of NS5B.[3][4] Understanding these resistance profiles is critical for the development of next-generation HCV inhibitors and combination therapies.

Comparative Antiviral Activity Against NS5B RASs

The following table summarizes the in vitro antiviral activity of this compound, Sofosbuvir, and Beclabuvir against wild-type (WT) HCV and variants with key resistance-associated substitutions. The data is presented as the fold change in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) compared to the wild-type virus.

TargetDrugGenotypeRASFold Change in EC50/IC50Reference
NS5B Palm I Site This compound 1aC316Y>940[1]
1aY448H>940[1]
1aS556G10 - 32[1]
1bC316Y>900[2]
1bM414T47 - 139[1][5]
1bS556G11[1]
NS5B Catalytic Site Sofosbuvir 1bS282T2.4 - 18[6]
2bS282T~13.5[7]
NS5B Thumb Site II Beclabuvir 1bP495L~400[8]
1b (Enzyme Assay)P495L9.5[9]

Experimental Protocols

The data presented in this guide were primarily generated using HCV subgenomic replicon assays. The following is a generalized protocol for determining the antiviral activity and resistance profile of NS5B inhibitors.

HCV Replicon Assay

Objective: To measure the in vitro efficacy of an antiviral compound against HCV replication in a cell-based system.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7).[10] These replicons often contain a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.[11] The antiviral activity of a compound is determined by measuring the reduction in reporter gene expression.

Materials:

  • Huh-7 human hepatoma cell line

  • HCV subgenomic replicon constructs (wild-type and with specific RASs)

  • Cell culture media and reagents

  • Antiviral compounds (this compound, Sofosbuvir, Beclabuvir)

  • Luciferase assay reagents

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed Huh-7 cells stably expressing the HCV replicon in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the antiviral compounds in cell culture medium.

  • Treatment: Add the diluted compounds to the cells and incubate for a specified period (typically 48-72 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated by plotting the luciferase signal against the compound concentration and fitting the data to a dose-response curve. The fold change in EC50 for a RAS-containing replicon is calculated by dividing its EC50 value by that of the wild-type replicon.[12]

Visualizing Mechanisms and Workflows

To better understand the context of this compound's activity and its validation, the following diagrams illustrate the HCV replication pathway and the experimental workflow for assessing antiviral potency.

HCV_Replication_Pathway cluster_cell Hepatocyte HCV Virion HCV Virion Entry Entry HCV Virion->Entry Uncoating Uncoating Entry->Uncoating Viral RNA Viral RNA Uncoating->Viral RNA Translation & Polyprotein Processing Translation & Polyprotein Processing Viral RNA->Translation & Polyprotein Processing RNA Replication RNA Replication Viral RNA->RNA Replication template Replication Complex (on Membranous Web) Replication Complex (on Membranous Web) Translation & Polyprotein Processing->Replication Complex (on Membranous Web) NS5B Polymerase NS5B Polymerase Replication Complex (on Membranous Web)->NS5B Polymerase NS5B Polymerase->RNA Replication synthesizes New Viral RNA New Viral RNA RNA Replication->New Viral RNA Assembly Assembly New Viral RNA->Assembly Release Release Assembly->Release New HCV Virion New HCV Virion Release->New HCV Virion This compound This compound This compound->NS5B Polymerase inhibits

Caption: HCV Replication Cycle and this compound's Mechanism of Action.

Experimental_Workflow cluster_workflow Antiviral Activity Assessment Start Start Prepare HCV Replicon Cells Prepare HCV Replicon Cells Start->Prepare HCV Replicon Cells Treat Cells Treat Cells Prepare HCV Replicon Cells->Treat Cells Serial Dilution of Antiviral Serial Dilution of Antiviral Serial Dilution of Antiviral->Treat Cells Incubate Incubate Treat Cells->Incubate Measure Replication Measure Replication Incubate->Measure Replication Data Analysis Data Analysis Measure Replication->Data Analysis Determine EC50 Determine EC50 Data Analysis->Determine EC50 End End Determine EC50->End

Caption: Experimental Workflow for EC50 Determination.

References

A Comparative Guide to Cross-Resistance Between Dasabuvir and Other NS5B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cross-resistance profiles of dasabuvir, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other NS5B inhibitors. The information presented is collated from publicly available experimental data to facilitate research and the development of next-generation antiviral therapies.

Introduction

The hepatitis C virus NS5B RNA-dependent RNA polymerase is a crucial enzyme for viral replication and a primary target for direct-acting antiviral (DAA) agents. Non-nucleoside inhibitors of NS5B bind to allosteric sites on the polymerase, inducing conformational changes that halt RNA synthesis. This compound, a key component of some combination therapies for HCV genotype 1, binds to the palm I allosteric site of the NS5B polymerase. Understanding its cross-resistance profile with other NS5B inhibitors that target different allosteric sites is critical for designing effective combination regimens and managing treatment-emergent resistance.

Data Presentation: In Vitro Resistance Profiles

The following tables summarize the in vitro antiviral activity and resistance profiles of this compound and other selected NS5B non-nucleoside inhibitors against wild-type (WT) HCV and replicons containing resistance-associated substitutions (RASs).

Table 1: Antiviral Activity against Wild-Type HCV Genotype 1 Replicons

CompoundTarget SiteGenotype 1a (H77) EC50 (nM)Genotype 1b (Con1) EC50 (nM)
This compoundNS5B Palm Site I7.7[1]1.8[1]
BeclabuvirNS5B Thumb Site I~3[1]~6[1]
DeleobuvirNS5B Thumb Pocket 1~17.5[1]~11.5[1]
SetrobuvirNS5B Palm Site I--

Table 2: Fold Change in EC50 for this compound against Common NS5B RASs

SubstitutionGenotype 1a (H77) Fold Change in EC50Genotype 1b (Con1) Fold Change in EC50
C316Y>9401,569
M414T11139
Y448C>940-
Y448H>940-
S556G3245

Fold change in EC50 is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon. Data from Kati et al., 2015.

Table 3: Fold Change in EC50 for Other NS5B Inhibitors against Common NS5B RASs

SubstitutionBeclabuvir Fold Change in EC50Deleobuvir Fold Change in EC50Setrobuvir Fold Change in EC50
P495L-47 (GT-1a), 640 (GT-1b)[2]-
A421V-3 (GT-1a & 1b)[2]-
A421V + P495L-150 (GT-1a), 1300 (GT-1b)[2]-

Comprehensive fold-change data for a wide panel of RASs for beclabuvir and setrobuvir is limited in the publicly available literature. The distinct binding sites of these inhibitors suggest a low potential for cross-resistance with this compound.

Analysis of Cross-Resistance

The distinct binding sites of this compound (palm site I), beclabuvir (thumb site I), and deleobuvir (thumb pocket 1) on the NS5B polymerase are a key determinant of their cross-resistance profiles.[1] In vitro studies have demonstrated that this compound retains its activity against replicons with substitutions in the thumb domain (e.g., M423T, P495A/S, V499A) that are known to confer resistance to other NNIs.[1] Conversely, resistance to beclabuvir is primarily driven by substitutions at or near its thumb site I binding pocket, such as P495L.[1] Similarly, resistance to deleobuvir is associated with mutations in its thumb pocket 1 binding site, including P495 and A421.[2] This lack of significant overlap in resistance mutations is a crucial advantage when designing combination therapies, as the emergence of resistance to one agent is less likely to compromise the efficacy of the others.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies utilizing HCV replicon systems. The following is a generalized methodology for these key experiments.

HCV Replicon Assay for Antiviral Potency (EC50) Determination

This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound using a stable HCV subgenomic replicon cell line.

1. Cell Culture and Maintenance:

  • Cell Line: Human hepatoma cell lines, typically Huh-7 or its derivatives (e.g., Huh-7.5, Huh7-Lunet), that are highly permissive for HCV replication are used.

  • Replicon: Cells harbor a subgenomic HCV replicon, often from genotype 1a (e.g., H77) or 1b (e.g., Con1), which contains a reporter gene (e.g., firefly luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids (NEAA), and G418 (typically 0.5 mg/mL) to maintain selection for the replicon.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cell Plating: Harvest logarithmically growing replicon cells and resuspend in fresh medium without G418. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted compounds to the plated cells. Include a vehicle control (DMSO only) and a positive control (a known NS5B inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C.

3. Quantification of HCV Replication:

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

4. Data Analysis:

  • The raw luminescence data is normalized to the vehicle control (100% replication) and a background control (0% replication).

  • The percentage of replication inhibition is plotted against the drug concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Selection of Resistant Mutants

This protocol describes the in vitro selection of HCV replicons with reduced susceptibility to an NS5B inhibitor.

1. Establishment of Stable Replicon Cell Lines:

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon sequence and use it as a template for in vitro transcription to generate replicon RNA.

  • Electroporation: Transfect the in vitro-transcribed replicon RNA into Huh-7 cells via electroporation.

  • G418 Selection: Culture the transfected cells in the presence of G418. Only cells that successfully replicate the replicon RNA and express the neomycin phosphotransferase gene will survive.

  • Colony Expansion: Isolate and expand individual G418-resistant colonies to establish stable replicon cell lines.

2. Resistance Selection:

  • Culture the stable replicon cell line in the presence of the NS5B inhibitor at a concentration that is 5- to 10-fold higher than its EC50.

  • Passage the cells continuously under increasing concentrations of the inhibitor.

  • Isolate and expand the surviving cell colonies that exhibit resistance to the inhibitor.

3. Genotypic and Phenotypic Analysis:

  • Sequencing: Extract total RNA from the resistant colonies, reverse transcribe the HCV RNA, and sequence the NS5B coding region to identify amino acid substitutions.

  • Phenotypic Characterization: Introduce the identified mutations into the wild-type replicon via site-directed mutagenesis. Perform the HCV replicon assay as described above to determine the EC50 of the inhibitor against the mutant replicons and calculate the fold-change in resistance.

Mandatory Visualization

Mechanism of Action of this compound

G cluster_NS5B HCV NS5B Polymerase Fingers Fingers Palm Palm Inhibition Inhibition of RNA Elongation Palm->Inhibition Thumb Thumb Active_Site Active Site RNA_Elongation RNA Elongation Active_Site->RNA_Elongation Palm_Site_I Palm Site I (Allosteric) Palm_Site_I->Palm Induces Conformational Change This compound This compound This compound->Palm_Site_I Binds to RNA_Template Viral RNA Template RNA_Template->Active_Site NTPs Nucleoside Triphosphates NTPs->Active_Site

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

Experimental Workflow for In Vitro Resistance Analysis

G cluster_setup Assay Setup cluster_selection Selection & Characterization Replicon_RNA In Vitro Transcribed HCV Replicon RNA Transfection Electroporation Replicon_RNA->Transfection Huh7_Cells Huh-7 Cells Huh7_Cells->Transfection G418_Selection G418 Selection of Stable Cell Lines Transfection->G418_Selection Drug_Pressure Culture with Increasing Drug Concentration G418_Selection->Drug_Pressure Isolate_Colonies Isolate Resistant Colonies Drug_Pressure->Isolate_Colonies Sequencing Sequence NS5B Gene Isolate_Colonies->Sequencing EC50_Assay Determine EC50 (Fold-Change) Isolate_Colonies->EC50_Assay Sequencing->EC50_Assay Inform EC50 Assay Design

Caption: Workflow for HCV replicon-based resistance analysis.

References

Dasabuvir's Potency Against HCV Genotypes 1a and 1b: A Replicon-Based Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing the in vitro efficacy of Dasabuvir against Hepatitis C Virus (HCV) sub-genomic replicons of genotypes 1a and 1b.

This compound, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, is a key component of several combination therapies for chronic hepatitis C. Its efficacy can vary between different HCV genotypes. This guide provides a comparative analysis of this compound's antiviral activity against genotype 1a and 1b replicons, supported by in vitro experimental data.

Quantitative Efficacy of this compound

The antiviral activity of this compound against HCV genotype 1a (strain H77) and genotype 1b (strain Con1) sub-genomic replicons has been quantified in cell culture assays. The 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication, is a key metric for this comparison.

In standard cell culture, this compound demonstrates potent activity against both genotypes, with a notably higher potency against genotype 1b. The EC50 value for genotype 1b (Con1) was 1.8 nM, while for genotype 1a (H77), it was 7.7 nM.[1][2] The presence of 40% human plasma led to a decrease in inhibitory potency for both genotypes, with EC50 values of 21 nM and 99 nM for genotypes 1b and 1a, respectively.[1] The 50% cytotoxic concentration (CC50) of this compound was determined to be 10,360 nM.[1]

ParameterHCV Genotype 1a (H77)HCV Genotype 1b (Con1)
EC50 (nM) 7.7[1][2]1.8[1][2]
EC50 in 40% Human Plasma (nM) 99[1]21[1]
CC50 (nM) >10,360[1]>10,360[1]

Mechanism of Action and Resistance

This compound is a non-nucleoside inhibitor that binds to a distinct allosteric site on the NS5B polymerase, known as the palm I site.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA polymerization activity and halting viral replication.[3][4] Resistance to this compound is associated with specific amino acid substitutions in the NS5B protein. For genotype 1a, the predominant resistance-associated substitutions (RASs) are C316Y and S556G.[2] In genotype 1b, the primary RASs include C316Y and M414T.[2]

Experimental Protocols

The following is a detailed methodology for a typical HCV sub-genomic replicon assay used to determine the efficacy of antiviral compounds like this compound.

1. Cell Lines and Replicons:

  • Cell Line: Human hepatoma cells, typically Huh-7 or a highly permissive subclone like Huh7-Lunet, are used as they support robust HCV replication.

  • HCV Replicons: Sub-genomic replicon constructs for HCV genotype 1a (e.g., based on the H77 strain) and genotype 1b (e.g., based on the Con1 strain) are utilized. These replicons are typically bicistronic, containing a reporter gene (such as Firefly or Renilla luciferase) for quantifying replication and a selectable marker (like the neomycin phosphotransferase gene, neo) for the selection of stable replicon-harboring cell lines.

2. In Vitro Transcription of Replicon RNA:

  • The plasmid DNA containing the HCV replicon sequence is linearized using a restriction enzyme that cuts downstream of the 3' end of the replicon sequence.

  • The linearized DNA is then used as a template for in vitro transcription using a T7 RNA polymerase kit to generate replicon RNA.

  • The integrity and concentration of the transcribed RNA are verified using gel electrophoresis and spectrophotometry.

3. Transfection of Replicon RNA into Huh-7 Cells:

  • Huh-7 cells are harvested and washed with ice-cold, RNase-free phosphate-buffered saline (PBS).

  • A defined amount of the in vitro transcribed replicon RNA is mixed with the Huh-7 cells in an electroporation cuvette.

  • Electroporation is performed using specific parameters (e.g., a single pulse at a set voltage and capacitance) to introduce the RNA into the cells.

4. Antiviral Compound Treatment and Assay:

  • Following electroporation, the cells are seeded into multi-well plates.

  • After a recovery period (typically 4-24 hours), the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for a defined period (e.g., 48-72 hours) to allow for replicon replication and the antiviral effect of the compound to occur.

5. Quantification of HCV Replicon Levels:

  • Luciferase Reporter Assay: If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.

  • Quantitative Real-Time RT-PCR (qRT-PCR): Total cellular RNA is extracted from the cells. The HCV RNA levels are then quantified using a one-step or two-step qRT-PCR assay with primers and a probe specific to a conserved region of the HCV genome. The results are often normalized to an internal housekeeping gene.

6. Data Analysis:

  • The EC50 values are calculated by plotting the percentage of inhibition of HCV replication against the log of the drug concentration and fitting the data to a four-parameter logistic dose-response curve.

  • The CC50 value is determined in parallel by treating naive Huh-7 cells with the compound and measuring cell viability using an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Visualizing the Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Replicon_DNA HCV Replicon Plasmid (Genotype 1a or 1b) Linearization Linearize Plasmid DNA Replicon_DNA->Linearization Transcription In Vitro Transcription (T7 RNA Polymerase) Linearization->Transcription Replicon_RNA HCV Replicon RNA Transcription->Replicon_RNA Electroporation Electroporation Replicon_RNA->Electroporation Huh7_Cells Huh-7 Cells Huh7_Cells->Electroporation Seeding Seed Cells into Plates Electroporation->Seeding Treatment Add this compound (Serial Dilutions) Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation Quantification Quantify HCV Replication (Luciferase Assay or qRT-PCR) Incubation->Quantification Data_Analysis Calculate EC50 Quantification->Data_Analysis

Caption: Workflow for HCV Replicon Assay.

Signaling Pathway of this compound Action

Dasabuvir_Mechanism HCV_RNA HCV Genomic RNA (+ strand) Replication_Complex Replication Complex Formation HCV_RNA->Replication_Complex NS5B NS5B RNA Polymerase NS5B->Replication_Complex This compound This compound This compound->NS5B Binds to Palm I Site Inhibition Inhibition RNA_Synthesis Viral RNA Synthesis (- strand intermediate) Replication_Complex->RNA_Synthesis Catalyzes New_HCV_RNA New HCV Genomic RNA (+ strand) RNA_Synthesis->New_HCV_RNA Inhibition->RNA_Synthesis

Caption: this compound's Mechanism of Action.

References

A Head-to-Head Examination of Dasabuvir-Containing Regimens for Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection, shifting the paradigm from interferon-based therapies to highly effective, all-oral regimens. Among these, the Dasabuvir-containing regimen, a combination of ombitasvir, paritaprevir, and ritonavir with this compound (OPrD+D), has demonstrated high efficacy, particularly in patients with HCV genotype 1. This guide provides a comprehensive comparison of this compound-containing regimens with other key DAA alternatives, supported by data from pivotal clinical trials and real-world observational studies.

Mechanism of Action: A Multi-Targeted Approach

The this compound-containing regimen employs a multi-targeted strategy to inhibit HCV replication.[1] Each component of the regimen targets a specific non-structural (NS) protein essential for the viral life cycle:

  • Paritaprevir: An NS3/4A protease inhibitor that blocks the cleavage of the HCV polyprotein, a crucial step in the formation of the viral replication complex.[1]

  • Ombitasvir: An NS5A inhibitor that interferes with viral RNA replication and virion assembly.[1]

  • This compound: A non-nucleoside NS5B polymerase inhibitor that allosterically inhibits the RNA-dependent RNA polymerase, thereby terminating viral RNA synthesis.[1]

  • Ritonavir: A pharmacokinetic enhancer that inhibits the CYP3A4-mediated metabolism of paritaprevir, increasing its plasma concentration and antiviral activity.

cluster_hcv HCV Replication Cycle cluster_drugs This compound Regimen HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Replication Complex Replication Complex Polyprotein->Replication Complex Proteolytic Processing New HCV RNA New HCV RNA Replication Complex->New HCV RNA RNA Replication Virion Assembly Virion Assembly New HCV RNA->Virion Assembly Paritaprevir Paritaprevir (NS3/4A Inhibitor) Paritaprevir->Polyprotein Inhibits Ombitasvir Ombitasvir (NS5A Inhibitor) Ombitasvir->Replication Complex Inhibits This compound This compound (NS5B Inhibitor) This compound->New HCV RNA Inhibits cluster_workflow Pivotal Trial Workflow (SAPPHIRE-I Example) Screening Patient Screening (HCV GT1, Non-cirrhotic, Treatment-naïve) Randomization Randomization (3:1) Screening->Randomization Treatment 12 Weeks Treatment Randomization->Treatment Active Arm Placebo 12 Weeks Placebo Randomization->Placebo Control Arm FollowUp Post-Treatment Follow-up Treatment->FollowUp Placebo->FollowUp SVR12 SVR12 Assessment FollowUp->SVR12 cluster_duration Typical Treatment Durations for HCV Genotype 1 (Non-Cirrhotic) This compound This compound Regimen 12 Weeks 12 Weeks This compound->12 Weeks Sof_Led Sofosbuvir/Ledipasvir 8-12 Weeks 8-12 Weeks Sof_Led->8-12 Weeks Gle_Pib Glecaprevir/Pibrentasvir 8 Weeks 8 Weeks Gle_Pib->8 Weeks Sof_Vel Sofosbuvir/Velpatasvir Sof_Vel->12 Weeks

References

Validating the Synergistic Effect of Dasabuvir with NS3/4A and NS5A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Combination therapies targeting multiple viral proteins have proven to be highly effective in achieving sustained virologic response (SVR) and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of Dasabuvir, a non-nucleoside NS5B polymerase inhibitor, with NS3/4A protease and NS5A inhibitors.

Executive Summary

This compound, in combination with an NS3/4A protease inhibitor (paritaprevir) and an NS5A inhibitor (ombitasvir), demonstrates a potent antiviral effect against HCV genotype 1. In vitro studies have confirmed that pairwise combinations of these drugs exhibit additive to synergistic activity. This multi-targeted approach is a cornerstone of effective HCV therapy, leading to high cure rates as evidenced by extensive clinical trial data. The combination of these three drugs, co-packaged as Viekira Pak, has shown SVR rates exceeding 95% in various patient populations with HCV genotype 1 infection.[1][2][3][4][5][6][7]

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound (an NS5B inhibitor), Paritaprevir (an NS3/4A inhibitor), and Ombitasvir (an NS5A inhibitor) against HCV replicons. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication by half.

CompoundTargetHCV GenotypeMean EC50 (nM)
This compound NS5B PolymeraseGenotype 1a0.6 (range 0.4-2.1)
Genotype 1b0.3 (range 0.2-2.0)
Paritaprevir NS3/4A ProteaseGenotype 1a1.0
Genotype 1b0.21
Ombitasvir NS5AGenotype 1a0.014
Genotype 1b0.005

Data sourced from FDA label for Viekira Pak. The evaluation of pairwise combinations of ombitasvir, paritaprevir, and this compound in HCV genotype 1 replicon cell culture assays showed additive to synergistic activity.[8]

Signaling Pathways and Mechanism of Action

The combination of this compound with NS3/4A and NS5A inhibitors targets three distinct and essential steps in the HCV replication cycle, leading to a powerful synergistic effect.

HCV_Replication_and_Inhibitor_Action cluster_inhibitors Direct-Acting Antivirals Paritaprevir Paritaprevir (NS3/4A Inhibitor) NS3_4A NS3_4A Paritaprevir->NS3_4A Inhibits Ombitasvir Ombitasvir (NS5A Inhibitor) NS5A NS5A Ombitasvir->NS5A Inhibits This compound This compound (NS5B Inhibitor) NS5B NS5B This compound->NS5B Inhibits

Experimental Protocols

The synergistic effect of this compound in combination with other direct-acting antivirals is typically evaluated using in vitro HCV replicon assays. Below is a detailed methodology for such an experiment.

Objective: To determine the synergistic, additive, or antagonistic antiviral effect of combining this compound with an NS3/4A inhibitor and an NS5A inhibitor against HCV replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

  • This compound, NS3/4A inhibitor, and NS5A inhibitor of known concentrations.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay. Incubate overnight.

  • Drug Dilution and Combination:

    • Prepare serial dilutions of each of the three drugs.

    • Create a checkerboard matrix of drug combinations by adding varying concentrations of the drugs to the wells. This should include each drug alone and in pairwise and three-way combinations.

  • Treatment: Add the drug dilutions to the cells and incubate for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

  • Quantification of HCV Replication:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replicon RNA.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each drug concentration and combination relative to untreated controls.

    • Determine the EC50 for each individual drug.

    • Analyze the drug combination data for synergy using a mathematical model such as the Chou-Talalay method to calculate the Combination Index (CI) or a response surface model like MacSynergy II.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Experimental_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Treatment & Incubation cluster_readout 3. Data Acquisition cluster_analysis 4. Synergy Analysis A Seed HCV replicon cells in 96-well plates B Prepare serial dilutions of This compound, NS3/4A-i, and NS5A-i A->B C Create checkerboard matrix of drug combinations B->C D Add drug combinations to cells C->D E Incubate for 48-72 hours D->E F Lyse cells and measure luciferase activity E->F G Calculate % inhibition and EC50s F->G H Analyze combination data using Chou-Talalay or MacSynergy II G->H I Determine Combination Index (CI) or Synergy Score H->I

Logical Relationship: Benefits of Combination Therapy

The combination of this compound with NS3/4A and NS5A inhibitors provides a multi-pronged attack on HCV, which is crucial for achieving high cure rates and preventing the emergence of drug-resistant viral variants.

Logical_Relationship cluster_problem Challenge of HCV Monotherapy cluster_solution Combination Therapy Approach cluster_mechanism Mechanism of Synergy cluster_outcome Therapeutic Outcome A High viral replication rate and mutation frequency B Development of drug-resistant variants A->B C Treatment failure B->C D This compound (NS5B-i) G Simultaneous inhibition of multiple essential viral targets D->G E NS3/4A-i E->G F NS5A-i F->G H Increased barrier to resistance G->H I Potent suppression of viral replication G->I J High Sustained Virologic Response (SVR) H->J I->J

Conclusion

The synergistic and additive effects observed when combining this compound with NS3/4A and NS5A inhibitors provide a strong rationale for this multi-targeted therapeutic strategy. The in vitro data, supported by robust clinical evidence, validate this approach as a highly effective means of treating chronic HCV genotype 1 infection. This guide provides researchers and drug development professionals with a comparative overview of the performance of this combination, supported by experimental data and methodologies, to inform further research and development in the field of antiviral therapies.

References

Comparative Safety Profiles of Non-Nucleoside Polymerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of non-nucleoside polymerase inhibitors (NNIs), a critical class of antiviral drugs. By summarizing quantitative data, detailing experimental protocols for safety assessment, and visualizing key toxicity pathways, this document aims to be an essential resource for researchers in the field of drug development.

Comparative Safety Data of Selected Non-Nucleoside Polymerase Inhibitors

The following table summarizes the incidence of key adverse events observed in clinical trials for several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV and non-nucleoside polymerase inhibitors for Hepatitis C virus (HCV).

Drug (Target)IndicationRashNeuropsychiatric Events (e.g., Dizziness, Insomnia, Abnormal Dreams)Hepatotoxicity (e.g., Elevated Transaminases)Other Notable Adverse EventsDiscontinuation Rate Due to Adverse Events
Efavirenz (HIV-1 RT)HIV-126-37%52-53% (most mild-to-moderate, decrease after first few weeks)2-8% (Grade 3-4)Hyperlipidemia2.2-11%
Nevirapine (HIV-1 RT)HIV-115-32% (severe rash in 2.1-4.5%)Less common than efavirenz4-18% (severe hepatotoxicity in 2.1-4.3%)Hypersensitivity reactions6.1-11%
Etravirine (HIV-1 RT)HIV-110-20% (Grade 3-4 in 1.3%)Peripheral neuropathy (~10%)Grade 3-4 elevated ALT/AST: 2-3%Nausea, Diarrhea2.2-5.2%
Rilpivirine (HIV-1 RT)HIV-1~8%Depression (~4%), Insomnia (~3%)Grade 3-4 transaminase elevations (~2%)QTc prolongation at high doses2-3%
Doravirine (HIV-1 RT)HIV-1Lower incidence than efavirenzSignificantly lower than efavirenz (e.g., dizziness: 9% vs 37%)Favorable profileFavorable lipid profile~2%
Dasabuvir (HCV NS5B)HCV~21% (in combination therapy with ribavirin)Insomnia (~19-26.5%), Headache, FatigueElevated ALTNausea, Pruritus~2.4% (in combination therapy)
Filibuvir (HCV NS5B)HCV (Development Discontinued)Mild to moderateHeadache, FatigueNot a significant concern in early trialsNausea, Diarrhea, FlatulenceNo discontinuations reported in early trials

Key Experimental Protocols for Safety Assessment

Accurate assessment of the safety profile of non-nucleoside polymerase inhibitors is crucial during drug development. Below are detailed methodologies for key in vitro and in vivo experiments commonly employed to evaluate potential toxicities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug that is cytotoxic to cells in culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

hERG Channel Patch-Clamp Assay

This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Principle: The whole-cell patch-clamp technique is used to record the electrical currents flowing through the hERG channels expressed in a stable cell line (e.g., HEK293). The effect of the test compound on these currents is then quantified.

Protocol:

  • Cell Preparation: Use cells stably expressing the hERG channel.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to activate the channels, followed by a repolarization step to -50 mV to measure the tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration compared to the baseline. The IC50 value (the concentration that causes 50% inhibition) is determined by fitting the concentration-response data to the Hill equation.

Zebrafish Embryotoxicity Assay

This in vivo assay provides a rapid assessment of the potential developmental toxicity of a compound.

Principle: Zebrafish embryos are transparent and develop rapidly outside the mother, allowing for easy observation of morphological changes and developmental defects upon exposure to a test compound.

Protocol:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Exposure: Place individual embryos in a 96-well plate containing embryo medium. Add the test compound at various concentrations.

  • Incubation: Incubate the plates at 28.5°C for up to 5 days post-fertilization.

  • Observation: Observe the embryos daily under a stereomicroscope for a range of endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Determine the lethal concentration 50 (LC50) and the concentration that causes developmental abnormalities in 50% of the embryos (EC50).

Visualizing Toxicity Pathways

The following diagrams, generated using Graphviz, illustrate some of the known or proposed signaling pathways involved in the toxicities of certain non-nucleoside polymerase inhibitors.

Efavirenz-Induced Neurotoxicity

Efavirenz can cause a range of neuropsychiatric adverse effects. The proposed mechanisms involve mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Efavirenz_Neurotoxicity Efavirenz Efavirenz Mitochondria Mitochondrial Dysfunction Efavirenz->Mitochondria Inhibits Complex I ER_Stress Endoplasmic Reticulum (ER) Stress Efavirenz->ER_Stress ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Ca_Homeostasis Altered Calcium Homeostasis ER_Stress->Ca_Homeostasis Apoptosis Neuronal Apoptosis ROS->Apoptosis Ca_Homeostasis->Apoptosis Neuropsych_Effects Neuropsychiatric Adverse Effects Apoptosis->Neuropsych_Effects

Proposed pathway of Efavirenz-induced neurotoxicity.
Nevirapine-Induced Hepatotoxicity

Nevirapine-associated hepatotoxicity is thought to be immune-mediated, often initiated by the formation of reactive metabolites.

Nevirapine_Hepatotoxicity Nevirapine Nevirapine CYP450 CYP450 Metabolism (e.g., CYP3A4, CYP2B6) Nevirapine->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., Quinone Methide) CYP450->Reactive_Metabolite Protein_Adducts Protein Adducts (Haptens) Reactive_Metabolite->Protein_Adducts APC Antigen Presenting Cell (APC) Protein_Adducts->APC Uptake and Processing T_Cell T-Cell Activation APC->T_Cell Antigen Presentation Immune_Response Immune-Mediated Hepatocyte Injury T_Cell->Immune_Response Hepatotoxicity Hepatotoxicity Immune_Response->Hepatotoxicity

Immune-mediated pathway of Nevirapine hepatotoxicity.
General Experimental Workflow for In Vitro Safety Assessment

The following diagram illustrates a typical workflow for the initial in vitro safety screening of a novel non-nucleoside polymerase inhibitor.

In_Vitro_Safety_Workflow Start New NNI Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity hERG_Assay hERG Assay Start->hERG_Assay Mito_Tox Mitochondrial Toxicity Assay Start->Mito_Tox Genotoxicity Genotoxicity Assay (e.g., Ames test) Start->Genotoxicity Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis hERG_Assay->Data_Analysis Mito_Tox->Data_Analysis Genotoxicity->Data_Analysis Go Proceed to In Vivo Studies Data_Analysis->Go Acceptable Profile NoGo Lead Optimization or Termination Data_Analysis->NoGo Unacceptable Profile

Workflow for in vitro safety assessment of new NNIs.

Dasabuvir's Resistance Barrier: A Comparative Analysis Against Other Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is critical in the development of effective therapeutic regimens. This guide provides an objective comparison of the in vitro resistance profile of Dasabuvir, a non-nucleoside NS5B polymerase inhibitor for Hepatitis C Virus (HCV), with other prominent direct-acting antivirals (DAAs). Supported by experimental data, this analysis delves into the genetic barrier to resistance, offering insights for future antiviral development strategies.

This compound, an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, has been a component of combination therapies for HCV genotype 1.[1][2] Its mechanism of action, binding to the palm I site of the polymerase, is distinct from that of nucleoside/nucleotide inhibitors (NIs) which target the catalytic site.[2][3] This difference in binding site contributes significantly to its resistance profile. In vitro studies have demonstrated that this compound has a lower genetic barrier to resistance compared to NIs like Sofosbuvir.[4]

Quantitative Analysis of In Vitro Resistance

The in vitro antiviral activity and resistance profiles of DAAs are primarily evaluated using HCV subgenomic replicon assays. These assays measure the 50% effective concentration (EC50) of a drug required to inhibit HCV RNA replication by half. Resistance is quantified as the fold-change in EC50 for a replicon containing a specific amino acid substitution compared to the wild-type replicon. A higher fold-change indicates greater resistance.

The following tables summarize the in vitro resistance data for this compound and other selected DAAs, categorized by their target protein.

NS5B Polymerase Inhibitors
Drug (Class)GenotypeWild-Type EC50 (nM)Resistance-Associated Substitution (RAS)Fold-Change in EC50Reference(s)
This compound (NNI)1a7.7C316Y>940[3]
M414T10 - 32[5]
Y448C/H>940[3]
S556G10 - 32[5]
1b1.8C316Y>940[3]
M414T10 - 32[5]
Sofosbuvir (NI)1-632 - 130S282T2.4 - 18[6][7]
NS5A Inhibitors
DrugGenotypeWild-Type EC50 (pM)Resistance-Associated Substitution (RAS)Fold-Change in EC50Reference(s)
Ombitasvir 1a14.1M28T/V58 - >800[2]
Q30R>800[2]
Y93C/H>800[2]
1b5.0Y93H77[2]
Ledipasvir 1a31Y93H>100[8]
1b4Y93H>100[8]
Velpatasvir 1a-Y93H/N/R/WHigh[3]
1b-A92KHigh[3]
Pibrentasvir 1a1.8Y93H~7[9]
1b4.3--[9]
NS3/4A Protease Inhibitors
DrugGenotypeWild-Type EC50 (nM)Resistance-Associated Substitution (RAS)Fold-Change in EC50Reference(s)
Paritaprevir 1a1.0D168A/V/Y>700[10]
1b0.21D168A/V/Y>700[10]
Glecaprevir 1a0.21A156T/V>100[11][12]
3a1.9Q168R21[12]
Voxilaprevir 1-40.33 - 6.1A156L/T/V>100[13][14]

Experimental Protocols

In Vitro Resistance Selection and Phenotypic Analysis using HCV Replicon Assay

The determination of antiviral resistance in vitro is predominantly conducted using HCV subgenomic replicon cell culture systems. This method allows for the quantitative assessment of a compound's inhibitory activity on HCV RNA replication and the characterization of resistance-associated substitutions.

1. Cell Culture and Replicons:

  • Huh-7 human hepatoma cells, or their derivatives, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Subgenomic HCV replicon constructs, typically containing the neomycin phosphotransferase gene (for selection) and a reporter gene (e.g., luciferase), are used. These replicons contain the genetic information necessary for HCV RNA replication but do not produce infectious virus particles.

2. Resistance Selection:

  • Stable replicon-containing cell lines are established by transfecting Huh-7 cells with in vitro-transcribed replicon RNA and selecting for G418 (neomycin analog) resistance.

  • To select for resistant variants, these stable cell lines are cultured in the presence of the direct-acting antiviral at concentrations that are multiples (e.g., 10x, 100x) of its predetermined EC50 value.

  • The cultures are maintained for several passages until colonies of cells resistant to the antiviral emerge.

3. Genotypic Analysis:

  • Total RNA is extracted from the resistant cell colonies.

  • The region of the HCV genome targeted by the antiviral (e.g., NS5B for this compound) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • The amplified PCR products are then sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.

4. Phenotypic Analysis (EC50 Determination):

  • The identified resistance-associated substitutions are engineered into a wild-type replicon construct using site-directed mutagenesis.

  • Transient replicon assays are then performed. Huh-7 cells are transfected with the wild-type or mutant replicon RNA.

  • The transfected cells are seeded into multi-well plates and treated with serial dilutions of the antiviral drug.

  • After a defined incubation period (typically 48-72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using quantitative RT-PCR.

  • The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

  • The fold-change in resistance is determined by dividing the EC50 value of the mutant replicon by the EC50 value of the wild-type replicon.

Visualizing Experimental Workflows and Resistance Concepts

To further elucidate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_selection Resistance Selection cluster_analysis Analysis rna In Vitro Transcription of HCV Replicon RNA transfection Electroporation of Replicon RNA into Cells rna->transfection cells Huh-7 Cell Culture cells->transfection selection G418 Selection for Stable Replicon Cells transfection->selection drug_exposure Culture with High Concentrations of DAA selection->drug_exposure colonies Isolation of Resistant Colonies drug_exposure->colonies sequencing Genotypic Analysis: RT-PCR and Sequencing colonies->sequencing mutagenesis Site-Directed Mutagenesis of RAS sequencing->mutagenesis phenotyping Phenotypic Analysis: Transient Replicon Assay mutagenesis->phenotyping ec50 EC50 Determination & Fold-Change Calculation phenotyping->ec50

In Vitro HCV DAA Resistance Assay Workflow.

G cluster_high High Genetic Barrier cluster_low Low Genetic Barrier high_barrier e.g., Sofosbuvir (NI) high_mutations Multiple mutations or single mutation with high fitness cost high_barrier->high_mutations Requires resistance Emergence of Resistant Virus high_mutations->resistance Less Likely low_barrier e.g., this compound (NNI) NS5A Inhibitors low_mutations Single amino acid substitution with low fitness cost low_barrier->low_mutations Requires low_mutations->resistance More Likely

References

In Silico Validation of Dasabuvir: A Comparative Guide to Binding and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dasabuvir, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with alternative antiviral agents. We present supporting experimental data on binding affinities and resistance profiles, alongside detailed protocols for in silico validation methodologies.

Comparative Analysis of NS5B Inhibitors

This compound is a potent and specific inhibitor of the HCV NS5B polymerase, an essential enzyme for viral replication. It binds to an allosteric site in the palm I domain of the enzyme, inducing a conformational change that halts RNA synthesis.[1][2] This guide compares this compound with two other NS5B inhibitors: Sofosbuvir, a nucleoside inhibitor that acts as a chain terminator, and Beclabuvir, another non-nucleoside inhibitor targeting a different allosteric site (thumb site 1).

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound, Sofosbuvir, and Beclabuvir against wild-type HCV and variants with key resistance-associated substitutions (RASs).

Table 1: In Vitro Activity against Wild-Type HCV NS5B

CompoundMechanism of ActionTarget SiteGenotypeAssay TypeIC50 / EC50 (nM)
This compound Non-nucleoside InhibitorPalm I1aIC502.2 - 10.7[1][3][4]
1bIC502.2 - 10.7[1][3][4]
1aEC507.7[1][4]
1bEC501.8[1][4]
Sofosbuvir Nucleoside InhibitorActive SitePan-genotypicEC5032 - 130[5]
Beclabuvir Non-nucleoside InhibitorThumb I1aEC5010[6]
1bEC508[6]
1, 3, 4, 5IC50< 28[7][8][9]

Table 2: Impact of Resistance-Associated Substitutions (RASs)

CompoundResistance MutationGenotypeFold Change in EC50/IC50Reference
This compound C316Y1a/1b>900[1]
M414T1bSignificant[10]
Y448H1aSignificant[11]
S556G1aSignificant[10]
Sofosbuvir S282TPan-genotypic2.4 - 18[5]
Beclabuvir P495L1b9.5[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies for their validation, the following diagrams are provided.

cluster_0 HCV Replication Cycle cluster_1 Drug Inhibition HCV RNA HCV RNA NS5B Polymerase NS5B Polymerase HCV RNA->NS5B Polymerase Template Viral Replication Viral Replication NS5B Polymerase->Viral Replication RNA Synthesis This compound This compound This compound->NS5B Polymerase Allosteric Binding (Palm I)

This compound's Mechanism of Action

cluster_0 In Silico Validation Workflow start Start protein_prep Protein Structure Preparation (PDB) start->protein_prep ligand_prep Ligand Structure Preparation (SDF/MOL2) start->ligand_prep docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep->docking md_sim Molecular Dynamics Simulation (GROMACS) docking->md_sim analysis Binding Affinity & Stability Analysis md_sim->analysis end End analysis->end

In Silico Validation Workflow

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below to ensure reproducibility and transparency.

Molecular Docking Protocol for this compound with HCV NS5B

This protocol outlines the steps for performing molecular docking of this compound to the HCV NS5B polymerase using AutoDock Vina.

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of HCV NS5B polymerase (e.g., PDB ID: 4MKB) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem CID: 56640146) and prepare it by assigning rotatable bonds and saving it in PDBQT format.

  • Grid Box Definition:

    • Define the docking search space (grid box) to encompass the known this compound binding site in the palm I domain. The center and dimensions of the grid box should be set to cover the key interacting residues (e.g., C316, M414, Y448, S556).[10][13]

  • Docking Execution:

    • Run AutoDock Vina using the prepared protein and ligand files and the defined grid box parameters. The command line would be: vina --receptor ns5b.pdbqt --ligand this compound.pdbqt --config grid.txt --out dasabuvir_out.pdbqt --log dasabuvir_log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file to identify the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions between this compound and the NS5B polymerase.

Molecular Dynamics Simulation Protocol for this compound-NS5B Complex

This protocol describes the steps for running a molecular dynamics (MD) simulation of the this compound-NS5B complex using GROMACS.

  • System Preparation:

    • Use the best-docked pose of the this compound-NS5B complex from the molecular docking step as the starting structure.

    • Generate the topology files for both the protein (using a force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system to 1 atm while maintaining the temperature and protein restraints.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints. Trajectories, energies, and other properties are saved at regular intervals.

  • Analysis:

    • Analyze the MD trajectory to assess the stability of the this compound-NS5B complex, including root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and hydrogen bond analysis. This provides insights into the dynamic behavior and stability of the binding.

References

Safety Operating Guide

Navigating the Safe Disposal of Dasabuvir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of pharmaceutical compounds like Dasabuvir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Landscape:

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State regulations may impose more stringent requirements.[1][2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous waste includes drugs that are toxic, corrosive, reactive, or are specifically listed by the EPA (P-list, U-list, and D-list).[2]

Accidental Release Measures and Personal Protection:

In the event of a spill or accidental release of this compound, the following steps should be taken, based on general safety data sheet (SDS) recommendations for chemical handling:

  • Personal Precautions: Use appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Avoid dust formation and inhalation of vapors, mist, or gas.[4][5]

  • Containment and Cleaning: Spilled material should be contained using an inert absorbent material like sand or silica gel.[5] The contained waste should then be collected, for example by sweeping or shoveling, and placed into a suitable, sealed, and appropriately labeled container for disposal.[4][6] It is crucial to prevent the product from entering drains or waterways.[4][5]

Disposal Protocol for this compound:

While specific disposal instructions for this compound are not publicly detailed, the following procedure aligns with general best practices for non-hazardous pharmaceutical waste. If this compound is determined to be a hazardous waste by your institution's environmental health and safety (EHS) department, it must be managed accordingly.

Step 1: Waste Identification and Segregation

  • Consult your facility's EHS department and the this compound Safety Data Sheet (SDS) to determine if it is classified as hazardous waste under RCRA or state regulations.

  • Segregate this compound waste from other laboratory waste streams.

Step 2: Containerization

  • Place this compound waste into a designated, properly labeled, and sealed container.[6] The container should be robust and compatible with the chemical nature of the waste.

Step 3: Storage

  • Store the waste container in a secure, designated area away from incompatible materials. Storage should be in accordance with institutional and regulatory requirements.

Step 4: Professional Disposal

  • Arrange for the disposal of the this compound waste through a licensed and reputable pharmaceutical waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all federal and state regulations.[7]

  • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][8]

Table 1: Quantitative Data on Pharmaceutical Waste Regulations

Regulation/GuidelineSpecificationSource
RCRA Hazardous Waste Storage LimitNo more than 2,200 lbs (1,000 kg) of hazardous waste on site at any time.[2]
RCRA P-listed Waste Storage LimitNo more than 2.2 lbs of P-listed pharmaceutical waste on site at any time.[2]

Experimental Protocols Cited:

The information provided is based on established regulatory guidelines and safety data sheets, not specific experimental protocols for this compound disposal. The procedures outlined are standard practices for chemical and pharmaceutical waste management.

Logical Workflow for this compound Disposal:

Dasabuvir_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start This compound Waste Generated identify Identify Waste Stream (Hazardous vs. Non-Hazardous) start->identify segregate Segregate this compound Waste identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Secure, Designated Area containerize->store professional_disposal Engage Licensed Waste Disposal Vendor store->professional_disposal Hand-off transport Transport to Permitted Disposal Facility professional_disposal->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Dasabuvir, a key antiviral agent. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This guide establishes clear operational procedures, personal protective equipment (PPE) requirements, and emergency response plans to foster a secure and efficient research environment.

Essential Safety and Handling Protocols

Proper handling of this compound is paramount to prevent accidental exposure and ensure the integrity of the compound. The following procedures must be followed at all times.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The minimum required PPE includes:

  • Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant gown should be worn.

  • Hand Protection: Disposable nitrile gloves are required for all handling of this compound. If direct contact is anticipated, double gloving is recommended. Gloves should be changed immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a significant risk of splashes or aerosol generation.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection is necessary.

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₅S
Molecular Weight493.6 g/mol [1]
AppearanceBeige, ovaloid, film-coated tablets[2]
SolubilitySoluble in DMSO

Toxicity and Exposure Data

As of the latest review, specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, exposure should be minimized to the lowest reasonably achievable level.

Data PointValue
LD50 (Lethal Dose, 50%) Data not available
Occupational Exposure Limits (OELs) Not established
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion
Known Health Effects May cause skin, eye, and respiratory irritation. The most important known symptoms and effects are described in the labelling and/or in section 11 of the Safety Data Sheet.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The nature of decomposition products is not known.[3]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Spill Response and Disposal Plan

A clear and practiced spill response plan is essential to mitigate the risks associated with an accidental release of this compound.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in the PPE section. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Methods for Cleaning Up: For solid spills, carefully sweep up and shovel the material. Avoid creating dust. Place the collected material into a suitable, closed container for disposal.[3]

The following diagram outlines the step-by-step workflow for responding to a this compound spill.

Dasabuvir_Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Spill This compound Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess Don_PPE Don appropriate PPE: - Lab coat/gown - Double nitrile gloves - Safety goggles and face shield - N95 respirator Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Cleanup_Solid For solid: Gently sweep up powder, avoiding dust generation Contain->Cleanup_Solid If Solid Cleanup_Liquid For liquid: Absorb with inert material Contain->Cleanup_Liquid If Liquid Decontaminate Decontaminate the spill area with an appropriate cleaning agent Cleanup_Solid->Decontaminate Cleanup_Liquid->Decontaminate Rinse Rinse the area with water Decontaminate->Rinse Collect_Waste Collect all contaminated materials in a labeled hazardous waste container Rinse->Collect_Waste Dispose Dispose of waste according to institutional and local regulations Collect_Waste->Dispose Doff_PPE Remove PPE in the correct order Dispose->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Report Report the incident to the Laboratory Supervisor and EHS Wash_Hands->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[4]

Experimental Protocols

Currently, there are no standardized experimental protocols for the handling of this compound in a research setting beyond the general safety guidelines outlined in this document. All researchers must develop a detailed, procedure-specific risk assessment and handling protocol before commencing any new experiment involving this compound. This protocol should be reviewed and approved by the laboratory supervisor and the institutional EHS department.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.